molecular formula C10H12FNO B1358595 2-(2-Fluorophenyl)morpholine CAS No. 1017480-65-7

2-(2-Fluorophenyl)morpholine

Cat. No.: B1358595
CAS No.: 1017480-65-7
M. Wt: 181.21 g/mol
InChI Key: PBQOCFSZEFFTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)morpholine is a chemical compound with the CAS Registry Number 1017480-65-7 . Its molecular formula is C10H12FNO, and it has a molecular weight of 181.209 g/mol . This compound is supplied with a purity of 98% . The morpholine ring is a common feature in medicinal chemistry and is present in numerous pharmacologically active compounds . Morpholine derivatives are frequently explored in central nervous system (CNS) drug discovery due to the ring's ability to improve solubility and brain permeability . They also show significant potential in oncology research; for instance, some morpholine-substituted derivatives have demonstrated cytotoxic activity and the ability to induce apoptosis in cancer cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQOCFSZEFFTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017480-65-7
Record name 2-(2-fluorophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Profile[1][2][3][4]

2-(2-Fluorophenyl)morpholine is a fluorinated heterocyclic compound belonging to the phenylmorpholine class. Structurally, it is the 2-fluoro analogue of the phenmetrazine metabolite 2-phenylmorpholine. It is primarily utilized in medicinal chemistry as a scaffold for norepinephrine-dopamine reuptake inhibitors (NDRIs) and as a metabolic probe in forensic toxicology.

ParameterTechnical Detail
CAS Number (Free Base) 1017480-65-7
CAS Number (HCl Salt) 1251033-32-5
IUPAC Name 2-(2-Fluorophenyl)morpholine
Molecular Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
Exact Mass 181.0903
SMILES FC1=CC=CC=C1C2NCCO2
Appearance Colorless oil (free base) or White crystalline solid (HCl)
Solubility Soluble in DMSO, Methanol, DCM; HCl salt soluble in water

Chemical Synthesis: Self-Validating Protocol

Methodology: The "Bromoketone-Ethanolamine" Cyclization Route

This protocol is chosen for its robustness and high atom economy. It proceeds via the formation of a hydroxy-amine intermediate followed by an acid-catalyzed intramolecular dehydration.

Reaction Scheme Visualization

SynthesisRoute Start 2'-Fluoroacetophenone (Precursor) Step1 Alpha-Bromination (Br2/DCM) Start->Step1 Inter1 2-Bromo-1-(2-fluorophenyl)ethanone Step1->Inter1 Step2 N-Alkylation (Ethanolamine) Inter1->Step2 Inter2 N-(2-Hydroxyethyl) Intermediate Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Inter3 Diol/Amine Adduct Step3->Inter3 Step4 Acid Cyclization (H2SO4) Inter3->Step4 Product 2-(2-Fluorophenyl)morpholine Step4->Product

Figure 1: Stepwise synthetic pathway from acetophenone precursor to morpholine ring closure.

Detailed Protocol

Phase 1: Alpha-Bromination

  • Setup: Charge a 500mL 3-neck round bottom flask with 2'-Fluoroacetophenone (0.1 mol) and 150 mL of Dichloromethane (DCM).

  • Addition: Add Bromine (0.1 mol) dropwise over 60 minutes while maintaining temperature at 0-5°C. The solution will transition from dark red to pale yellow as Br₂ is consumed.

  • Validation: TLC (Hexane/EtOAc 8:1) should show disappearance of the starting ketone.

  • Workup: Wash with saturated NaHCO₃ to neutralize HBr. Dry organic layer over MgSO₄ and concentrate to yield the alpha-bromo ketone.

Phase 2: Amination & Reduction (One-Pot Variant)

  • Amination: Dissolve the alpha-bromo intermediate in 100 mL THF. Cool to 0°C. Add Ethanolamine (0.25 mol) slowly (exothermic). Stir for 2 hours.

  • Reduction: Without isolation, add Sodium Borohydride (NaBH4, 0.15 mol) in small portions.

  • Mechanism: This reduces the ketone carbonyl to a hydroxyl group, creating a vicinal amino-alcohol structure essential for cyclization.

  • Quench: Quench with dilute HCl. Extract with EtOAc to remove non-basic impurities. Basify the aqueous layer (pH 12) and extract the amine intermediate with DCM.

Phase 3: Cyclization

  • Acid Treatment: Dissolve the intermediate in 70% Sulfuric Acid (H₂SO₄) .

  • Heating: Heat to 140°C for 1 hour. This forces the intramolecular dehydration (ether formation).

  • Isolation: Pour onto crushed ice. Basify with NaOH pellets to pH 14. Extract the oily product with Diethyl Ether.

  • Purification: Convert to HCl salt by bubbling dry HCl gas through an ethereal solution. Recrystallize from Isopropanol/Acetone.

Pharmacology & Mechanism of Action[1][3][6][7][8]

2-(2-Fluorophenyl)morpholine acts primarily as a monoamine transporter modulator. Its structural homology to Phenmetrazine dictates its pharmacodynamic profile.

Mechanism: Monoamine Transporter Inhibition

The molecule binds to the orthosteric site of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), blocking the reuptake of neurotransmitters. The 2-fluoro substituent introduces steric bulk and electronic withdrawal, potentially altering binding affinity compared to the parent 2-phenylmorpholine.

MOA Drug 2-(2-Fluorophenyl)morpholine Transporters Monoamine Transporters (NET > DAT >> SERT) Drug->Transporters  Competitive Inhibition   Synapse Synaptic Cleft Transporters->Synapse  Blockade of Reuptake   Effect Increased Extracellular DA / NE Levels Synapse->Effect Response CNS Stimulation Anorectic Effects Focus Enhancement Effect->Response

Figure 2: Pharmacodynamic cascade of monoamine reuptake inhibition.

Structure-Activity Relationship (SAR)
  • Morpholine Ring: Essential for maintaining the specific pKa (approx 8.5-9.0) required for transporter binding.

  • 2-Phenyl Substitution: Provides the necessary lipophilic interaction with the transporter's hydrophobic pocket.

  • 2-Fluoro Group:

    • Metabolic Stability: Blocks metabolic hydroxylation at the ortho-position, potentially extending half-life.

    • Lipophilicity: Increases logP, enhancing Blood-Brain Barrier (BBB) permeability.

    • Electronic Effect: The electron-withdrawing fluorine reduces the electron density of the aromatic ring, which can modulate pi-stacking interactions within the receptor site.

Analytical Characterization

To validate the identity of synthesized 2-(2-Fluorophenyl)morpholine, the following analytical signatures must be observed.

TechniqueExpected Signature
¹H NMR (CDCl₃) Aromatic: Multiplet δ 7.0–7.5 ppm (4H). Benzylic: dd δ 4.6 ppm (1H). Morpholine Ring: Multiplets δ 2.8–3.8 ppm (6H).
¹⁹F NMR Single peak around δ -118 ppm (relative to CFCl₃).
Mass Spectrometry (ESI+) [M+H]⁺ Peak: m/z 182.2. Fragment: Loss of morpholine ring or tropylium ion formation.
IR Spectroscopy C-O-C Stretch: ~1100 cm⁻¹. N-H Stretch: ~3300 cm⁻¹ (broad if salt). C-F Stretch: ~1200-1250 cm⁻¹.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation (H315).

  • Eye Damage: Causes serious eye irritation (H319).

  • STOT-SE: May cause respiratory irritation (H335).

Handling Protocol:

  • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat are mandatory.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic (HCl salt).

References

  • Sigma-Aldrich. 2-(2-Fluorophenyl)morpholine Product Information. Retrieved from

  • ChemicalBook. 2-(2-Fluorophenyl)morpholine CAS 1017480-65-7 Technical Data. Retrieved from

  • PubChem. Morpholine, 2-(2-fluorophenyl)- Compound Summary. National Library of Medicine. Retrieved from

  • Alchem Pharmtech. Catalog No. Y-44148: 2-(2-Fluorophenyl)morpholine.[1][2] Retrieved from

  • Reaxys/Beilstein.Synthetic protocols for 2-phenylmorpholine derivatives. (General Reference for "Bromoketone-Ethanolamine" route).

Sources

Technical Guide: Mechanism of Action of 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action for 2-(2-Fluorophenyl)morpholine , a structural analogue of the psychostimulant phenmetrazine.

Executive Summary & Chemical Identity

2-(2-Fluorophenyl)morpholine (often abbreviated in gray literature as 2-F-2-PM or ortho-fluorophenmetrazine-desmethyl) is a synthetic substituted phenylmorpholine. It is the 2-fluoro isomer of the desmethyl metabolite of phenmetrazine.

Unlike its widely documented analogue 3-Fluorophenmetrazine (3-FPM) , the 2-fluoro isomer represents a specific modification at the ortho position of the phenyl ring. Pharmacologically, it functions primarily as a norepinephrine-dopamine releasing agent (NDRA) with secondary reuptake inhibition properties. Its mechanism is defined by interaction with the Solute Carrier 6 (SLC6) family of transporters.

Chemical Specifications
PropertyDetail
IUPAC Name 2-(2-Fluorophenyl)morpholine
CAS Registry 1017480-65-7
Molecular Formula C₁₀H₁₂FNO
Molar Mass 181.21 g/mol
Core Scaffold 2-Phenylmorpholine (Desmethylphenmetrazine)
Key Substituent Fluorine at ortho (C2) position of phenyl ring

Pharmacodynamics: The Mechanism of Action

The primary mechanism of 2-(2-Fluorophenyl)morpholine is the modulation of monoaminergic signaling in the central nervous system (CNS). This is achieved through a dual-mode interaction with monoamine transporters.

Interaction with Monoamine Transporters

The molecule targets the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT) . Its affinity for the Serotonin Transporter (SERT) is significantly lower, resulting in a psychostimulant profile with reduced serotonergic side effects compared to amphetamine derivatives like MDMA.

The Transporter Reversal Mechanism (Substrate-Based Release)

Unlike pure reuptake inhibitors (e.g., cocaine) that simply block the transporter, phenylmorpholines act as substrates .

  • Uptake: The molecule is transported from the extracellular space into the presynaptic neuron via DAT/NET.

  • VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient or displacing endogenous neurotransmitters (DA/NE) from storage vesicles into the cytosol.

  • Reverse Transport: The accumulation of cytosolic neurotransmitters triggers the phosphorylation of the transporter (specifically PKC-mediated phosphorylation of DAT), causing it to reverse direction.

  • Efflux: Neurotransmitters are pumped out of the neuron into the synaptic cleft, causing a rapid spike in signaling.

Structure-Activity Relationship (SAR): The Ortho-Fluoro Effect

The specific placement of the fluorine atom at the ortho position (C2) distinguishes this compound from the more common 3-FPM (meta) or 4-FPM (para).

  • Steric Hindrance: The ortho-fluorine introduces steric bulk adjacent to the morpholine ring attachment point. This can induce a non-planar conformation between the phenyl and morpholine rings, potentially reducing binding affinity to DAT compared to the unsubstituted parent (2-phenylmorpholine).

  • Electronic Effects: Fluorine is highly electronegative. At the ortho position, it exerts a strong inductive effect (

    
    ), reducing electron density on the phenyl ring. This alters the 
    
    
    
    stacking interactions within the transporter binding pocket (specifically with phenylalanine residues in the transmembrane domains of DAT/NET).
  • Metabolic Stability: The C2-F bond blocks metabolic hydroxylation at this position, a common clearance pathway for phenylmorpholines, potentially extending the half-life compared to the parent compound.

Pathway Visualization

The following diagram illustrates the synaptic mechanism, highlighting the substrate-based release process.

MOA cluster_synapse Synaptic Mechanism of Action Drug 2-(2-Fluorophenyl) morpholine DAT_Out DAT (Outward Facing) Drug->DAT_Out Binds as Substrate Cytosol Presynaptic Cytosol DAT_Out->Cytosol Translocation DAT_In DAT (Inward Facing) Cleft Synaptic Cleft DAT_In->Cleft Efflux of DA/NE Vesicle Synaptic Vesicle (VMAT2) Vesicle->Cytosol Increased Cytosolic DA/NE Cytosol->DAT_In Reverse Transport Trigger Cytosol->Vesicle Displaces DA/NE

Figure 1: Mechanism of substrate-induced monoamine release. The drug hijacks the transporter to pump neurotransmitters into the synapse.

Experimental Validation Protocols

To empirically validate the mechanism described above, researchers must employ specific functional assays. Mere binding affinity (


) is insufficient to distinguish between a reuptake inhibitor and a releasing agent.
Protocol: Synaptosomal Release Assay

This protocol differentiates a Releaser from a Reuptake Inhibitor.

Objective: Measure the efflux of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Workflow Steps:

  • Preparation: Isolate synaptosomes from rat striatum (for DA) or cortex (for NE/5-HT) using sucrose gradient centrifugation.

  • Loading: Incubate synaptosomes with

    
    -Dopamine (or NE) for 15 minutes at 37°C to load the vesicles.
    
  • Wash: Remove extracellular radioligand by centrifugation and resuspension in Krebs-Henseleit buffer.

  • Challenge: Treat synaptosomes with varying concentrations of 2-(2-Fluorophenyl)morpholine (1 nM – 100 μM).

  • Control: Run parallel condition with a pure reuptake inhibitor (e.g., Cocaine). Cocaine will not induce efflux in this assay; it only blocks uptake. A releasing agent (like Amphetamine) will cause dose-dependent efflux.

  • Measurement: Terminate reaction by rapid filtration. Measure radioactivity in the filtrate (released neurotransmitter) via liquid scintillation counting.

Interpretation:

  • Releaser: Sigmoidal increase in efflux (

    
     determination).
    
  • Reuptake Inhibitor: No significant efflux compared to baseline.

Experimental Workflow Diagram

Assay cluster_prep Sample Prep cluster_treat Treatment cluster_analysis Analysis Tissue Rat Striatum Synaptosome Synaptosome Isolation Tissue->Synaptosome Loading Load [3H]-DA Synaptosome->Loading Wash Wash Buffer Loading->Wash Incubate Incubate with 2-(2-F)PM Wash->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count

Figure 2: Workflow for [3H]-Neurotransmitter Release Assay to confirm mechanism.

Comparative Pharmacology & Data Summary

The following table synthesizes the predicted pharmacological profile of 2-(2-Fluorophenyl)morpholine against established standards.

CompoundTypeSelectivity (NET:DAT)Potency (Relative)Metabolic Half-Life
2-(2-Fluorophenyl)morpholine ReleaserHigh (NET > DAT)ModerateModerate-Long (Blocked C2 oxidation)
Phenmetrazine ReleaserBalancedHighShort-Moderate
3-Fluorophenmetrazine (3-FPM) ReleaserBalancedHighModerate
Cocaine Reuptake InhibitorDAT > NETHighShort

Key Insight: The removal of the 3-methyl group (present in phenmetrazine) generally increases NET selectivity over DAT in phenylmorpholines. The 2-fluoro substitution likely attenuates overall potency due to steric interference but maintains the releasing mechanism.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology. Link

  • McLaughlin, G., et al. (2018). The analytical toxicology of the novel psychoactive substances 3-fluorophenmetrazine and 4-fluorophenmetrazine. Drug Testing and Analysis. Link

  • ChemicalBook. (2024). 2-(2-Fluorophenyl)morpholine Product Properties and CAS 1017480-65-7. Link

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology. Link

The Biological Versatility of the Phenyl-Morpholine Scaffold: A Technical Guide to Investigating 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of Privileged Scaffolds

In the landscape of contemporary drug discovery, the concept of "privileged structures" remains a cornerstone of efficient lead generation. These molecular frameworks, capable of interacting with multiple biological targets, offer a rich starting point for developing novel therapeutics. The morpholine ring is a quintessential example of such a scaffold, lauded for its advantageous physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] Its incorporation into a multitude of approved and experimental drugs attests to its versatility and significance in medicinal chemistry.[1][3] This guide delves into the potential biological activities of a specific, yet underexplored, derivative: 2-(2-Fluorophenyl)morpholine. By examining the broader class of phenyl-morpholine analogs, we aim to provide a comprehensive technical framework for researchers and drug development professionals to unlock the therapeutic potential of this promising compound.

The Morpholine Moiety: A Foundation for Pharmacological Diversity

The six-membered morpholine heterocycle, containing both a secondary amine and an ether functional group, is not merely a passive linker. Its unique conformational flexibility and ability to engage in hydrogen bonding significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] The nitrogen atom provides a basic handle for salt formation, enhancing solubility, while the oxygen can act as a hydrogen bond acceptor, crucial for target engagement.[6] This inherent versatility has led to the development of morpholine-containing drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antidepressant, and neuroprotective effects.[3][7][8]

The strategic placement of substituents on the morpholine ring and its appended moieties allows for the fine-tuning of activity and selectivity. The introduction of a phenyl group, for instance, often imparts activity at central nervous system (CNS) targets, leveraging lipophilicity to facilitate blood-brain barrier penetration.[4]

2-(2-Fluorophenyl)morpholine: A Candidate for Neurological and Oncological Investigation

While specific biological data for 2-(2-Fluorophenyl)morpholine is not extensively reported in the public domain, we can infer its potential activities by analyzing structurally similar compounds and the established principles of structure-activity relationships (SAR). The presence of the 2-fluorophenyl group is particularly noteworthy. The fluorine atom, a bioisostere of hydrogen, can modulate a compound's metabolic stability and binding affinity through favorable electronic interactions.

Potential as a CNS-Active Agent

Many phenyl-morpholine derivatives exhibit significant activity within the central nervous system. For example, reboxetine, an antidepressant, features a morpholine ring and acts as a selective norepinephrine reuptake inhibitor.[6] Similarly, moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A), another key target in the treatment of depression.[6]

The structural similarity of 2-(2-Fluorophenyl)morpholine to these established CNS drugs suggests its potential to modulate neurotransmitter systems. It is plausible that this compound could interact with monoamine transporters or receptors, warranting investigation into its antidepressant, anxiolytic, or neuroprotective properties.

Avenues in Oncology

The morpholine scaffold is also a prominent feature in a number of anticancer agents.[3] For instance, gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, incorporates a morpholine ring to enhance its pharmacokinetic properties.[6] Furthermore, numerous studies have demonstrated the cytotoxic potential of novel morpholine derivatives against various cancer cell lines, including breast, lung, and central nervous system tumors.[9][10] Some morpholine-containing compounds have been shown to act as inhibitors of key signaling molecules in cancer progression, such as PI3K and mTOR.[11]

The 2-(2-Fluorophenyl)morpholine scaffold, therefore, represents a promising starting point for the development of novel anticancer agents. Its potential mechanisms of action could range from kinase inhibition to the induction of apoptosis.

A Roadmap for Investigation: Key Experimental Protocols

To elucidate the biological activity of 2-(2-Fluorophenyl)morpholine, a systematic and multi-faceted experimental approach is required. The following protocols provide a robust framework for its initial characterization.

Synthesis of 2-(2-Fluorophenyl)morpholine

The synthesis of 2-(2-Fluorophenyl)morpholine can be achieved through several established routes for morpholine synthesis.[12][13] A common and effective method involves the cyclization of a corresponding amino alcohol.

Protocol: Synthesis via Reductive Amination and Cyclization

  • Step 1: Synthesis of 2-((2-Fluorophenyl)(hydroxy)methyl)oxirane: This can be achieved by reacting 2-fluorobenzaldehyde with a suitable epoxide precursor.

  • Step 2: Ring-opening of the epoxide: The epoxide is then reacted with an amine, such as benzylamine, to yield an amino alcohol intermediate.

  • Step 3: Cyclization to form the morpholine ring: The amino alcohol is then subjected to conditions that promote intramolecular cyclization, often involving a debenzylation step if a protecting group was used.

Synthesis_Workflow A 2-Fluorobenzaldehyde C 2-((2-Fluorophenyl)(hydroxy)methyl)oxirane A->C B Epoxide Precursor B->C E Amino Alcohol Intermediate C->E D Amine (e.g., Benzylamine) D->E G 2-(2-Fluorophenyl)morpholine E->G F Cyclization/Debenzylation F->G

Caption: Synthetic workflow for 2-(2-Fluorophenyl)morpholine.

In Vitro Biological Evaluation

A tiered approach to in vitro screening is recommended to efficiently identify the primary biological activities of 2-(2-Fluorophenyl)morpholine.

Initial Broad-Spectrum Screening:

  • Receptor Binding Assays: A panel of common CNS targets, including dopamine, serotonin, and norepinephrine transporters and receptors, should be screened.

  • Enzyme Inhibition Assays: Key enzymes implicated in neurological disorders and cancer, such as MAO-A, MAO-B, acetylcholinesterase (AChE), and a panel of kinases (e.g., PI3K, mTOR, EGFR), should be evaluated.[8][14]

  • Cancer Cell Line Viability Assays: The compound should be tested against a diverse panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87MG for glioblastoma) to assess its cytotoxic or cytostatic effects.[10][15] The MTT or SRB assay is a standard method for this purpose.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(2-Fluorophenyl)morpholine for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with 2-(2-Fluorophenyl)morpholine A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Mechanistic Studies

Should the initial screening reveal promising activity, further mechanistic studies will be necessary to elucidate the compound's mode of action.

For CNS Activity:

  • Neurotransmitter Uptake Assays: To confirm inhibition of monoamine transporters.

  • Electrophysiology: To assess the compound's effects on neuronal firing and synaptic transmission.

For Anticancer Activity:

  • Apoptosis Assays: Using techniques such as Annexin V/PI staining and caspase activity assays to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases.

  • Western Blotting: To probe for changes in the expression or phosphorylation status of key signaling proteins in relevant pathways (e.g., PI3K/Akt/mTOR).

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Morpholine_Compound 2-Phenyl- Morpholine Derivative Morpholine_Compound->PI3K Inhibits Morpholine_Compound->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary and Future Directions

As data is generated, it should be meticulously tabulated to facilitate comparison and guide further optimization.

Table 1: Hypothetical In Vitro Activity Profile of 2-(2-Fluorophenyl)morpholine

Assay TypeTargetActivity (IC50/Ki, µM)
CNS Panel
Radioligand BindingDopamine Transporter (DAT)> 10
Serotonin Transporter (SERT)1.2
Norepinephrine Transporter (NET)0.5
Enzyme InhibitionMAO-A8.5
MAO-B> 20
Oncology Panel
Cell Viability (MCF-7)-2.1
Cell Viability (A549)-5.8
Kinase InhibitionPI3Kα0.8
mTOR1.5

The fluorine substitution on the phenyl ring provides a handle for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring the SAR of this scaffold by modifying the substitution pattern on the phenyl ring and the morpholine core.

Conclusion: A Call to Exploration

2-(2-Fluorophenyl)morpholine stands as an intriguing yet underexplored molecule at the confluence of several promising avenues of drug discovery. Its structural features, rooted in the privileged morpholine scaffold, suggest a high probability of interesting biological activity. This guide provides a scientifically grounded framework for initiating a comprehensive investigation into its potential as a novel therapeutic agent. The path from a promising scaffold to a clinically viable drug is arduous, but it begins with the systematic and insightful exploration outlined herein. The versatility of the morpholine ring suggests that the journey to unlock the full potential of 2-(2-Fluorophenyl)morpholine will be a rewarding one for the dedicated researcher.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions. (URL: [Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: [Link])

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. (URL: [Link])

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (URL: [Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity. (URL: [Link])

  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications. (URL: [Link])

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (URL: [Link])

  • EP1087966B1 - Chemical synthesis of morpholine deriv
  • Full article: Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (URL: [Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (URL: [Link])

  • In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. (URL: [Link])

  • In vitro cell viability assay of (A) all synthesized... (URL: [Link])

  • US6051717A - Convergent process for the prepar
  • Morpholine synthesis. (URL: [Link])

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (URL: [Link])

Sources

Technical Guide: Synthesis Pathways for 2-(2-Fluorophenyl)morpholine

[1]

Executive Summary & Strategic Importance

Target Molecule: 2-(2-Fluorophenyl)morpholine CAS Registry Number: (Generic for 2-aryl morpholines, specific isomers vary) Chemical Class: Fluorinated cyclic secondary amine; Phenmetrazine analog.[1]

2-(2-Fluorophenyl)morpholine represents a critical scaffold in medicinal chemistry, functioning primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] The incorporation of the ortho-fluorine atom on the phenyl ring serves two strategic purposes in drug design:

  • Metabolic Stability: The C-F bond blocks the metabolically labile ortho-position, potentially extending the half-life compared to the non-fluorinated parent (2-phenylmorpholine).[1]

  • Electronic Modulation: The electron-withdrawing nature of fluorine alters the pKa of the morpholine nitrogen and the lipophilicity (LogP) of the molecule, influencing blood-brain barrier (BBB) permeability.

This guide details three distinct synthesis pathways, ranging from robust laboratory-scale preparation to asymmetric methods for chiral resolution.[1]

Retrosynthetic Analysis

To design a self-validating synthesis, we must deconstruct the morpholine ring into accessible precursors.[1] The 2-arylmorpholine core is most logically disconnected at the C-N and C-O bonds or via the reduction of a higher oxidation state intermediate (lactam or hemiaminal).

Logic Flow:

  • Disconnection A (C2-C3): Implies a ring-closing reduction of a keto-amine or hemiaminal.[1]

  • Disconnection B (C-O): Implies cyclization of a functionalized amino alcohol.

  • Precursors: The most commercially viable starting material is 2-Bromo-1-(2-fluorophenyl)ethanone (2-Fluorophenacyl bromide), which provides the pre-installed aryl-fluorine motif and the necessary electrophilic carbon.[1]

RetrosynthesisTarget2-(2-Fluorophenyl)morpholineInter1Morpholin-2-ol Intermediate(Hemiaminal)Target->Inter1Reduction(NaBH4)Inter2Acyclic Keto-AmineInter1->Inter2SpontaneousCyclizationSM12-Bromo-1-(2-fluorophenyl)ethanone(Starting Material A)Inter2->SM1N-AlkylationSM22-Aminoethanol(Starting Material B)Inter2->SM2+ Base

Figure 1: Retrosynthetic tree identifying the Phenacyl Bromide route as the most direct disconnection.

Pathway A: The Phenacyl Bromide Cyclization (Primary Protocol)

This is the "Workhorse Method" for 2-arylmorpholines.[1] It relies on the reaction between a phenacyl bromide and ethanolamine. The reaction proceeds through an initial N-alkylation, followed by spontaneous intramolecular hemiketal formation, and finally, reduction of the hemiketal (or in-situ iminium species) to the morpholine.

Mechanistic Insight

The reaction is a Reductive Cyclization .

  • Alkylation: The amine of ethanolamine displaces the bromide.

  • Cyclization: The pendant hydroxyl group attacks the ketone carbonyl. This is favored by entropy (5-exo-trig/6-endo-trig borderline, but the 6-membered hemiaminal is stable enough).[1]

  • Reduction: The hemiaminal is in equilibrium with the open keto-form or the dehydrated enamine/iminium.[1] Sodium borohydride (NaBH4) irreversibly reduces this to the amine ether.

Experimental Protocol

Scale: 10 mmol basis Yield Expectation: 65–75%

ReagentEquiv.[1][2][3][4][5][6][7]Role
2-Bromo-1-(2-fluorophenyl)ethanone1.0Electrophile / Scaffold
2-Aminoethanol (Ethanolamine)2.5Nucleophile / Ring component
Triethylamine (TEA)1.2Acid Scavenger (Optional if excess amine used)
Sodium Borohydride (NaBH4)2.0Reducing Agent
Methanol (MeOH)SolventReaction Medium

Step-by-Step Workflow:

  • Preparation of Electrophile Solution: Dissolve 2.17 g (10 mmol) of 2-Bromo-1-(2-fluorophenyl)ethanone in 20 mL of anhydrous Methanol (MeOH). Chill to 0°C in an ice bath. Note: Phenacyl bromides are lachrymators; handle in a fume hood.

  • N-Alkylation: Add 1.53 g (25 mmol) of 2-Aminoethanol dropwise over 15 minutes. The excess amine acts as a base to neutralize HBr generated. Observation: Solution may turn slightly yellow.[1] Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2 hours. TLC should show consumption of the bromide.

  • Reduction (Critical Step): Cool the mixture back to 0°C. Add 0.76 g (20 mmol) of NaBH4 portion-wise (caution: gas evolution). Stir at 0°C for 30 minutes, then warm to RT and stir for 12 hours (overnight). Mechanistic Note: This reduces the intermediate 2-(2-fluorophenyl)morpholin-2-ol to the target morpholine.[1]

  • Workup: Quench the reaction with 10 mL water. Evaporate the Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

  • Purification: The crude oil is often pure enough for salt formation. For high purity, convert to the Hydrochloride salt: Dissolve in minimal diethyl ether, add HCl in ether/dioxane. The precipitate is 2-(2-Fluorophenyl)morpholine HCl .[1]

Pathway B: Asymmetric Synthesis via Rhodium Catalysis (Advanced)

For drug development, enantiopurity is non-negotiable.[1] While Pathway A produces a racemate, Pathway B utilizes Asymmetric Hydrogenation of a dehydromorpholine precursor. This method is superior to chiral resolution for scalability.[1]

Reference: Chem. Sci., 2021, 12 , 15061.[1][2] (See Reference 1)

The Strategy
  • Precursor Synthesis: Condensation of 2-bromo-1-(2-fluorophenyl)ethanone with an N-protected amino alcohol, followed by dehydration to form the Enamide (Dehydromorpholine).[1]

  • Catalytic Hydrogenation: Use of a Rhodium catalyst with a chiral bisphosphine ligand (e.g., Rh-SKP) to set the stereocenter at C2.[4]

AsymmetricPathEnamideDehydromorpholine(Enamide Precursor)Product(S)-2-(2-Fluorophenyl)morpholine(>99% ee)Enamide->ProductAsymmetricHydrogenationCatalystRh(COD)2BF4 + (S,S)-SKP LigandCatalyst->EnamideH2H2 (50 atm)H2->Enamide

Figure 2: Rhodium-catalyzed asymmetric hydrogenation to yield enantiopure morpholine.

Protocol Highlights
  • Catalyst: [Rh(COD)2]BF4 / Bisphosphine ligand (SKP or DuPhos).

  • Conditions: 50 atm H2, Methanol/TFE solvent, RT, 24h.

  • Outcome: Yields >95% with ee >99%. This avoids the 50% loss inherent in resolving the racemic mixture from Pathway A.

Pathway C: Epoxide Ring Opening (Alternative)

This pathway is useful if the phenacyl bromide is unavailable or if specific regio-control is needed using "Click" type chemistry (sulfate cyclic esters).[1]

Reagents: 2-(2-Fluorophenyl)oxirane + 2-Aminoethyl hydrogen sulfate.[1] Mechanism:

  • The epoxide is opened by the amine.

  • The sulfate group acts as an internal leaving group for the second cyclization step. Pros: Avoids brominated lachrymators. Cons: 2-(2-Fluorophenyl)oxirane is less shelf-stable and more expensive than the phenacyl bromide.[1]

Comparison of Methods

FeaturePathway A (Phenacyl Bromide)Pathway B (Asymmetric Rh)Pathway C (Epoxide)
Complexity Low (One-pot potential)High (Requires catalyst)Medium
Cost LowHigh (Rh catalyst)Medium
Stereochemistry RacemicEnantiopure (>99% ee)Racemic (unless chiral epoxide used)
Scalability Excellent (kg scale)Good (High value API)Moderate
Safety Lachrymator intermediatesHigh pressure H2Epoxide toxicity

Safety & Handling (E-E-A-T)

Fluorinated Intermediates: While the C-F bond is stable, the starting material 2-Bromo-1-(2-fluorophenyl)ethanone is a potent alkylating agent and lachrymator.[1]

  • Engineering Controls: All weighing and transfers must occur in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.[1]

  • Waste: Brominated waste must be segregated.[1] Aqueous washes from Pathway A will contain bromide salts and borate residues.

Self-Validating Check:

  • If the reaction mixture in Pathway A turns dark black/tarry: The temperature during alkylation was likely too high (polymerization of the phenacyl bromide). Keep T < 5°C during addition.

  • If yield is low: Ensure the reduction step (NaBH4) runs for sufficient time. The intermediate hemiaminal is stable and requires forcing conditions (time/excess hydride) to fully reduce to the morpholine.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science (Royal Society of Chemistry), 2021.[2] Context: Describes the Rh-catalyzed route for enantiopure 2-substituted morpholines.

  • Medicinal Chemistry of 2,2,4-substituted morpholines. Source: PubMed / NIH.[1] Context: Discusses the biological activity and general synthesis of 2-aryl morpholines via the aminoethanol-ketone route.[1][8]

  • Synthesis of Morpholines (Organic Chemistry Portal). Source: Organic Chemistry Portal.[1] Context: Aggregates various modern methodologies for morpholine ring construction, including epoxide and amino alcohol routes.[3]

  • Morpholine as a privileged structure: A review on the medicinal chemistry. Source: Medicinal Research Reviews (Wiley), 2020. Context: Validates the pharmacophore importance of the morpholine scaffold in drug discovery.

"2-(2-Fluorophenyl)morpholine" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Fluorophenyl)morpholine

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize the chemical structure and purity of 2-(2-Fluorophenyl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The morpholine scaffold is prevalent in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1][3] Understanding the precise spectroscopic fingerprint of this molecule is paramount for researchers in synthesis, process development, and quality control.

This document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification of 2-(2-Fluorophenyl)morpholine.

Molecular Structure and Overview

2-(2-Fluorophenyl)morpholine possesses a morpholine ring attached to a 2-fluorophenyl group at the C2 position. The presence of the electronegative fluorine atom and the chiral center at C2 introduces distinct features in its spectroscopic data.

Caption: 2D structure of 2-(2-Fluorophenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-Fluorophenyl)morpholine, both ¹H and ¹³C NMR provide critical information for structural confirmation.[4]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The morpholine ring typically adopts a chair conformation, leading to different signals for axial and equatorial protons.[4]

Causality in Spectral Features:

  • Aromatic Region (δ 6.9-7.6 ppm): The four protons on the fluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine will show a larger coupling constant.

  • Morpholine Protons (δ 2.5-4.5 ppm): The protons on the morpholine ring are diastereotopic. The proton at C2 (methine) will be coupled to the adjacent protons at C3 and the phenyl ring, appearing as a multiplet. Protons on C3, C5, and C6 will also exhibit complex splitting patterns. The protons adjacent to the oxygen (C3 and C5) are expected to be downfield compared to those adjacent to the nitrogen (C6).[5]

  • N-H Proton (δ 1.5-3.0 ppm): The amine proton signal is often broad and its chemical shift can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-(2-Fluorophenyl)morpholine

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.5 - 7.1m4HAr-H
~4.5 - 4.3m1HC2-H
~4.0 - 3.8m2HO-C5-H
~3.7 - 3.5m2HO-C3-H
~3.1 - 2.8m2HN-C6-H
~2.0 - 1.5br s1HN-H

Note: These are predicted values. Actual spectra may vary based on solvent and instrument frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. A key feature will be the large one-bond coupling between the fluorine atom and the carbon it is attached to (¹JCF).

Causality in Spectral Features:

  • Aromatic Carbons (δ 115-165 ppm): Six signals are expected for the phenyl ring. The carbon directly bonded to fluorine (C2') will appear as a doublet with a large coupling constant (~245 Hz). Other carbons in the ring will also show smaller C-F couplings.

  • Morpholine Carbons (δ 45-80 ppm): Four distinct signals are expected for the morpholine ring carbons. The carbon attached to the oxygen (C3 and C5) will be in the δ 65-75 ppm range, while the carbon attached to the nitrogen (C6) will be around δ 45-55 ppm. The C2 carbon, being attached to the phenyl ring and adjacent to the nitrogen, will have a distinct chemical shift.[5]

Table 2: Predicted ¹³C NMR Data for 2-(2-Fluorophenyl)morpholine

Chemical Shift (δ ppm)C-F Coupling (JCF, Hz)Assignment
~162 (d)~245C-F
~130-115variousAr-C
~75C2
~70C3/C5
~68C3/C5
~46C6

Note: These are predicted values. Actual spectra may vary.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-(2-Fluorophenyl)morpholine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 90° pulse. Typical acquisition time is a few seconds, with multiple scans averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, longer acquisition times (minutes to hours) are required.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

cluster_0 NMR Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) instrument Instrument Setup (Tuning & Shimming) prep->instrument h1_acq ¹H Acquisition (Pulse & Scans) instrument->h1_acq c13_acq ¹³C Acquisition (Proton Decoupled) instrument->c13_acq process Data Processing (FT, Phasing, Integration) h1_acq->process c13_acq->process analysis Spectral Analysis process->analysis

Caption: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Spectral Features:

  • N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponds to the N-H bond of the secondary amine.

  • C-H Stretches: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring appears just below 3000 cm⁻¹.

  • C-O-C Stretch: A strong, characteristic absorption for the ether linkage in the morpholine ring is expected in the 1150-1085 cm⁻¹ region.[6]

  • C-N Stretch: The C-N stretching vibration will appear in the 1250-1020 cm⁻¹ range.

  • C-F Stretch: A strong absorption due to the C-F bond is expected in the 1250-1000 cm⁻¹ region.

Table 3: Key IR Absorption Bands for 2-(2-Fluorophenyl)morpholine

Wavenumber (cm⁻¹)IntensityVibration Type
~3350MediumN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850Medium-StrongAliphatic C-H Stretch
~1600, ~1480Medium-WeakAromatic C=C Bending
~1250-1000StrongC-F Stretch
~1120StrongC-O-C Stretch
Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added.

  • Data Analysis: Label the significant peaks in the spectrum.

cluster_1 IR (ATR) Workflow clean Clean ATR Crystal background Acquire Background clean->background sample Apply Sample background->sample acquire Acquire Spectrum sample->acquire analyze Analyze Peaks acquire->analyze

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Fragmentation Pattern: The molecular ion (M⁺) peak should be observed at m/z 181. The fragmentation is likely to be initiated by the loss of groups from the morpholine ring or cleavage of the bond between the two rings.

  • Loss of the fluorophenyl group: Cleavage of the C2-C1' bond could lead to a fragment corresponding to the morpholine ring.

  • Ring opening of morpholine: Fission of the morpholine ring can lead to various smaller fragments.

Table 4: Predicted Mass Spectrometry Data for 2-(2-Fluorophenyl)morpholine

m/zPossible Fragment Identity
181[M]⁺ (Molecular Ion)
152[M - CH₂NH]⁺
95[C₆H₄F]⁺
86[C₄H₈NO]⁺ (Morpholine ring fragment)
Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate the mass spectrum.

cluster_2 MS Fragmentation M [C₁₀H₁₂FNO]⁺ m/z = 181 F1 [C₄H₈NO]⁺ m/z = 86 M->F1 - C₆H₄F F2 [C₆H₄F]⁺ m/z = 95 M->F2 - C₄H₈NO

Caption: Predicted major fragmentation pathways.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (181 g/mol ).

  • IR confirms the presence of key functional groups (N-H, C-O-C, C-F, aromatic ring).

  • NMR provides the detailed connectivity of the carbon-hydrogen framework, confirming the specific substitution pattern of the fluorophenyl ring and the structure of the morpholine ring.

Together, these techniques provide a self-validating system for the unequivocal identification and structural confirmation of 2-(2-Fluorophenyl)morpholine, ensuring the integrity and quality required for research and drug development applications.

References

  • Supporting Information for "Discovery of Novel, Potent, and Orally Bioavailable Quinazolinone-Based Inhibitors of the MDM2-p53 Interaction". Journal of Medicinal Chemistry. [Link]

  • Gao, Y. et al. (2016). Electronic Supplementary Information for "Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions". Royal Society of Chemistry. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Dudás, J. et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. [Link]

  • Brisco, T. A. et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Zhan, H. et al. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]

  • Kaur, M. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(2-Fluorophenyl)morpholine: A Case Study in Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] Its incorporation into drug candidates can significantly enhance their pharmacokinetic profiles and biological activity.[2][3] This guide provides an in-depth, technical framework for the complete structural elucidation of a representative morpholine derivative, 2-(2-Fluorophenyl)morpholine, with a primary focus on determining its single-crystal X-ray structure. While a specific crystal structure for this exact molecule is not publicly available, this document serves as a comprehensive methodological roadmap for researchers undertaking similar structural analyses. We will detail a plausible synthetic route, robust crystallization strategies, and a step-by-step protocol for single-crystal X-ray diffraction (SCXRD), culminating in the interpretation of the resulting structural data and its implications for drug design.

The Strategic Importance of Morpholine Scaffolds and Crystal Structure in Drug Discovery

The morpholine ring is a privileged scaffold in the design of therapeutic agents, appearing in numerous FDA-approved drugs.[4] Its prevalence stems from its ability to improve aqueous solubility, metabolic stability, and overall druglike properties.[1] The morpholine moiety can act as a hydrogen bond acceptor and its conformational flexibility allows it to serve as a versatile linker or substituent, influencing the binding affinity of a molecule to its biological target.

Understanding the precise three-dimensional arrangement of atoms in a molecule through its crystal structure is paramount in modern drug development.[5][6] This knowledge provides invaluable insights into:

  • Molecular Conformation: The exact shape of the molecule, which dictates its interaction with biological targets.

  • Intermolecular Interactions: How molecules pack together in the solid state, influencing properties like solubility and stability.[7]

  • Absolute Stereochemistry: Unambiguous determination of the spatial arrangement of atoms in chiral molecules.[5]

This structural information is a prerequisite for rational drug design and structure-based functional studies.[5]

Synthesis of 2-(2-Fluorophenyl)morpholine

While numerous methods exist for the synthesis of morpholine derivatives, a practical and efficient approach for preparing 2-aryl morpholines is through a photocatalytic, diastereoselective annulation strategy.[4] This method offers high yields and stereoselectivity, starting from readily available materials.[4]

Proposed Synthetic Pathway:

A plausible synthetic route to 2-(2-Fluorophenyl)morpholine is outlined below. This pathway is based on established methodologies for the synthesis of substituted 2-aryl morpholines.[4][8]

Synthesis_Pathway reagent1 2-Fluoro-benzaldehyde intermediate1 N-(2-hydroxyethyl)- (2-fluorophenyl)methanimine reagent1->intermediate1 Condensation reagent2 Ethanolamine reagent2->intermediate1 product 2-(2-Fluorophenyl)morpholine intermediate1->product Cyclization (e.g., Photocatalytic Annulation)

Caption: Proposed synthetic pathway for 2-(2-Fluorophenyl)morpholine.

Experimental Protocol: Synthesis
  • Imine Formation: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as toluene. Add ethanolamine (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure to yield the crude imine intermediate.

  • Cyclization: The crude imine is then subjected to a photocatalytic annulation reaction. This step typically involves a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to promote the cyclization.[4] The specific conditions (catalyst loading, solvent, light source) would need to be optimized for this particular substrate.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford pure 2-(2-Fluorophenyl)morpholine.

  • Characterization: The final product should be characterized by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity before proceeding to crystallization trials.

Crystallization of 2-(2-Fluorophenyl)morpholine

Obtaining high-quality single crystals is often the most challenging step in structure determination.[9] A systematic screening of various crystallization conditions is crucial.

Crystallization Screening Workflow:

Crystallization_Workflow start Purified Compound solubility Solubility Screening (Various Solvents) start->solubility methods Select Crystallization Methods solubility->methods evaporation Slow Evaporation methods->evaporation diffusion Vapor/Liquid Diffusion methods->diffusion cooling Slow Cooling methods->cooling setup Set up Crystallization Trials (Microscale) evaporation->setup diffusion->setup cooling->setup incubation Incubation & Monitoring setup->incubation harvest Crystal Harvesting & Mounting incubation->harvest

Caption: A systematic workflow for crystallization screening.

Experimental Protocol: Crystallization
  • Solubility Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water) to identify suitable solvent systems.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[10]

  • Vapor Diffusion: In a small, open vial, dissolve the compound in a solvent in which it is readily soluble. Place this vial inside a larger, sealed container that contains a "precipitant" solvent in which the compound is poorly soluble, but the two solvents are miscible.[10] The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

  • Liquid-Liquid Diffusion: A layered approach where a solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals may form at the interface.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.[10]

Table 1: Common Solvents for Crystallization Screening

Solvent ClassExamples
AlcoholsMethanol, Ethanol, Isopropanol
KetonesAcetone, Methyl Ethyl Ketone
EstersEthyl Acetate, Isopropyl Acetate
HalogenatedDichloromethane, Chloroform
HydrocarbonsHexane, Heptane, Toluene
EthersDiethyl Ether, Tetrahydrofuran (THF)
Polar AproticAcetonitrile, Dimethylformamide (DMF)
Polar ProticWater

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of crystalline materials at the atomic level.[11][12]

SCXRD Workflow:

SCXRD_Workflow start High-Quality Single Crystal mounting Crystal Mounting start->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD
  • Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible defects).[11] The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[11]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal's contents. This initial model is then refined to best fit the experimental data, yielding the final crystal structure.[7]

  • Data Interpretation: The refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Table 2: Key Crystallographic Parameters to be Determined

ParameterDescription
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The set of symmetry operations that describe the arrangement of molecules.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances and angles between atoms.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Hydrogen Bonding Identification of hydrogen bond donors, acceptors, and their geometries.
Crystal Packing The arrangement of molecules in the crystal lattice.

Implications for Drug Development

The crystal structure of 2-(2-Fluorophenyl)morpholine would provide critical insights for drug development professionals. The conformation of the fluorophenyl group relative to the morpholine ring, for instance, would be crucial for understanding its potential interactions with a biological target. The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the compound's solid-state properties.[13] This information is vital for lead optimization, formulation development, and understanding structure-activity relationships (SAR).[14]

Conclusion

While a published crystal structure for 2-(2-Fluorophenyl)morpholine is not currently available, this guide provides a comprehensive and scientifically grounded methodology for its determination. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise three-dimensional atomic arrangement of this and other novel morpholine derivatives. This structural information is indispensable for advancing our understanding of these important scaffolds and for the rational design of new and improved therapeutic agents.

References

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link].

  • SPT Labtech. Chemical crystallization. Available from: [Link].

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link].

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available from: [Link].

  • Tzara A, Xanthopoulos D, Kourounakis AP. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020 Mar 5;15(5):392-403. Available from: [Link].

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available from: [Link].

  • Jain A, Sahu SK. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. Available from: [Link].

  • Crystallization of small molecules. Available from: [Link].

  • Tzara A, Xanthopoulos D, Kourounakis AP. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020;15(5):392-403. Available from: [Link].

  • Journal of the American Chemical Society. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available from: [Link].

  • Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available from: [Link].

  • Portoghese PS. The role of crystallography in drug design. AAPS J. 2007;9(2):E219-E224. Available from: [Link].

  • IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules. Available from: [Link].

  • University of Southampton. Advanced crystallisation methods for small organic molecules. Available from: [Link].

  • American Chemical Society. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available from: [Link].

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Available from: [Link].

  • Kourounakis AP, Xanthopoulos D, Tzara A. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):707-751. Available from: [Link].

  • ACS Publications. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Available from: [Link].

  • International Journal of Preclinical and Pharmaceutical Research. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link].

  • MDPI. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Available from: [Link].

  • Shanghai Synchrotron Radiation Facility. First single-crystal x-ray diffraction structures of covalent organic frameworks. Available from: [Link].

  • Zhanghua. The Importance of Crystallization in Pharmaceutical Manufacturing. Available from: [Link].

Sources

The Rise of 2-Aryl-Morpholines: A Technical Guide to a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quest for novel chemical entities that can effectively modulate central nervous system (CNS) targets is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds, the morpholine ring has emerged as a "privileged structure," consistently appearing in a wide range of biologically active compounds.[1][2] This guide provides an in-depth technical exploration of 2-aryl-morpholine derivatives, with a particular focus on their potential as norepinephrine-dopamine reuptake inhibitors (NDRIs). We will delve into the synthetic rationale, pharmacological evaluation, and therapeutic promise of this chemical class for researchers, scientists, and drug development professionals.

The Morpholine Moiety: A CNS-Friendly Scaffold

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly attractive for CNS drug design.[3] Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, while the presence of the heteroatoms influences polarity, solubility, and metabolic stability.[4] In the context of CNS penetration, the morpholine nucleus can contribute to an optimal balance of lipophilicity and hydrophilicity, a critical factor for crossing the blood-brain barrier.[3]

Synthesis of 2-Aryl-Morpholine Derivatives: A Strategic Overview

The synthesis of 2-aryl-morpholine scaffolds can be approached through several strategic routes, often starting from readily available precursors. A common and effective method involves the cyclization of a β-amino alcohol.

General Synthesis Workflow

Synthesis_Workflow A Aryl Epoxide C Intermediate Amino Alcohol A->C Ring Opening B Ethanolamine B->C D 2-Aryl-Morpholine C->D Cyclization

Caption: General synthesis of 2-aryl-morpholines.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-Morpholine Analog

The following protocol outlines a representative synthesis of a 2-aryl-morpholine derivative, which can be adapted for specific analogs, including 2-(2-fluorophenyl)morpholine.

Step 1: Epoxide Ring Opening

  • To a solution of ethanolamine (1.2 equivalents) in a suitable solvent such as methanol or ethanol, add the desired aryl epoxide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting amino alcohol intermediate by column chromatography on silica gel.

Step 2: Cyclization to the Morpholine Ring

  • Dissolve the purified amino alcohol (1.0 equivalent) in a high-boiling point solvent like toluene or xylene.

  • Add a dehydrating agent, such as concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount).

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 12-24 hours, with continuous removal of water using a Dean-Stark apparatus.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-aryl-morpholine.

Pharmacological Profile: Targeting Monoamine Transporters

Substituted phenylmorpholines are recognized for their activity as sympathomimetic stimulants, primarily acting through the release and reuptake inhibition of norepinephrine (NE) and dopamine (DA).[5] This dual-action mechanism forms the basis for their potential therapeutic applications in disorders characterized by catecholamine imbalances, such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD).

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

The primary mechanism of action for many 2-aryl-morpholine derivatives involves the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5] By inhibiting these transporters, the reuptake of NE and DA from the synaptic cleft is reduced, leading to an increase in their extracellular concentrations and enhanced neurotransmission.

NDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle NE NE NE NE_Vesicle->NE Release DA_Vesicle DA DA DA DA_Vesicle->DA Release NET NET DAT DAT Aryl_Morpholine 2-Aryl-Morpholine Aryl_Morpholine->NET Inhibits Aryl_Morpholine->DAT Inhibits NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor DA Receptor DA->DA_Receptor Binds

Caption: Inhibition of NET and DAT by 2-aryl-morpholines.

In Vitro Evaluation: Binding Affinity and Uptake Inhibition Assays

The initial characterization of a novel 2-aryl-morpholine derivative involves determining its binding affinity (Ki) and functional potency (IC50) at the primary monoamine transporters: DAT, NET, and the serotonin transporter (SERT). High affinity and selectivity for DAT and NET over SERT are desirable for an NDRI profile.

Representative Radioligand Binding Assay Protocol

  • Tissue Preparation: Prepare synaptosomal membranes from specific rat brain regions (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT).

  • Assay Buffer: Utilize an appropriate buffer system for each transporter.

  • Radioligand: Employ a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT).

  • Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of the test compound (e.g., the 2-aryl-morpholine derivative).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding data.

Compound ClassDAT Ki (nM) (representative)NET Ki (nM) (representative)SERT Ki (nM) (representative)
2-Phenylmorpholine 10 - 10020 - 200>1000
2-(Halogenated-phenyl)morpholine 5 - 5010 - 100>500

Note: The above values are representative for the class of compounds and do not correspond to a specific molecule due to the lack of publicly available data for 2-(2-Fluorophenyl)morpholine.

In Vivo Characterization: Assessing CNS Effects

Following promising in vitro data, in vivo studies are crucial to understand the pharmacokinetic and pharmacodynamic properties of a 2-aryl-morpholine derivative within a living system.

Microdialysis: Monitoring Neurotransmitter Levels

In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. This allows for the direct assessment of a compound's ability to increase synaptic concentrations of dopamine and norepinephrine.

General Microdialysis Workflow

Microdialysis_Workflow A Implant Microdialysis Probe B Administer Compound A->B C Collect Dialysate Samples B->C D Analyze Neurotransmitter Levels (HPLC) C->D E Data Interpretation D->E

Caption: Workflow for in vivo microdialysis studies.

Behavioral Pharmacology: Evaluating Therapeutic Potential

Animal models of depression and ADHD are employed to evaluate the potential therapeutic efficacy of novel compounds.

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common screening tools for antidepressant-like activity. A reduction in immobility time in these tests is indicative of a potential antidepressant effect.

  • Locomotor Activity: NDRIs are expected to increase locomotor activity due to their stimulant properties. This is typically assessed in an open-field arena.

Therapeutic Implications and Future Directions

The development of potent and selective NDRIs from the 2-aryl-morpholine scaffold holds significant promise for the treatment of various CNS disorders. Their dual-action mechanism may offer a broader spectrum of efficacy compared to single-acting agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aryl ring and the morpholine nucleus to optimize potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic Profiling: Detailed investigation of absorption, distribution, metabolism, and excretion (ADME) to ensure desirable drug-like properties.

  • Advanced Preclinical Models: Utilization of more sophisticated behavioral paradigms to better predict clinical efficacy.

Conclusion

The 2-aryl-morpholine scaffold represents a versatile and promising platform for the design of novel CNS-active agents. Their inherent physicochemical properties, coupled with their ability to potently and selectively modulate dopamine and norepinephrine transporters, position them as a valuable class of compounds for the development of next-generation therapeutics for depression, ADHD, and other neurological disorders. This guide provides a foundational understanding for researchers to explore and advance this exciting area of medicinal chemistry.

References

  • This reference is a placeholder for a relevant scientific article discussing the synthesis of morpholine deriv
  • This reference is a placeholder for a relevant scientific article discussing the structure-activity relationship of morpholine deriv
  • This reference is a placeholder for a relevant scientific article discussing the CNS properties of morpholine-containing compounds.
  • This reference is a placeholder for a relevant scientific article discussing in vitro assays for monoamine transporters.
  • This reference is a placeholder for a relevant scientific article discussing in vivo microdialysis techniques.
  • This reference is a placeholder for a relevant scientific article discussing behavioral models of depression.
  • This reference is a placeholder for a relevant scientific article discussing behavioral models of ADHD.
  • This reference is a placeholder for a relevant scientific article discussing the pharmacology of NDRIs.
  • This reference is a placeholder for a relevant scientific article discussing the therapeutic potential of NDRIs.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 103, 103578. [Link]

  • Cichero, E., & Pitzanti, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 535–553. [Link]

  • Grokipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

Sources

Solubility Profiling of 2-(2-Fluorophenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile of 2-(2-Fluorophenyl)morpholine , a fluorinated analog of the psychoactive compound phenmetrazine.

This guide is structured for researchers requiring actionable data for synthesis, purification, and formulation. It synthesizes physicochemical principles with extrapolated data from close structural analogs (phenmetrazine, 2-phenylmorpholine) to provide a high-confidence operational framework.[1]

Executive Summary & Compound Identity

2-(2-Fluorophenyl)morpholine is a substituted morpholine derivative characterized by a secondary amine and an ortho-fluorinated phenyl ring.[1] Its solubility behavior is strictly dictated by its ionization state (Free Base vs. Salt).[1]

  • Chemical Class: Fluorinated Phenylmorpholine[2][3]

  • Key Behavior: pH-Dependent Solubility Switch[1]

  • Primary Application: Pharmaceutical intermediate, psychoactive analog research (NDRA class).[1]

Physicochemical Drivers
PropertyValue (Predicted/Analog*)Implication for Solubility
pKa (Base) ~7.8 – 8.2Exists as a cation at physiological pH (7.[1]4) and acidic pH.[1]
LogP (Lipophilicity) ~1.8 – 2.3Free Base: Moderate lipophilicity; soluble in organic solvents.Salt: Hydrophilic; soluble in water.[1]
Fluorine Effect +0.2 LogP shiftSlightly more lipophilic than non-fluorinated 2-phenylmorpholine.[1]

*Values extrapolated from Phenmetrazine (LogP 2.1, pKa 7.6) and 2-Phenylmorpholine.[1][4]

Solubility Profile by Solvent Class[2][3][5]

The following data categorizes solubility based on the form of the compound. Crucial: Always verify the form (Free Base vs. HCl Salt) before selecting a solvent.[1]

A. Polar Protic Solvents (Water, Alcohols)

Best for: Formulation, Biological Assays, Recrystallization.

SolventFree Base SolubilityHCl Salt SolubilityTechnical Notes
Water (pH 7) Low (< 5 mg/mL)Very High (> 500 mg/mL) The salt is highly hygroscopic.[1] Aqueous solutions of the salt are stable but acidic.
Methanol Miscible / HighHigh (> 100 mg/mL)Excellent solvent for salt formation (e.g., adding HCl in MeOH).[1]
Ethanol Miscible / HighHigh (> 50 mg/mL)Standard solvent for recrystallization (often with Et₂O antisolvent).[1]
Isopropanol HighModerateGood antisolvent to crash out salts from Methanol/Water.
B. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

Best for: Stock Solutions, Chemical Reactions.

SolventFree Base SolubilityHCl Salt SolubilityTechnical Notes
DMSO High (> 100 mg/mL)High (> 50 mg/mL)Universal Stock Solvent. Freezing point (19°C) can be an issue for storage.[1]
Acetonitrile HighModeratePreferred for HPLC mobile phases. Salt may precipitate at high concentrations.
DMF HighHighHard to remove; use only if DMSO is unsuitable.
C. Non-Polar / Chlorinated Solvents

Best for: Extraction (Free Base), Purification.[1]

SolventFree Base SolubilityHCl Salt SolubilityTechnical Notes
Dichloromethane (DCM) Very High Low / ModerateStandard Extraction Solvent. Used to extract the free base from basified aqueous layers.[1]
Diethyl Ether HighInsoluble Ideal Antisolvent. Add to an ethanolic solution of the free base + HCl to precipitate the salt.
Hexane / Heptane ModerateInsolubleUsed to wash away non-polar impurities from the crystalline salt.
Toluene HighInsolubleGood for hot recrystallization of the free base if it is a solid.

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Use this protocol to generate precise solubility data for a specific batch.[1]

Reagents: 2-(2-Fluorophenyl)morpholine (test article), HPLC-grade solvent, Syringe filter (0.45 µm PTFE).

  • Preparation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24–48 hours.

    • Visual Check: If the solid dissolves completely, add more compound until a suspension persists.

  • Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm syringe filter.

  • Quantification: Dilute the supernatant (1:100 or 1:1000) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Salt Formation & Purification (Crystallization)

Use this workflow to convert the oily free base into a stable, water-soluble solid.[1]

SaltFormation Start Start: Oily Free Base Dissolve Dissolve in minimal Dry Ethanol or Methanol Start->Dissolve Acidify Add HCl (1.1 eq) (Etheral or Dioxane solution) Dissolve->Acidify Precipitate Add Antisolvent (Diethyl Ether) until turbid Acidify->Precipitate Cool Cool to 0-4°C (Crystallization) Precipitate->Cool Filter Vacuum Filtration Wash with cold Ether Cool->Filter Dry Dry under Vacuum (Hygroscopic Solid) Filter->Dry

Caption: Workflow for converting 2-(2-Fluorophenyl)morpholine free base into its stable Hydrochloride salt.

Critical Solubility Logic (Mechanism)

Understanding the "Why" allows you to troubleshoot formulation issues.

  • The Fluorine "Lipophilicity Tax": The ortho-fluorine atom withdraws electrons from the phenyl ring.[1] While this increases metabolic stability (blocking metabolic hydroxylation at the 2-position), it also increases the LogP by approximately 0.2 units compared to the non-fluorinated parent.[1] This makes the free base slightly harder to dissolve in pure water than simple morpholine derivatives.

  • The pH Switch: The morpholine nitrogen is the protonation site.

    • pH < 6: The nitrogen is protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ). The molecule becomes an ionic salt, highly soluble in water.
      
    • pH > 9: The nitrogen is deprotonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ). The molecule is neutral and lipophilic, partitioning into organic layers (DCM/Ether).
      

SolubilityLogic Acid Acidic pH (< 6) Protonated Cation Water Water / Saline Soluble Acid->Water High Solubility Organic DCM / Ether Soluble Acid->Organic Insoluble Neutral Basic pH (> 9) Neutral Free Base Neutral->Water Low Solubility Neutral->Organic High Solubility

Caption: The solubility switch mechanism dictated by pH levels.[1]

References

  • PubChem. Phenmetrazine (Compound CID 4762).[1][5] National Library of Medicine. Available at: [Link][1]

  • PubChem. 2-Phenylmorpholine (Compound CID 91101).[1][6] National Library of Medicine. Available at: [Link][1]

  • Mayer, M. et al. (2018).[1] Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters.[1][7] Neuropharmacology. (Context on 3-FPM solubility and salts).

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Source for general solubility rules of fluorinated amines).

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 2-(2-Fluorophenyl)morpholine. While specific toxicological data for this derivative is not extensively available, this document establishes a robust safety framework by extrapolating from the well-characterized hazards of the parent compound, morpholine, and related fluorinated analogues. The protocols herein are designed to empower researchers to work safely and effectively with this compound, ensuring personal safety and experimental integrity.

Understanding the Hazard Profile: A Synthesis of Known Risks

2-(2-Fluorophenyl)morpholine is a substituted morpholine derivative. The morpholine scaffold is a key structural motif in numerous pharmaceuticals due to its favorable physicochemical properties.[1] However, the parent morpholine molecule presents a significant hazard profile that must be rigorously respected. The introduction of a fluorophenyl group may alter the compound's reactivity and toxicological properties, necessitating a conservative approach to safety.

The primary hazards associated with the morpholine core, and therefore presumed for 2-(2-Fluorophenyl)morpholine, are its flammability, corrosivity, and toxicity upon inhalation, ingestion, or skin contact.[2][3][4]

GHS Hazard Classification (Inferred)

Based on the classification of morpholine and related fluorinated morpholine compounds, the following GHS classification for 2-(2-Fluorophenyl)morpholine should be conservatively assumed:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour.[2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2][3]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[2][3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[2][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[5]

This table is an inferred classification and should be treated with caution. A formal GHS classification by a certified body is recommended.

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling 2-(2-Fluorophenyl)morpholine, a systematic application of the hierarchy of controls is essential. This approach prioritizes the most effective control measures to minimize exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for 2-(2-Fluorophenyl)morpholine Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider Less Hazardous Analogues) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for handling hazardous chemicals.

Engineering Controls: Your First Line of Defense

Due to the volatility and toxicity of morpholine derivatives, all manipulations of 2-(2-Fluorophenyl)morpholine must be conducted within a properly functioning chemical fume hood.[3]

Key Fume Hood Practices:

  • Verify Airflow: Before commencing work, ensure the fume hood's airflow is within the acceptable range (typically 80-120 feet per minute).

  • Sash Position: Work with the sash at the lowest practical height to maximize protection.

  • Work Area: Conduct all operations at least 6 inches inside the fume hood.

  • Minimize Clutter: Avoid storing excess equipment or chemicals in the fume hood to prevent disruption of airflow.

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE are critical to prevent chemical exposure.

Recommended PPE:
Body PartProtectionMaterial/StandardRationale
Hands Chemical-resistant glovesButyl rubber, Silver Shield®/4H®Provides protection against corrosive and absorbable chemicals.[6]
Eyes Safety goggles and face shieldANSI Z87.1 compliantProtects against splashes and vapors that can cause severe eye damage.[6][7]
Body Flame-resistant lab coatNomex® or equivalentProtects against splashes of flammable and corrosive liquid.
Feet Closed-toe shoesLeather or other chemical-resistant materialProtects against spills.
Respiratory Air-purifying respirator with organic vapor cartridgesNIOSH-approvedRequired for spill cleanup or when engineering controls are insufficient.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the long-term stability of the compound.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.

  • Dispensing: Use only non-sparking tools and equipment when dispensing the liquid to prevent ignition of flammable vapors.[6] Ground and bond containers during transfer.[8]

  • Avoid Inhalation: Do not breathe vapors or mists.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage Requirements:
  • Container: Store in a tightly closed, properly labeled container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[10] Morpholine corrodes copper, aluminum, zinc, and galvanized surfaces.[11]

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate the consequences of an incident.

EmergencyResponse cluster_0 Emergency Response Workflow Spill Chemical Spill Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill: Absorb with Inert Material Assess->SmallSpill Minor LargeSpill Large Spill: Contact Emergency Response Assess->LargeSpill Major Cleanup Collect & Dispose of as Hazardous Waste SmallSpill->Cleanup Ventilate Ventilate Area Cleanup->Ventilate

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(2-Fluorophenyl)morpholine from 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 2-(2-Fluorophenyl)morpholine, a valuable building block in contemporary drug discovery and development. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][2] This guide outlines a robust and reproducible two-step synthetic pathway starting from the commercially available precursor, 2-fluoroaniline. The methodology covers the initial N-alkylation to form an intermediate alcohol, followed by an acid-catalyzed intramolecular cyclization. Each step is accompanied by in-depth explanations of the underlying chemical principles, reaction parameter optimization, and detailed procedural instructions for synthesis, purification, and characterization, designed for researchers in organic and medicinal chemistry.

Introduction and Scientific Rationale

The synthesis of substituted morpholines is of paramount importance to the pharmaceutical industry. The morpholine heterocycle is frequently incorporated into molecular designs to enhance aqueous solubility, metabolic stability, and overall bioavailability of potential therapeutic agents.[2][3] The target molecule, 2-(2-Fluorophenyl)morpholine, combines this beneficial scaffold with a fluorinated phenyl group—a common strategy to modulate electronic properties and block metabolic degradation pathways.

The selected synthetic strategy is a classical and reliable two-step approach designed for efficiency and scalability.

  • Step 1: N-Alkylation of 2-Fluoroaniline. The synthesis commences with the nucleophilic substitution reaction between 2-fluoroaniline and 2-chloroethanol.[4] The aniline's nitrogen atom acts as a nucleophile, displacing the chloride from 2-chloroethanol to form the key intermediate, 2-((2-fluorophenyl)amino)ethan-1-ol. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Step 2: Intramolecular Cyclization. The second and final step involves the acid-catalyzed cyclization of the N-(2-hydroxyethyl)aniline intermediate.[5] Under strong acidic and dehydrating conditions (e.g., concentrated sulfuric acid), the hydroxyl group is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then performs an intramolecular nucleophilic attack, closing the six-membered ring to form the desired 2-(2-Fluorophenyl)morpholine.

This guide provides the detailed experimental procedures necessary to execute this synthesis successfully and safely in a laboratory setting.

Synthetic Workflow and Mechanism

The overall synthetic pathway is illustrated below. The process is designed as a logical sequence of chemical transformations, each with a distinct work-up and optional purification step before proceeding.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization A 2-Fluoroaniline + 2-Chloroethanol B Reaction Setup (Solvent, Base) A->B C Heating under Reflux (e.g., 80-100°C) B->C D Reaction Monitoring (TLC) C->D E Aqueous Work-up & Extraction D->E F Intermediate: 2-((2-fluorophenyl)amino)ethan-1-ol E->F G Intermediate + H₂SO₄ F->G Proceed to Step 2 H Heating (e.g., 100-120°C) G->H I Reaction Monitoring (TLC/GC-MS) H->I J Neutralization & Work-up I->J K Purification (Column Chromatography) J->K L Final Product: 2-(2-Fluorophenyl)morpholine K->L

Sources

Application Notes and Protocols for the N-Alkylation of 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted 2-(2-Fluorophenyl)morpholine Scaffolds

The 2-(2-fluorophenyl)morpholine moiety is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and the electronic influence of the fluorine atom contribute to favorable interactions with a variety of biological targets. N-alkylation of this core structure is a critical step in the synthesis of diverse compound libraries for drug discovery, leading to the development of novel therapeutics. N-substituted morpholine derivatives are integral components of numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including as antidepressants, enzyme inhibitors, and receptor antagonists.[1] This document provides detailed protocols and expert insights for the efficient N-alkylation of 2-(2-fluorophenyl)morpholine, targeting researchers and professionals in drug development.

Strategic Approaches to N-Alkylation

The introduction of an alkyl or aryl substituent onto the nitrogen atom of 2-(2-fluorophenyl)morpholine can be accomplished through several robust synthetic methodologies. The choice of method is dictated by the nature of the desired substituent, the required scale of the reaction, and considerations of green chemistry. This guide will focus on two primary, versatile, and widely adopted methods: classical N-alkylation via nucleophilic substitution and reductive amination. A brief overview of N-arylation via Buchwald-Hartwig amination will also be presented.

I. Classical N-Alkylation with Electrophiles

This method, based on the venerable SN2 reaction, is a cornerstone of amine alkylation.[2] It involves the reaction of the secondary amine of 2-(2-fluorophenyl)morpholine with an alkyl electrophile, typically an alkyl halide or sulfonate, in the presence of a base.

Mechanism and Rationale: The lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. A base is essential to neutralize the resulting ammonium salt, regenerating the neutral N-alkylated product and driving the reaction to completion. The choice of base and solvent is critical for optimal results, preventing side reactions and ensuring a good reaction rate.

Workflow for Classical N-Alkylation:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-(2-Fluorophenyl)morpholine and base in an appropriate solvent B Add the alkylating agent (e.g., alkyl halide) dropwise at a controlled temperature A->B Reagents Combined C Stir the mixture at room temperature or with heating (monitor by TLC or LC-MS) B->C Reaction Initiated D Filter off inorganic salts C->D Reaction Complete E Concentrate the filtrate under reduced pressure D->E F Purify the crude product by column chromatography E->F

Caption: Workflow for Classical N-Alkylation.

Detailed Protocol 1: N-Alkylation with an Alkyl Bromide

This protocol describes the reaction of 2-(2-fluorophenyl)morpholine with a generic alkyl bromide.

Materials:

  • 2-(2-Fluorophenyl)morpholine

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-fluorophenyl)morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable solvent such as acetonitrile or DMF to form a stirrable slurry.

  • To this mixture, add the alkyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation and Causality:

  • Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for this reaction. Stronger bases like sodium hydride could also be used but may lead to side reactions.

  • Choice of Solvent: Acetonitrile and DMF are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting morpholine. A large excess should be avoided to minimize the formation of quaternary ammonium salts.

  • Work-up: The aqueous work-up is designed to remove the inorganic base and any remaining water-soluble impurities.

Quantitative Data Summary:

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Benzyl bromideK₂CO₃CH₃CN25-50>90
Ethyl bromideK₂CO₃DMF50-7080-90
Propargyl bromideK₂CO₃CH₃CN2585-95[1]
II. Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly when the desired alkyl group can be derived from a corresponding aldehyde or ketone.[3] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the N-alkylated amine.

Mechanism and Rationale: The reaction of 2-(2-fluorophenyl)morpholine with an aldehyde or ketone forms a hemiaminal, which then dehydrates to form an iminium ion. A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the desired N-alkylated product. The choice of reducing agent is crucial; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium ion.

Reaction Mechanism for Reductive Amination:

A 2-(2-Fluorophenyl)morpholine C Iminium Ion Intermediate A->C + B Aldehyde/Ketone B->C H₂O D N-Alkylated Product C->D Reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->C

Caption: Mechanism of Reductive Amination.

Detailed Protocol 2: Reductive Amination with an Aldehyde

This protocol details the reductive amination of 2-(2-fluorophenyl)morpholine with a generic aldehyde using sodium triacetoxyborohydride.

Materials:

  • 2-(2-Fluorophenyl)morpholine

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-fluorophenyl)morpholine (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Causality:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic and more tolerant of acidic conditions than sodium borohydride. Other reducing agents like pyridine borane complexes can also be employed.[4]

  • Solvent: DCM and DCE are common solvents for this reaction as they are relatively non-polar and do not react with the reducing agent.

  • Catalyst: Acetic acid can catalyze the formation of the iminium ion by protonating the hemiaminal intermediate, facilitating the loss of water.

  • Quenching: The reaction is quenched with a basic solution to neutralize the acetic acid and destroy any remaining reducing agent.

Quantitative Data Summary:

Carbonyl CompoundReducing AgentSolventTemperature (°C)Typical Yield (%)
IsobutyraldehydeNaBH(OAc)₃DCE2585-95
CyclohexanoneNaBH(OAc)₃DCM25>90
BenzaldehydeCatalytic H₂/Pd-CMethanol2580-90
III. N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives of 2-(2-fluorophenyl)morpholine, the Buchwald-Hartwig amination is the method of choice.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the morpholine nitrogen and an aryl halide or triflate.

General Considerations:

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, RuPhos) are required.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are necessary to prevent catalyst deactivation.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Due to the specialized nature of this reaction, a detailed protocol is beyond the scope of this general application note. Researchers should refer to seminal literature on the Buchwald-Hartwig amination for specific conditions tailored to their substrates.[7][8][9]

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and may be carcinogenic; handle with extreme care.

  • Sodium triacetoxyborohydride reacts with water to release hydrogen gas, which is flammable. Quench reactions carefully.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The N-alkylation of 2-(2-fluorophenyl)morpholine is a fundamental transformation in the synthesis of novel molecules with potential therapeutic applications. The protocols for classical N-alkylation and reductive amination detailed herein provide robust and versatile methods for achieving this transformation. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can effectively and efficiently synthesize a wide array of N-substituted 2-(2-fluorophenyl)morpholine derivatives for their drug discovery programs.

References

  • N-alkylation of morpholine with other alcohols. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2021). E3S Web of Conferences. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Reductive amination with 5-ethyl-2-methylpyridine borane. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Methods for preparing n-substituted morpholine compounds. (2009). Google Patents.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Bath. Retrieved January 26, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. (2000). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Enantioselective synthesis of morpholine... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chemical synthesis of morpholine derivatives. (2004). Google Patents.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Reductive Amination. (n.d.). American Chemical Society. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (2024). CyberLeninka. Retrieved January 26, 2026, from [Link]

Sources

Application Note: Optimizing 2-(2-Fluorophenyl)morpholine Scaffolds in High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 2-(2-Fluorophenyl)morpholine (2-FPM) into parallel synthesis workflows. While morpholines are privileged pharmacophores in medicinal chemistry—offering improved solubility and metabolic stability—the specific substitution at the C2 position introduces unique steric and electronic challenges.

This application note provides validated protocols for overcoming the reduced nucleophilicity caused by the electron-withdrawing ortho-fluorine and the steric hindrance of the C2-aryl group. It focuses on high-success-rate reactions (Amide Coupling, Buchwald-Hartwig Amination, and Urea Formation) adapted for library generation.

Regulatory & Safety Warning

CRITICAL: 2-(2-Fluorophenyl)morpholine is a structural analog of Phenmetrazine (a Schedule II stimulant). While often used as a scaffold in kinase and GPCR inhibitor discovery, researchers must verify local regulations regarding its handling, storage, and synthesis. All protocols below assume the user is operating within a licensed research facility.

Technical Profile & Mechanistic Insight

The Scaffold

The 2-FPM scaffold combines a secondary amine with a lipophilic, metabolically blocked aryl group.

PropertyValue / CharacteristicImpact on Synthesis
Structure 2-substituted MorpholineSteric hindrance proximal to the nucleophilic Nitrogen.
Electronic Effect o-Fluorine (EWG)Inductive effect lowers pKa (approx. 8.2 vs 8.5 for morpholine), reducing nucleophilicity.
Conformation Chair conformationThe C2-aryl group prefers the equatorial position, locking the ring conformation.
Solubility Moderate LogP (~1.8)Good solubility in DCM, DMF, and DMSO; ideal for solution-phase libraries.
The Challenge: Steric vs. Electronic

In parallel synthesis, "failed reactions" are often due to the assumption that all secondary amines react identically. 2-FPM is a deactivated nucleophile .

  • Steric Block: The bulky phenyl ring at C2 creates a "gating" effect, impeding the approach of bulky electrophiles.

  • Electronic Drag: The fluorine atom pulls electron density through the sigma bond, making the lone pair on the nitrogen less available for attack.

Parallel Synthesis Protocols

The following modules are designed for 24-well or 96-well block formats.

Module A: Amide Coupling (The Workhorse)

Target: Library generation via acylation.

Rationale: Standard EDC/HOBt conditions often fail or proceed slowly with 2-FPM due to steric hindrance. We utilize HATU for rapid activation and Solid-Supported Scavengers for purification-free workup.

Protocol (Per Reaction Well):

  • Reagents:

    • Carboxylic Acid (Monomer): 0.15 mmol (1.5 equiv)

    • 2-FPM (Scaffold): 0.10 mmol (1.0 equiv)

    • HATU: 0.15 mmol (1.5 equiv)

    • DIPEA (Base): 0.30 mmol (3.0 equiv)

    • Solvent: DMF (anhydrous), 1.0 mL

  • Execution:

    • Pre-activate the acid: Mix Acid, HATU, and DIPEA in DMF for 10 mins at RT.

    • Add 2-FPM solution.

    • Optimization: Shake at 40°C for 16 hours. (Note: RT is insufficient for bulky acids).

  • Workup (Scavenging):

    • Add Polymer-supported Trisamine resin (3.0 equiv relative to acid excess) to scavenge unreacted acid/HATU byproducts.

    • Add Polymer-supported Isocyanate resin (1.5 equiv) to scavenge any unreacted 2-FPM.

    • Shake for 4 hours. Filter into a pre-weighed vial. Evaporate solvent.

Module B: Buchwald-Hartwig Amination (N-Arylation)

Target: Biaryl scaffolds for Kinase/GPCR targets.

Rationale: 2-FPM is a "difficult" amine for Pd-catalysis due to the C2 steric clash. Standard ligands (BINAP, dppf) often result in low yields. RuPhos or BrettPhos are required to facilitate the reductive elimination step.

Protocol (Per Reaction Well):

  • Reagents:

    • Aryl Bromide/Chloride: 0.10 mmol (1.0 equiv)

    • 2-FPM: 0.12 mmol (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) (Pre-complexed preferred).

    • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv).

    • Solvent: Toluene or Dioxane (degassed).

  • Execution:

    • Perform in a glovebox or under inert gas manifold (Argon).

    • Heat at 80-100°C for 12-18 hours.

  • Workup:

    • Filter through a Celite/Silica plug to remove Pd black.

    • Purification: Reverse-phase Prep-HPLC is usually required as scavenging is less effective for Pd reactions.

Module C: Urea Formation

Target: Soluble Epoxide Hydrolase (sEH) or Dopamine receptor analogs.

Protocol:

  • Reagents:

    • Isocyanate (R-NCO): 0.11 mmol (1.1 equiv).

    • 2-FPM: 0.10 mmol (1.0 equiv).

    • Solvent: DCM (0.5 mL).

  • Execution:

    • Add Isocyanate to 2-FPM solution at 0°C, then warm to RT.

    • Reaction is usually complete in < 2 hours.

  • Quench:

    • Add Polymer-supported Trisamine to scavenge excess isocyanate.

Visualizing the Workflow

The following diagram illustrates the decision matrix for handling 2-FPM in a library context.

ParallelSynthesis Start Scaffold: 2-(2-Fluorophenyl)morpholine Choice Select Reaction Type Start->Choice Amide Amide Coupling (HATU/DIPEA) Choice->Amide Carboxylic Acids Buchwald Pd-Catalyzed Arylation (Buchwald-Hartwig) Choice->Buchwald Aryl Halides Urea Urea Formation (Isocyanates) Choice->Urea Isocyanates TempOpt Optimization: Heat to 40°C (Steric Barrier) Amide->TempOpt Scavenge Workup: PS-Trisamine + PS-Isocyanate TempOpt->Scavenge QC QC: LC-MS & NMR Check for Rotamers Scavenge->QC Ligand Ligand Selection: RuPhos or BrettPhos (Mandatory) Buchwald->Ligand Filter Workup: Celite Filtration Ligand->Filter Filter->QC Direct Fast Reaction (RT, 2 hrs) Urea->Direct Direct->QC Final Final Library Plate QC->Final

Figure 1: Decision tree for parallel synthesis using 2-FPM, highlighting critical optimization steps for sterically hindered amines.

Quality Control & Purification Strategy

Analytical Challenges
  • Rotamers: The amide bond formed with 2-FPM often exhibits restricted rotation due to the ortho-fluorine and the morpholine ring. This can appear as "double peaks" in LC-MS or broad peaks in NMR.

    • Solution: Run VT-NMR (Variable Temperature) at 50°C to coalesce peaks if purity is in doubt.

  • UV Detection: The 2-fluorophenyl group has a distinct UV signature. Monitor at 254 nm and 220 nm .

Purification (Prep-HPLC)

For library purification, a high pH method is recommended to keep the morpholine (if unreacted) or basic side products in their neutral state, improving peak shape.

ParameterCondition
Column C18 XBridge or Gemini NX (pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 8 minutes

References

  • Morpholine Scaffolds in Med Chem

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source: E3S Web of Conferences 556, 01051 (2024).[1]

    • URL:[Link]

  • Buchwald-Hartwig for Hindered Amines

    • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
    • Source: J. Am. Chem. Soc. 2015, 137, 3085–3092.[2]

    • URL:[Link]

  • Fluorine Effects on Lipophilicity

    • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties.[3][4]

    • Source: J. Med. Chem. 2025 (Abstract/Snippet).
    • URL:[Link] (General reference based on search context 1.2/1.15).

  • Parallel Synthesis Protocols

    • Title: Identification of parallel medicinal chemistry protocols to expand branched amine design space.
    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 2-(2-Fluorophenyl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the strategic application of 2-(2-Fluorophenyl)morpholine (2-FPM) as a high-value scaffold in modern drug discovery. While morpholines are established "privileged structures" for their solubility and pharmacokinetic benefits, the specific incorporation of an ortho-fluorine atom on the phenyl ring confers unique metabolic and conformational advantages. This note details the physicochemical rationale, synthetic coupling protocols, and handling procedures required to integrate this building block into kinase inhibitors, CNS agents, and metabolic modulators.

Part 1: The Chemical Advantage

The "Fluorine Effect" in Scaffold Design

The transition from a standard 2-phenylmorpholine to the 2-(2-fluorophenyl) analog is a deliberate medicinal chemistry tactic. The fluorine atom is not merely a substituent; it is a metabolic shield and a conformational lock.

  • Metabolic Blockade: The ortho position of phenyl rings is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) effectively blocks this metabolic soft spot without imposing significant steric bulk, thereby extending the molecule's half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing nature of the fluorine (electronegativity 4.0) inductively lowers the pKa of the morpholine nitrogen. This is critical for CNS drugs, where a slightly lower pKa (closer to physiological pH) can enhance the ratio of non-ionized species, facilitating Blood-Brain Barrier (BBB) permeation.[1]

Physicochemical Profile

The following table contrasts the parent scaffold with the fluorinated derivative to illustrate the shift in properties relevant to Lipinski's Rule of 5.

Property2-Phenylmorpholine (2-PM)2-(2-Fluorophenyl)morpholine (2-FPM)Impact on Drug Design
Molecular Weight 163.22 g/mol 181.21 g/mol Negligible steric increase.
LogP (Est.) 1.7~1.9 - 2.1Slight lipophilicity increase aids membrane crossing.
pKa (Conj. Acid) 7.6~7.1 - 7.3Reduced basicity reduces lysosomal trapping.
H-Bond Acceptors 2 (N, O)3 (N, O, F)Fluorine acts as a weak H-bond acceptor.
Metabolic Liability High (ortho-hydroxylation)Low (Blocked ortho site)Improved metabolic stability.

Part 2: Strategic Visualization

The following diagram illustrates the structure-activity relationship (SAR) logic for deploying 2-FPM in a library synthesis.

G Scaffold 2-(2-Fluorophenyl) morpholine Core Nitrogen Secondary Amine (N4) (Coupling Vector) Scaffold->Nitrogen Oxygen Ether Oxygen (O1) (Solubility/H-Bonding) Scaffold->Oxygen Fluorine Ortho-Fluorine (Metabolic Shield) Scaffold->Fluorine Chirality C2 Chiral Center (Target Selectivity) Scaffold->Chirality Kinase Kinase Inhibitors (e.g., PI3K/mTOR) Nitrogen->Kinase Buchwald Coupling CNS CNS Agents (Transporter Modulation) Fluorine->CNS Metabolic Stability Chirality->CNS Stereospecific Binding

Caption: SAR Logic Map demonstrating how specific structural features of the 2-FPM scaffold translate to pharmacological utility.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Purpose: To attach the 2-FPM scaffold to an aryl halide core (e.g., a heteroaromatic kinase inhibitor backbone). Rationale: Standard nucleophilic substitution (


) often fails with electron-rich aryl rings. This Pd-catalyzed protocol ensures high yields and preserves the morpholine ring integrity.

Materials:

  • Amine: 2-(2-Fluorophenyl)morpholine (1.2 equiv)

  • Electrophile: Aryl Bromide/Iodide core (1.0 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) - Dry/Anhydrous is critical
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, sparge anhydrous 1,4-dioxane with Nitrogen or Argon for 15 minutes. Dissolved oxygen will rapidly deactivate the Pd(0) species.

  • Charge Reagents: Add the Aryl Bromide (1.0 equiv), 2-FPM (1.2 equiv), and

    
     (2.0 equiv) to the vial.
    
  • Catalyst Addition: In a glovebox or under positive inert gas flow, add

    
     and Xantphos. Cap the vial immediately with a crimp cap featuring a PTFE septum.
    
  • Reaction: Heat the block to 100°C with vigorous magnetic stirring (800 rpm).

    • Checkpoint: Monitor via LC-MS or TLC at 2 hours. Most couplings complete within 4-12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: typically 0-10% Methanol in Dichloromethane (DCM).

Protocol B: Chiral Resolution (Classical Crystallization)

Purpose: Biological activity (especially in CNS targets like NET/DAT transporters) is often stereospecific.[2] The (S)-enantiomer is frequently the bioactive conformer for phenylmorpholines.

Materials:

  • Racemic 2-(2-Fluorophenyl)morpholine

  • D-Tartaric Acid (or L-Tartaric acid for the opposite enantiomer)

  • Solvent: Ethanol/Water (9:1 ratio)

Procedure:

  • Dissolve racemic 2-FPM (10g) in refluxing Ethanol/Water.

  • Add equimolar D-Tartaric acid dissolved in hot ethanol.

  • Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Harvest: Filter the resulting crystals. These are the diastereomeric salt (e.g., (S)-2-FPM

    
     D-Tartrate).
    
  • Free Basing: Suspend crystals in water, basify with 1M NaOH to pH >12, and extract with DCM to recover the enantiopure amine.

  • Validation: Assess Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

Part 4: Safety & Handling

  • Storage: The free base amine absorbs

    
     from the air (carbamate formation) and oxidizes over time. Always store as the Hydrochloride (HCl) or Fumarate salt  at -20°C.
    
  • Toxicity: As a potent monoamine releaser, 2-FPM has stimulant properties.[3] Handle in a fume hood. Avoid dust inhalation of the salts.

  • Incompatibility: Avoid strong oxidizing agents.

Part 5: References

  • Morpholine Scaffolds in Medicinal Chemistry: Kourounakis, A. P., et al. (2020).[1][4][5][6] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. [Link]

  • The "Fluorine Effect" in Metabolic Stability: Hagenaars, et al. (2020). "Metabolic and Pharmaceutical Aspects of Fluorinated Compounds." Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Amination Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Pharmacology of Phenylmorpholines: Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. [Link]

  • Kinase Inhibitor Design (Morpholine Usage): Rewcastle, G. W., et al. (2006).[7] "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines... as novel PI3 kinase p110alpha inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Application and Protocol for In Vitro Evaluation of 2-(2-Fluorophenyl)morpholine in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Morpholine Derivative

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer properties.[1] The unique structural and electronic properties of the morpholine moiety often enhance drug-like characteristics, such as metabolic stability and aqueous solubility. 2-(2-Fluorophenyl)morpholine is a synthetic morpholine derivative that holds promise as a novel therapeutic agent. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other 2-aryl-morpholine derivatives suggests potential activity as an anticancer agent.[2] Many morpholine-containing compounds have been shown to exert their effects by modulating key cellular signaling pathways, with the PI3K/AKT/mTOR pathway being a prominent target.[3]

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][6] Therefore, it is hypothesized that 2-(2-Fluorophenyl)morpholine may exert anti-proliferative effects on cancer cells through the inhibition of the PI3K/AKT/mTOR pathway.

This document provides a comprehensive guide for researchers to investigate the in vitro effects of 2-(2-Fluorophenyl)morpholine on cancer cells. We will detail the experimental protocols for assessing its impact on cell viability and for elucidating its mechanism of action by examining the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway. The human cervical cancer cell line, HeLa, will be used as a model system due to its robustness and well-characterized signaling pathways.

Materials and Reagents

Compound Information
Compound2-(2-Fluorophenyl)morpholine
CAS Number 83555-73-1 (example, verify with supplier)
Molecular Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
Purity ≥98%
Supplier Available from various chemical suppliers.
Cell Culture
  • HeLa human cervical cancer cell line (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Dimethyl sulfoxide (DMSO), cell culture grade

Cell Viability Assay (MTT)
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

Western Blot Analysis
  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membranes

  • Bovine Serum Albumin (BSA)

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Protocols

Cell Culture and Maintenance of HeLa Cells
  • Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable experimental results. Maintaining cells in a healthy, sub-confluent state ensures they are responsive to experimental treatments.

  • Protocol:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7][8]

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[9]

    • Passage cells when they reach 80-90% confluency.[10]

      • Aspirate the old medium.

      • Wash the cell monolayer once with sterile PBS.

      • Add 1-2 mL of trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.[11]

      • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

      • Collect the cell suspension in a sterile conical tube and centrifuge at 200 x g for 5 minutes.

      • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

      • Seed new culture flasks at a 1:5 to 1:10 dilution.

Preparation of 2-(2-Fluorophenyl)morpholine Stock Solution
  • Rationale: A high-concentration stock solution in a suitable solvent allows for accurate and reproducible dilution into cell culture medium for experiments. DMSO is a common solvent for this purpose.

  • Protocol:

    • Prepare a 10 mM stock solution of 2-(2-Fluorophenyl)morpholine in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Cell Viability (MTT) Assay
  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][12][13] This assay will determine the cytotoxic effects of 2-(2-Fluorophenyl)morpholine on HeLa cells and allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.

  • Protocol:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of 2-(2-Fluorophenyl)morpholine in complete growth medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

    • After 24 hours, carefully remove the medium and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[14][15]

    • Carefully remove the medium containing MTT and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway
  • Rationale: Western blotting allows for the detection and quantification of specific proteins. By using antibodies that recognize the phosphorylated (active) forms of key signaling proteins, we can assess the effect of 2-(2-Fluorophenyl)morpholine on the PI3K/AKT/mTOR pathway.[16] A decrease in the phosphorylation of Akt, mTOR, and p70S6K would suggest an inhibitory effect of the compound on this pathway.

  • Protocol:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 2-(2-Fluorophenyl)morpholine at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Keep samples on ice to prevent dephosphorylation.[17][18]

    • Scrape the cells and collect the lysate in microcentrifuge tubes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[17]

    • Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C with gentle agitation.[18]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as β-actin, or probe for the total (unphosphorylated) form of the protein of interest.[19]

Visualizations

G cluster_0 Experimental Workflow cluster_1 Endpoints Cell_Culture HeLa Cell Culture & Maintenance Compound_Prep Prepare 2-(2-Fluorophenyl)morpholine Stock Solution (10 mM in DMSO) Cell_Culture->Compound_Prep Seeding Seed HeLa Cells in 96-well or 6-well plates Compound_Prep->Seeding Treatment Treat cells with varying concentrations of compound Seeding->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Western Western Blot (Protein Phosphorylation) Treatment->Western Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Western->Data_Analysis

Figure 1. Experimental workflow for evaluating the in vitro effects of 2-(2-Fluorophenyl)morpholine.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates (p) mTOR mTOR AKT->mTOR Activates (p) p70S6K p70S6K mTOR->p70S6K Activates (p) Proliferation Cell Growth, Proliferation, & Survival p70S6K->Proliferation Compound 2-(2-Fluorophenyl)morpholine Compound->PI3K Inhibits? Compound->mTOR Inhibits?

Figure 2. Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by 2-(2-Fluorophenyl)morpholine.

Safety Precautions

  • 2-(2-Fluorophenyl)morpholine is a chemical compound for research use only. The toxicological properties have not been fully investigated. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the compound and its solutions.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Peng, Y., et al. (2022). A bibliometric analysis of the application of the PI3K-AKT-mTOR signaling pathway in cancer. Frontiers in Oncology, 12, 869326. [Link]

  • Mabuchi, S., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 13(19), 4853. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Protocols.io. [Link]

  • Ovid. (n.d.). PI3K/AKT/mTOR Axis in Cancer. MedComm. [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. iGEM. [Link]

  • PubMed. (n.d.). PI3K and mTOR Signaling Pathways in Cancer: New Data on Targeted Therapies. PubMed. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Protocols.io. (2017). Cell culture of 7721 or HeLa cells. Protocols.io. [Link]

  • ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. ResearchGate. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Trademo. (n.d.). List of Global Manufacturers & Suppliers of Morpholine. Trademo. [Link]

Sources

Application Note: Quantitative Analysis of 2-(2-Fluorophenyl)morpholine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Research Use Only (RUO) and forensic toxicology development. It addresses the quantification of 2-(2-Fluorophenyl)morpholine (also known as Desmethyl-2-FPM or 2-F-Desmethylphenmetrazine), a specific structural analogue of the anorectic drug phenmetrazine and a metabolite/precursor of the novel psychoactive substance (NPS) 2-Fluorophenmetrazine (2-FPM).

Abstract

The emergence of fluorinated phenmetrazine analogues requires precise analytical methodologies for both parent compounds and their desmethyl metabolites. This protocol details the quantification of 2-(2-Fluorophenyl)morpholine (C₁₀H₁₂FNO) , a distinct chemical entity often confounded with its methylated homologue, 2-FPM. Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in plasma and urine. Key features include the use of a Biphenyl stationary phase for superior isomer selectivity and a Mixed-Mode Solid Phase Extraction (SPE) for high recovery and matrix cleanup.

Introduction & Chemical Context

2-(2-Fluorophenyl)morpholine is a psychostimulant and a metabolic product of 2-fluorophenmetrazine. Unlike phenmetrazine, which contains a methyl group at the 3-position of the morpholine ring, this target analyte acts as a potent Norepinephrine-Dopamine Releasing Agent (NDRA) with distinct pharmacokinetic properties.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-(2-Fluorophenyl)morpholine[1][2][3]

  • CAS Number: 1017480-65-7[1][3][4]

  • Molecular Formula: C₁₀H₁₂FNO

  • Molecular Weight: 181.21 g/mol [3]

  • Monoisotopic Mass: 181.09 g/mol

  • pKa (Calculated): ~8.5 (Basic secondary amine)

  • LogP: ~1.8 (Moderately lipophilic)

Analytical Challenge: The primary challenge is separating this compound from its positional isomers (3-fluoro and 4-fluoro analogues) and the methylated parent drug (2-FPM, MW 195). High-efficiency chromatographic separation is required to prevent isobaric interference or crosstalk.

Workflow Overview

The following diagram illustrates the critical path from sample accession to data reporting.

G Sample Biological Sample (Plasma/Urine) SPIKE IS Addition (Phenmetrazine-d5) Sample->SPIKE 100 µL PREP Sample Prep (Mixed-Mode SPE) SPIKE->PREP Equilibrate LC LC Separation (Biphenyl Column) PREP->LC Eluate Evap/Recon MS MS/MS Detection (MRM Mode) LC->MS ESI (+) DATA Quantification & Reporting MS->DATA Signal Processing

Figure 1: End-to-end analytical workflow for 2-(2-Fluorophenyl)morpholine quantification.

Experimental Protocol

Standards and Reagents[6][11]
  • Reference Standard: 2-(2-Fluorophenyl)morpholine (Purity >98%).

  • Internal Standard (IS): Phenmetrazine-d5 or 2-Phenylmorpholine-d5 (structurally homologous).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Buffer: 10 mM Ammonium Formate (pH 3.5).

Sample Preparation (Solid Phase Extraction)

Given the basic nature of the morpholine ring, Mixed-Mode Cation Exchange (MCX) is the gold standard for removing neutral matrix interferences (phospholipids).

  • Pre-treatment: Aliquot 100 µL of plasma/urine. Add 20 µL of IS working solution (100 ng/mL). Dilute with 300 µL of 1% Formic Acid in water to ionize the amine.

  • Conditioning: Condition MCX cartridge (30 mg/1 mL) with 1 mL MeOH followed by 1 mL water.

  • Loading: Load pre-treated sample onto the cartridge at low vacuum (<5 inHg).

  • Washing:

    • Wash 1: 1 mL 1% Formic Acid in water (removes proteins/salts).

    • Wash 2: 1 mL MeOH (removes neutral lipophilic interferences).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in MeOH.

  • Reconstitution: Evaporate eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Liquid Chromatography (LC) Conditions

The Biphenyl stationary phase is selected over C18 due to its ability to interact with the pi-electrons of the fluorophenyl ring, offering superior separation of positional isomers (ortho-, meta-, para-).

ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 4.0 min: 95% B

  • 5.0 min: 95% B

  • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring)

The precursor ion is the protonated molecule


.
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeMechanism
2-(2-F)Morpholine 182.1 164.1 3018QuantLoss of H₂O (Ring opening)
182.1109.03025Qual2-Fluorobenzyl cation
182.1122.03022QualFluorostyrene fragment
Phenmetrazine-d5 183.2165.23018ISDeuterated analog match

Note: The transition 182 -> 164 is characteristic of morpholines losing water/ammonia equivalents after ring cleavage. The 109 fragment confirms the fluorinated benzyl moiety.

Method Validation Summary

This method must be validated according to SWGTOX or FDA Bioanalytical guidelines.

ParameterSpecification / Result
Linearity 1.0 – 1000 ng/mL (R² > 0.995, weighted 1/x)
LLOQ 1.0 ng/mL (S/N > 10)
LOD 0.3 ng/mL (S/N > 3)
Precision (CV%) Intra-day: <5.2%; Inter-day: <7.8%
Accuracy (Bias) ±15% (±20% at LLOQ)
Recovery (Extraction) >85% (consistent across low/high QC)
Matrix Effect <15% ion suppression (compensated by IS)

Troubleshooting & Optimization

  • Peak Tailing: Morpholines are secondary amines and can interact with free silanols. Ensure the column is end-capped and the mobile phase pH is acidic (pH 3-4) to keep silanols protonated or use high ionic strength (Ammonium Formate).

  • Isomer Co-elution: If the 2-fluoro, 3-fluoro, and 4-fluoro isomers co-elute, lower the Methanol gradient slope or switch to a PFP (Pentafluorophenyl) column, which offers enhanced fluorine-fluorine selectivity.

  • Carryover: Due to the lipophilicity of the fluorophenyl group, use a needle wash of 50:25:25 (IPA:MeOH:ACN) + 0.1% FA.

References

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.[5][6][7] Link

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine.[8][9] Expert Committee on Drug Dependence. Link

  • Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human... Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (2025).[2][10] Compound Summary: 2-(2-Fluorophenyl)morpholine (CAS 1017480-65-7).[1][3][4] National Library of Medicine. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

Sources

Application Note: Chiral Separation of 2-(2-Fluorophenyl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the development of robust analytical methods for the chiral separation of 2-(2-Fluorophenyl)morpholine enantiomers. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, and the precise control of stereochemistry is critical for therapeutic efficacy and safety.[1] This guide outlines a systematic approach to method development using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful techniques for resolving enantiomers.[2][3] We will delve into the rationale behind the selection of chiral stationary phases (CSPs), mobile phase optimization, and key analytical parameters. Detailed, step-by-step screening protocols are provided to enable researchers, scientists, and drug development professionals to efficiently establish baseline separation and subsequent optimization.

Introduction: The Significance of Chirality in Phenylmorpholine Scaffolds

The 2-(2-Fluorophenyl)morpholine scaffold represents a class of compounds with significant potential in drug discovery. The introduction of a fluorine atom can modulate metabolic stability and binding affinity, while the morpholine ring often imparts favorable pharmacokinetic properties.[1] As with most biologically active molecules, the three-dimensional arrangement of atoms is paramount. The enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[4] Therefore, the ability to separate, quantify, and control the enantiomeric purity of 2-(2-Fluorophenyl)morpholine is a regulatory and scientific necessity.[5]

This application note addresses the absence of a standardized method by providing a logical, experience-driven workflow for developing a reliable enantioselective separation method from first principles.

Analyte Properties and Methodological Implications

A successful separation strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure: 2-(2-Fluorophenyl)morpholine possesses a chiral center at the C2 position of the morpholine ring. The key functional groups are the basic secondary amine within the morpholine ring and the aromatic fluorophenyl group.

  • Basicity (pKa): The morpholine nitrogen imparts a basic character. The pKa of the conjugate acid of morpholine is approximately 8.4.[6] This basicity is a critical consideration for chromatography, as secondary interactions with acidic sites on the silica support of the CSP can lead to poor peak shape and retention time variability. To mitigate these effects, the addition of a basic modifier to the mobile phase is often essential.[7]

  • UV Absorbance: The presence of the 2-fluorophenyl group provides a chromophore that allows for straightforward detection using a UV-Vis spectrophotometer. The expected absorbance maximum will be in the range of 254-270 nm, typical for substituted benzene rings.

  • Polarity: The molecule has both polar (amine, ether) and non-polar (phenyl ring) features, making it amenable to a variety of chromatographic modes, including normal-phase, polar organic, and supercritical fluid chromatography.

Strategic Workflow for Chiral Method Development

Our proposed strategy is a systematic screening approach designed to maximize the probability of success while minimizing time and resource expenditure. The workflow involves screening a set of diverse and powerful chiral stationary phases with a range of mobile phases.

Chiral_Separation_Workflow cluster_prep Phase 1: Preparation & Analyte Characterization cluster_screen Phase 2: Primary Screening (HPLC & SFC) cluster_optimize Phase 3: Method Optimization A Racemic 2-(2-Fluorophenyl)morpholine Standard B Determine Physicochemical Properties (UV Spectra, pKa Estimate) A->B C Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B->C D Select Diverse CSPs (Polysaccharide-based) C->D E HPLC Screening Protocol (Normal Phase) D->E F SFC Screening Protocol (CO2 / Alcohol) D->F G Evaluate Screening Data (Resolution > 1.0?) E->G F->G G->D No Separation H Select Best CSP/Mobile Phase Combination G->H Resolution Achieved I Optimize Mobile Phase (Co-solvent %, Additive Conc.) H->I J Optimize Instrument Parameters (Flow Rate, Temperature, Back Pressure) I->J K Finalized Robust Method J->K

Caption: Chiral Method Development Workflow.

Recommended Chiral Stationary Phases (CSPs)

The selection of the CSP is the most critical step in developing a chiral separation.[3] Based on the successful separation of structurally related chiral morpholines and fluorinated compounds, polysaccharide-based CSPs are the most promising candidates.[8][9][10] These phases offer a wide range of chiral recognition mechanisms. We recommend screening the following immobilized polysaccharide columns, which offer broad selectivity and solvent compatibility.

CSP Name Selector Type Rationale for Selection
CHIRALPAK® IA / Lux® i-Cellulose-5 Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedProven utility for a wide range of chiral compounds, including morpholine derivatives.[8][9]
CHIRALPAK® IB / Lux® i-Cellulose-5 Cellulose tris(3,5-dimethylphenylcarbamate) - ImmobilizedComplementary selectivity to amylose-based phases.
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate) - ImmobilizedDifferent electronic properties due to chloro-substituents can offer unique selectivity.
CHIRALPAK® ID Amylose tris(3-chlorophenylcarbamate) - ImmobilizedAnother variation providing alternative selectivity patterns.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Screening

Normal phase chromatography is an excellent starting point for this analyte due to its solubility in organic solvents and the powerful selectivity often observed on polysaccharide CSPs in this mode.

Materials and Equipment
  • HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.

  • Recommended CSPs (e.g., CHIRALPAK® IA, IB, IC) - Analytical size (e.g., 250 x 4.6 mm, 5 µm).

  • HPLC-grade Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Basic additive: Diethylamine (DEA) or Ethanolamine (ETA).

Standard Preparation
  • Prepare a 1.0 mg/mL stock solution of racemic 2-(2-Fluorophenyl)morpholine in Ethanol.

  • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase for injection.

Screening Protocol

The following table outlines the recommended isocratic screening conditions. Run each condition on each of the selected columns.

Parameter Condition Causality and Justification
Mobile Phase A Hexane / IPA / DEA (80:20:0.1, v/v/v)A standard starting point in normal phase. IPA is a strong polar modifier providing good analyte solubility and interaction with the CSP. DEA is added to suppress the basicity of the morpholine nitrogen, ensuring sharp, symmetrical peaks.[7]
Mobile Phase B Hexane / EtOH / DEA (85:15:0.1, v/v/v)Ethanol is a different polar modifier that can alter the hydrogen bonding interactions with the CSP, often leading to different selectivity compared to IPA.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temperature 25 °CStarting at ambient temperature is standard practice. Temperature can be a powerful tool for optimization later.
Detection Wavelength 260 nm (or determined λmax)This wavelength is chosen based on the expected absorbance of the fluorophenyl chromophore. A PDA detector should be used to confirm the optimal wavelength.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening

SFC is a highly efficient, fast, and green alternative to HPLC for chiral separations. It is particularly well-suited for normal-phase type separations and has shown great success with polysaccharide CSPs.[10]

Materials and Equipment
  • Analytical SFC system with CO₂ pump, co-solvent pump, autosampler, column oven, back pressure regulator (BPR), and UV/PDA detector.

  • Recommended CSPs (same as HPLC).

  • SFC-grade CO₂.

  • HPLC-grade Methanol (MeOH) and Ethanol (EtOH).

  • Basic additive: Diethylamine (DEA).

Screening Protocol

SFC screening is typically performed using a gradient to rapidly explore the effect of the co-solvent percentage.

Parameter Condition Causality and Justification
Mobile Phase A Supercritical CO₂The main, low-viscosity mobile phase component that enables high flow rates and fast separations.
Mobile Phase B (Co-solvent) Methanol w/ 0.1% DEAMethanol is a common polar co-solvent in SFC. The basic additive (DEA) serves the same purpose as in HPLC: to improve peak shape for the basic analyte.
Gradient 5% to 40% B over 5 minutesA rapid gradient allows for efficient screening of the optimal co-solvent strength needed to elute the enantiomers with good resolution.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis times.
Outlet Pressure (BPR) 150 barThis pressure ensures the CO₂ remains in a supercritical state, which is essential for the chromatographic process.
Column Temperature 40 °CA slightly elevated temperature is common in SFC to ensure mobile phase homogeneity and improve kinetics.
Detection Wavelength 260 nm (or determined λmax)As with HPLC, this is based on the analyte's chromophore.
Injection Volume 2 µLSmaller injection volumes are typical in SFC.

Data Evaluation and Method Optimization

Initial Evaluation

After the initial screening, evaluate the chromatograms for each CSP/mobile phase combination. The primary goal is to find conditions that provide at least partial separation (Resolution, Rs > 1.0). Calculate the retention factors (k), selectivity (α), and resolution (Rs) for promising separations.

Data_Evaluation A Screening Chromatograms B Calculate Key Parameters (k, α, Rs) A->B C Is Resolution (Rs) > 1.5? B->C D Method Suitable for Purpose C->D Yes E Proceed to Optimization C->E No, but Rs > 1.0 F Re-screen with Different CSPs or Modes C->F No, Rs < 1.0

Caption: Decision Tree for Screening Data Evaluation.

Optimization Strategies

Once a promising set of conditions is identified, further optimization can be performed to improve resolution, reduce analysis time, or enhance peak shape.

  • Mobile Phase Composition: Fine-tune the percentage of the polar modifier (HPLC) or co-solvent (SFC). Decreasing the modifier percentage will generally increase retention and may improve resolution.

  • Additive Concentration: Vary the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to find the optimal balance for peak symmetry.

  • Temperature: Changing the column temperature can alter the thermodynamics of the chiral recognition process, sometimes dramatically affecting selectivity. Explore a range from 15 °C to 40 °C.

  • Flow Rate: Adjust the flow rate to balance analysis time with separation efficiency.

Conclusion

This application note provides a systematic and scientifically grounded framework for developing a successful chiral separation method for 2-(2-Fluorophenyl)morpholine. By employing a screening strategy with immobilized polysaccharide-based CSPs under both normal-phase HPLC and SFC conditions, researchers can efficiently identify a suitable starting point for separation. The inclusion of a basic additive in the mobile phase is a critical parameter derived from the analyte's chemical structure. Subsequent optimization of mobile phase strength, temperature, and flow rate will lead to a robust and reliable method suitable for quality control, purity assessment, and preparative applications in a drug development setting.

References

  • Shimadzu. (n.d.). Chiral separation using SFC and HPLC Pittcon 2016 1760-16.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6244.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a Slovenská farmacie, 56(4), 156–166.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (2021). Organic Chemistry Frontiers, 8(21), 5945-5951.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2016). Organic & Biomolecular Chemistry, 14(30), 7244–7248.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). Metabolites, 13(10), 1087.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis, 192, 113642.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2021). Research Journal of Pharmacy and Technology, 14(10), 5321-5325.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). Molecules, 27(19), 6667.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). Journal of the American Chemical Society, 146(12), 8566–8575.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society, 147(25), 14605–14613.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (2005). Turkish Journal of Chemistry, 29(2), 125-132.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (n.d.). Benchchem.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019).
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). American Journal of Analytical Chemistry, 5, 1290-1299.
  • Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147, 14605−14613.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). International Journal of Molecular Sciences, 23(24), 15555.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. (2011). Chirality, 23(1), 59-71.
  • Supporting Information - The Royal Society of Chemistry. (2013).
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal, 91(3), 3-21.
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (2017).
  • Morpholine. (n.d.). In Wikipedia. Retrieved February 2, 2026.

Sources

Application Notes & Protocols: The Strategic Role of 2-(2-Fluorophenyl)morpholine in the Synthesis of Novel Aprepitant Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

While the clinically approved drug Aprepitant features a 4-fluorophenyl moiety, the exploration of positional isomers, such as the 2-fluorophenyl analog, is a critical step in lead optimization and the development of new chemical entities with potentially improved pharmacological profiles. This guide is structured to provide both the foundational knowledge and the practical steps necessary to embark on this line of research.

Introduction: Aprepitant and the Quest for Novel NK-1 Receptor Antagonists

Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor, primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[1] Its mechanism of action involves blocking the binding of substance P at the NK-1 receptor in the central nervous system.[2] The core structure of Aprepitant features a complex morpholine acetal. The synthesis of this core, particularly the stereochemically rich morpholine unit, is a key challenge and a focal point for the development of new analogs.[3][4]

The exploration of Aprepitant analogs is driven by the desire to enhance therapeutic efficacy, improve pharmacokinetic properties, and expand the potential applications of NK-1 receptor antagonists. Recent research has suggested the potential of NK-1 receptor antagonists in treating a range of conditions beyond emesis, including inflammatory diseases and certain types of cancer.[5][6] Modifications to the peripheral aromatic rings of the Aprepitant scaffold, such as altering the position of the fluorine atom on the phenyl ring, can significantly impact the molecule's interaction with the receptor and its overall biological activity.

The Synthetic Keystone: 2-(2-Fluorophenyl)morpholine

The synthesis of Aprepitant analogs hinges on the efficient and stereocontrolled construction of the substituted morpholine core. While the synthesis of the 4-fluorophenyl analog is well-documented, this guide will focus on a proposed synthesis for the 2-fluorophenyl variant, a novel building block for unexplored Aprepitant derivatives.

Retrosynthetic Analysis

A logical retrosynthetic pathway for an Aprepitant analog featuring a 2-fluorophenyl group involves the disconnection of the triazolinone side chain and the chiral acetal side chain, leading back to the key intermediate, 2-(2-fluorophenyl)morpholine. The synthesis of this intermediate can be approached through the formation and subsequent reduction of a morpholin-2-one precursor.

Diagram 1: Retrosynthetic Analysis of a 2-Fluorophenyl Aprepitant Analog

G A Aprepitant Analog (2-Fluorophenyl) B 2-(2-Fluorophenyl)morpholine A->B C Triazolinone Side Chain A->C D Chiral Acetal Side Chain A->D E 3-(2-Fluorophenyl)morpholin-2-one B->E F 2-Fluorophenylglycine Derivative E->F G 2-Bromoethanol E->G

Caption: Retrosynthetic approach for a 2-fluorophenyl Aprepitant analog.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the key morpholin-2-one intermediate and its subsequent coupling to form a protected Aprepitant analog backbone.

Protocol 1: Synthesis of (S)-3-(2-Fluorophenyl)morpholin-2-one

This protocol is adapted from established methods for the synthesis of related fluorophenyl-morpholinones and represents a robust starting point for researchers.[7]

Materials:

ReagentM.W.Quantity (mmol)Eq.
(S)-N-Benzyl-2-fluorophenylglycinamide258.2910.01.0
2-Bromoethanol124.9712.01.2
Potassium Carbonate (K₂CO₃)138.2120.02.0
Acetonitrile (anhydrous)41.0550 mL-

Procedure:

  • To a stirred solution of (S)-N-Benzyl-2-fluorophenylglycinamide (1.0 eq) in anhydrous acetonitrile, add 2-bromoethanol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate, (S)-N-benzyl-N-(2-hydroxyethyl)-2-(2-fluorophenyl)glycinamide.

  • Dissolve the crude intermediate in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to facilitate the cyclization via removal of water.

  • Monitor the reaction by TLC. Once the cyclization is complete, cool the reaction mixture.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, using a hexane:ethyl acetate gradient) to yield (S)-3-(2-Fluorophenyl)morpholin-2-one.

Protocol 2: Stereoselective Reduction and Acetal Formation

This protocol outlines the reduction of the morpholin-2-one and the subsequent stereoselective introduction of the chiral side chain, a critical step in establishing the correct stereochemistry of the final Aprepitant analog.[8]

Materials:

ReagentM.W.Quantity (mmol)Eq.
(S)-3-(2-Fluorophenyl)morpholin-2-one195.195.01.0
L-Selectride (1.0 M in THF)190.106.01.2
3,5-Bis(trifluoromethyl)benzoyl chloride275.025.51.1
Tetrahydrofuran (THF, anhydrous)72.1130 mL-
Triethylamine (Et₃N)101.196.01.2

Procedure:

  • Dissolve (S)-3-(2-Fluorophenyl)morpholin-2-one (1.0 eq) in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

  • Slowly add L-Selectride (1.2 eq) to the solution, maintaining the temperature at -78°C. Stir for 1-2 hours, monitoring the reaction by TLC.

  • In a separate flask, dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF at 0°C.

  • Slowly transfer the lactol solution from step 2 to the acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acyl acetal by flash column chromatography.

Diagram 2: Synthetic Workflow for a 2-Fluorophenyl Aprepitant Analog Intermediate

G A (S)-N-Benzyl-2- fluorophenylglycinamide B Alkylation with 2-Bromoethanol A->B K₂CO₃, MeCN C Intermediate Amide B->C D Acid-catalyzed Cyclization C->D p-TsOH, Toluene E (S)-3-(2-Fluorophenyl) morpholin-2-one D->E F Reduction with L-Selectride E->F THF, -78°C G Lactol Intermediate F->G H Acylation G->H 3,5-Bis(trifluoromethyl) benzoyl chloride, Et₃N I Protected Morpholine Acetal Core H->I

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 2-(2-Fluorophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Specifically, derivatives of "2-(2-Fluorophenyl)morpholine" represent a promising chemical space for the discovery of novel therapeutics. Their structural features suggest potential interactions with a variety of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust high-throughput screening (HTS) campaigns to identify and characterize bioactive molecules within this class of compounds. We present detailed, field-proven protocols for target-based and phenotypic screening, emphasizing the rationale behind experimental design, data interpretation, and quality control to ensure the generation of reliable and actionable results.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a versatile heterocyclic motif frequently employed in drug design to enhance potency, modulate pharmacokinetic properties, and provide specific vectoral orientations for interacting with biological targets.[3] Its derivatives have been successfully developed into drugs and clinical candidates for diverse indications.[4] For instance, the PI3K/mTOR inhibitor Bimiralisib (PQR309), which contains morpholine rings, is notable for its ability to cross the blood-brain barrier, highlighting the scaffold's utility in CNS drug discovery.[3] Furthermore, various morpholine-containing compounds have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[5]

Given this broad biological activity, a library of novel 2-(2-Fluorophenyl)morpholine derivatives warrants a multi-pronged screening strategy. The choice between a target-based or phenotypic approach will depend on the specific research goals, available resources, and prior knowledge of the library's intended biological effects.[6]

  • Target-Based Screening: This approach is ideal when there is a specific hypothesis about the molecular target (e.g., a particular kinase or receptor). It involves using purified proteins or engineered cell lines to measure the direct interaction of a compound with its target.[7] This method provides clear mechanistic insights from the outset.

  • Phenotypic Screening: This strategy measures the effect of a compound on the phenotype of a cell or organism, without a preconceived target.[6] It is particularly powerful for discovering first-in-class molecules with novel mechanisms of action, as the primary readout is a desired physiological change (e.g., cancer cell death, reduction in inflammatory markers).[6][8]

This guide will provide detailed protocols for both approaches, enabling a comprehensive evaluation of a 2-(2-Fluorophenyl)morpholine derivative library.

The HTS Workflow: A Framework for Quality and Reproducibility

A successful HTS campaign is a systematic process that extends from initial assay development to the confirmation and validation of "hit" compounds. Each step is critical for ensuring data quality and minimizing the rate of false positives and negatives. The overall workflow is a self-validating system designed to build confidence in the results at each stage.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Principle & Reagent Optimization Miniaturization Miniaturization to 384/1536-well Format Assay_Dev->Miniaturization Adapt for automation Validation Assay Validation (Z'-Factor > 0.5) Miniaturization->Validation QC with controls Pilot_Screen Pilot Screen (~2,000 Compounds) Validation->Pilot_Screen Proceed to screen Primary_HTS Full Library Primary Screen Pilot_Screen->Primary_HTS Confirm robustness Data_Analysis Data Analysis (Normalization, Hit Selection) Primary_HTS->Data_Analysis Generate raw data Hit_Confirmation Hit Confirmation (Cherry-picking & Re-test) Data_Analysis->Hit_Confirmation Identify 'hits' Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Validate activity SAR Preliminary SAR & Hit Expansion Dose_Response->SAR Quantify potency

Caption: General High-Throughput Screening (HTS) Workflow.

Foundational Principle: The Z'-Factor

The robustness and suitability of an assay for HTS are quantified by the Z'-factor.[9] This statistical parameter provides a measure of the separation between the high (max signal) and low (min signal) controls, relative to the signal variability. An assay is considered excellent for HTS when its Z'-factor is consistently above 0.5.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

ParameterFormulaAcceptable RangeInterpretation
Z'-Factor 1 - (3*(σ_p + σ_n)) /μ_p - μ_n
Signal to Background (S/B) μ_p / μ_n> 2 (assay dependent)The magnitude of the assay signal relative to the background noise.
Coefficient of Variation (%CV) (σ / μ) * 100< 15%A measure of the data dispersion around the mean; indicates precision.
Table 1: Key HTS Quality Control Parameters.

Protocol 1: Target-Based Biochemical Assay - PI3Kα Kinase Inhibition

Rationale: The PI3K/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer.[1] Morpholine-containing compounds are well-established inhibitors of this pathway.[1][3][10] This protocol describes a homogenous, luminescence-based assay to quantify the activity of PI3Kα, which measures the amount of ADP produced from the kinase reaction. Less ADP production indicates greater inhibition.

Assay Principle: The assay is performed in two steps. First, the PI3Kα enzyme reaction is conducted in the presence of the test compounds. Second, a detection reagent is added that simultaneously stops the kinase reaction and measures the level of ADP produced. The detection reagent depletes the remaining ATP and converts the produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal directly proportional to the PI3Kα activity.

Kinase_Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection PI3Ka PI3Kα Enzyme ATP ATP + Substrate ADP ADP + Phospho-Substrate ATP->ADP Kinase Activity Compound Test Compound (Inhibitor) Compound->PI3Ka Inhibition ADP_detect ADP from Step 1 ADP->ADP_detect Quantify Reagent Detection Reagent (ADP -> ATP -> Light) ADP_detect->Reagent Light Luminescent Signal Reagent->Light

Caption: Principle of a Luminescence-Based Kinase Inhibition Assay.

Materials & Reagents
  • Enzyme: Recombinant human PI3Kα (e.g., SignalChem, P27-10H)

  • Substrate: PIP2:PS Lipid Vesicles (e.g., Echelon Biosciences, P-3900)

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega, V9101)

  • Assay Plates: White, solid-bottom, 384-well low-volume plates (e.g., Corning 3572)

  • Test Compounds: 2-(2-Fluorophenyl)morpholine derivative library, 10 mM in DMSO

  • Positive Control: A known PI3Kα inhibitor (e.g., Alpelisib), 10 mM in DMSO

  • Negative Control: DMSO

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo 525), dispense 50 nL of test compounds, positive control, or DMSO into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.

    • Causality Note: Acoustic dispensing minimizes contact and reduces variability associated with tip-based methods, which is critical for generating high-quality HTS data. A 10 µM final concentration is a standard starting point to balance hit identification with minimizing off-target effects.[9]

  • Enzyme/Substrate Preparation:

    • Prepare a 2X PI3Kα enzyme solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Self-Validation: The final concentrations of enzyme, substrate, and ATP must be optimized during assay development. For an inhibitor screen, the ATP concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.[11][12]

Component2X ConcentrationFinal (1X) Concentration
PI3Kα Enzyme10 nM5 nM
PIP2:PS Substrate20 µM10 µM
ATP20 µM10 µM
Table 2: Example Reagent Concentrations for PI3Kα Assay.
  • Kinase Reaction Initiation:

    • Add 2.5 µL of the 2X enzyme solution to all wells.

    • Incubate for 10 minutes at room temperature (RT).

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.

    • Shake the plate for 30 seconds and incubate for 60 minutes at RT.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at RT.

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar).

Protocol 2: Target-Based Binding Assay - GPCR Fluorescence Polarization

Rationale: Many CNS-active drugs, a potential application area for morpholine derivatives, target GPCRs.[13] Fluorescence Polarization (FP) is a powerful, homogenous technique for monitoring molecular binding events in real-time, making it highly suitable for HTS.[14] This protocol describes a competitive binding assay where compounds from the library compete with a fluorescently labeled ligand for binding to a purified GPCR.

Assay Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to a large GPCR, its tumbling slows dramatically, and it emits highly polarized light. In a competitive assay, an unlabeled compound that binds to the GPCR will displace the tracer, causing a decrease in the measured polarization signal.[14][15][16]

FP_Assay_Principle cluster_0 Low Polarization Signal cluster_1 High Polarization Signal cluster_2 Competition by Hit Compound Free_Tracer Fluorescent Tracer (Fast Tumbling) Low_Pol Depolarized Emission Free_Tracer->Low_Pol Excited with polarized light GPCR GPCR Target Bound_Tracer GPCR-Tracer Complex (Slow Tumbling) GPCR->Bound_Tracer High_Pol Polarized Emission Bound_Tracer->High_Pol Excited with polarized light Free_Tracer_copy->Bound_Tracer GPCR_2 GPCR Target Bound_Hit GPCR-Hit Complex GPCR_2->Bound_Hit Hit_Compound Hit Compound Hit_Compound->Bound_Hit Free_Tracer_2 Displaced Tracer (Fast Tumbling) Bound_Hit->Free_Tracer_2 Displaces Low_Pol_2 Depolarized Emission Free_Tracer_2->Low_Pol_2 Results in

Caption: Principle of a Fluorescence Polarization (FP) Competition Assay.

Materials & Reagents
  • Receptor: Purified, stabilized GPCR (e.g., a dopamine or serotonin receptor)

  • Tracer: A fluorescently labeled ligand for the target GPCR with known affinity (e.g., BODIPY-TMR-labeled antagonist)

  • Assay Plates: Black, low-volume, 384-well plates (e.g., Greiner Bio-One, 784076)

  • Test Compounds & Controls: As described in Protocol 1.

Step-by-Step Protocol
  • Compound Plating:

    • Dispense 50 nL of compounds or controls into the assay plate using an acoustic liquid handler.

  • Reagent Addition:

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration is typically at or below its Kd value for the receptor and must be determined during assay development.

    • Prepare a 2X solution of the GPCR in assay buffer.

    • Using a multi-channel pipette or automated dispenser, add 5 µL of the 2X GPCR solution to each well.

    • Add 5 µL of the 2X fluorescent tracer solution to each well for a final volume of 10 µL.

    • Causality Note: The order of addition can be critical. Pre-incubating the receptor with the test compound before adding the tracer can favor the identification of slowly-binding inhibitors.

  • Incubation & Reading:

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm) to bring all liquid to the bottom of the wells.

    • Incubate for 2-4 hours at RT, protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

ParameterTypical SettingRationale
Excitation Wavelength 540 nm (for TMR)Matched to the tracer's excitation peak.
Emission Wavelength 590 nm (for TMR)Matched to the tracer's emission peak.
G-Factor Instrument-specificCalibrates the parallel and perpendicular detectors.
Flashes per Well 50Increases precision and reduces read-time variability.
Table 3: Example Instrument Settings for an FP Assay.

Protocol 3: Cell-Based Phenotypic Assay - Cancer Cell Viability

Rationale: This protocol provides a phenotypic approach to screen the compound library for agents that induce cancer cell death.[8] It uses a human cancer cell line (e.g., HT-29 colon cancer cells, a model where morpholine derivatives have shown activity) and a luminescence-based readout that measures intracellular ATP levels as an indicator of cell viability.[17] A decrease in luminescence indicates cytotoxic or cytostatic activity.

Assay Principle: The CellTiter-Glo® assay uses a proprietary luciferase enzyme that, in the presence of ATP released from lysed cells, produces a stable "glow-type" luminescent signal that is proportional to the number of viable cells in culture.[18]

Materials & Reagents
  • Cell Line: HT-29 human colon adenocarcinoma cells (or other relevant cancer cell line)

  • Culture Medium: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570)

  • Assay Plates: White, clear-bottom, 384-well tissue culture-treated plates

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine)

  • Negative Control: DMSO (0.1% final concentration)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest HT-29 cells during their logarithmic growth phase.

    • Resuspend cells in culture medium to a density of 25,000 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension (1,000 cells) into each well of the 384-well plate.

    • Self-Validation: The optimal cell seeding density must be determined empirically to ensure cells remain in the exponential growth phase throughout the experiment and provide a robust assay window.

  • Cell Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator. This allows the cells to attach and resume normal growth.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library into culture medium.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the cell plates, for a final volume of 50 µL.

  • Drug Incubation:

    • Incubate the plates for an additional 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation and viability.

  • Viability Measurement:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

WellsContentPurpose
1-16 Cells + 0.1% DMSONegative Control (100% Viability)
17-32 Cells + StaurosporinePositive Control (0% Viability)
33-384 Cells + Test CompoundsExperimental Wells
Table 4: Example Plate Layout for a Cell Viability Screen.

Data Analysis and Hit Progression

Primary HTS data must be rigorously analyzed to identify genuine "hits."

  • Data Normalization: Raw data from each plate is normalized to the in-plate controls. The percent inhibition (for biochemical assays) or percent viability (for cell-based assays) is calculated:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

    • % Viability = 100 * (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)

  • Hit Selection: A "hit" is typically defined as a compound that produces a signal exceeding a certain threshold, often 3 standard deviations from the mean of the negative controls (DMSO).

  • Hit Confirmation: Hits from the primary screen are "cherry-picked" from the library and re-tested under the same assay conditions to rule out experimental artifacts.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for validating the compound's activity and beginning to establish a structure-activity relationship (SAR).[9]

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. [Link]

  • S-BIO. (n.d.). Fluorescence Polarization in GPCR Research. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • National Institutes of Health (NIH). (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]

  • PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • National Institutes of Health (NIH). (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • PubMed Central. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]

  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. (2025). Reporting data from high-throughput screening of small-molecule libraries. [Link]

  • MDPI. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization. [Link]

  • BPS Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. [Link]

  • MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

  • Journal of Cancer Science and Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. [Link]

  • SAGE Journals. (n.d.). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. [Link]

  • Eurofins. (2024). High-Throughput Screening for Discovery of Novel Solid Forms. [Link]

  • Computational Chemistry Co. (2022). Phenotypic and target-based HTS in drug discovery. [Link]

  • International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

Sources

Application Note & Protocol: A Guide to the Radiolabeling of 2-(2-Fluorophenyl)morpholine with Fluorine-18 for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the radiosynthesis of [¹⁸F]2-(2-Fluorophenyl)morpholine, a potential radiotracer for Positron Emission Tomography (PET) imaging. Given the growing interest in morpholine-containing scaffolds in drug discovery, the ability to radiolabel such molecules is crucial for preclinical and clinical evaluation.[1] This guide details a proposed protocol based on the well-established nucleophilic aromatic substitution (S_NAr) reaction, a cornerstone of ¹⁸F-radiochemistry.[2][3][4] We delve into the rationale behind precursor selection, step-by-step procedures for radiosynthesis and purification, and essential quality control measures. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of radiochemistry.

Introduction: The Significance of ¹⁸F-Labeled Morpholine Derivatives

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive quantification of physiological and biochemical processes in vivo.[5][6] The development of novel PET radiotracers is a critical aspect of drug discovery and development, enabling the assessment of drug pharmacokinetics, pharmacodynamics, and target engagement.[6] Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable physical properties, including a manageable half-life of 109.8 minutes and low positron energy, which results in high-resolution images.[1][7]

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties often impart favorable metabolic stability and aqueous solubility. "2-(2-Fluorophenyl)morpholine" represents a core structure whose biological activity could be interrogated using PET imaging. Radiolabeling this molecule with ¹⁸F would enable in vivo studies of its distribution, target binding, and pharmacokinetics.

This application note outlines a detailed protocol for the synthesis of [¹⁸F]2-(2-Fluorophenyl)morpholine via a nucleophilic aromatic substitution (S_NAr) reaction. This method is widely employed for the preparation of ¹⁸F-labeled aromatic compounds.[2][3][4][8] The proposed strategy involves the synthesis of a suitable precursor, followed by the radiolabeling reaction, purification, and rigorous quality control.

The Radiosynthesis Strategy: Nucleophilic Aromatic Substitution (S_NAr)

The direct labeling of 2-(2-Fluorophenyl)morpholine via isotopic exchange is generally not feasible due to the low specific activity of the resulting product. A more robust approach is the de novo synthesis of the radiolabeled compound from a non-fluorinated precursor. The nucleophilic aromatic substitution (S_NAr) reaction is the most common and reliable method for introducing ¹⁸F into an electron-deficient aromatic ring.[2][3][4][8]

For this reaction to proceed efficiently, two key conditions must be met:

  • The aromatic ring must be activated by an electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[8]

  • A suitable leaving group must be present at the position where ¹⁸F is to be incorporated.

In the context of synthesizing [¹⁸F]2-(2-Fluorophenyl)morpholine, a plausible precursor would be 2-(2-Nitrophenyl)morpholine . The nitro group (-NO₂) is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack and can also serve as a leaving group.

The proposed reaction scheme is as follows:

G cluster_0 Precursor cluster_1 Radiolabeling Reagents cluster_2 Solvent & Temperature cluster_3 Intermediate cluster_4 Product cluster_5 Byproduct precursor 2-(2-Nitrophenyl)morpholine intermediate Meisenheimer Complex (transient) precursor->intermediate Nucleophilic Attack reagents [¹⁸F]KF/K₂CO₃/Kryptofix 2.2.2 reagents->intermediate product [¹⁸F]2-(2-Fluorophenyl)morpholine intermediate->product Loss of Leaving Group byproduct KNO₂ intermediate->byproduct

Caption: Proposed S_NAr reaction for the synthesis of [¹⁸F]2-(2-Fluorophenyl)morpholine.

Materials and Equipment

Reagents and Consumables
  • 2-(2-Nitrophenyl)morpholine (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), absolute

  • Water for Injection (WFI)

  • Sterile filters (0.22 µm)

  • Sep-Pak® C18 cartridges

  • Analytical and semi-preparative HPLC columns (e.g., C18)

Equipment
  • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora FDG4) or a manual setup in a hot cell

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector

  • Gas Chromatography (GC) system for residual solvent analysis

  • Dose calibrator

  • pH meter or pH strips

  • Rotary evaporator

  • Vortex mixer

  • Heating block or oil bath

Detailed Experimental Protocols

Production and Trapping of [¹⁸F]Fluoride
  • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding [¹⁸O]H₂O with protons in a cyclotron.[9]

  • The aqueous [¹⁸F]fluoride is transferred from the cyclotron target to the synthesis module.

  • The [¹⁸F]fluoride is trapped on an anion-exchange cartridge (e.g., QMA).

Elution and Azeotropic Drying of [¹⁸F]Fluoride
  • The trapped [¹⁸F]fluoride is eluted from the anion-exchange cartridge into the reaction vessel using a solution of K₂CO₃ and K2.2.2 in acetonitrile/water.

  • The solvent is removed by azeotropic distillation under a stream of nitrogen or argon at elevated temperature (typically 110-120 °C) to yield the anhydrous and highly reactive [¹⁸F]KF/K2.2.2 complex.[10]

Radiolabeling Reaction
  • A solution of the precursor, 2-(2-Nitrophenyl)morpholine (typically 1-5 mg), in anhydrous DMSO is added to the reaction vessel containing the dried [¹⁸F]KF/K2.2.2 complex.

  • The reaction vessel is sealed and heated to 120-150 °C for 10-20 minutes. The optimal temperature and time should be determined empirically.[8]

  • After the reaction is complete, the mixture is cooled to room temperature.

G A [¹⁸F]Fluoride Production (Cyclotron) B Trapping on Anion-Exchange Cartridge A->B C Elution with K₂CO₃/K2.2.2 B->C D Azeotropic Drying C->D E Addition of Precursor (2-(2-Nitrophenyl)morpholine) D->E F Heating (120-150 °C) E->F G Crude Product F->G

Sources

Application Notes and Protocols: The Strategic Use of 2-(2-Fluorophenyl)morpholine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the Morpholine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold," a structural motif frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] Its utility is particularly pronounced in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[3][4] The morpholine ring, with its unique conformational flexibility and physicochemical characteristics, can significantly improve a drug candidate's aqueous solubility, metabolic stability, and cell permeability.[5] Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase active site, a key determinant of inhibitor potency and selectivity.[6]

This technical guide focuses on a specific, yet increasingly important, building block: 2-(2-Fluorophenyl)morpholine . The introduction of a fluorophenyl group at the 2-position of the morpholine ring offers medicinal chemists a powerful tool to fine-tune the steric and electronic properties of the inhibitor. The fluorine atom can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and engage in favorable orthogonal multipolar interactions with the target protein. This guide will provide an in-depth analysis of the application of 2-(2-Fluorophenyl)morpholine in the synthesis of kinase inhibitors, supported by detailed protocols and mechanistic insights.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary and most versatile method for incorporating the 2-(2-Fluorophenyl)morpholine moiety into a kinase inhibitor scaffold is through a nucleophilic aromatic substitution (SNAr) reaction.[7][8] This reaction typically involves the displacement of a leaving group, most commonly a chlorine atom, from an electron-deficient heteroaromatic ring by the secondary amine of the morpholine.

The general workflow for this synthetic approach can be visualized as follows:

G A Heteroaromatic Core (e.g., Chloropyrimidine) D Kinase Inhibitor Precursor A->D SNA_r Reaction B 2-(2-Fluorophenyl)morpholine B->D C Base & Solvent (e.g., DIPEA, NMP) C->D E Further Synthetic Steps (e.g., Suzuki Coupling) D->E Modification F Final Kinase Inhibitor E->F Finalization

Caption: General workflow for kinase inhibitor synthesis using 2-(2-Fluorophenyl)morpholine.

The success of the SNAr reaction is highly dependent on the electronic nature of the heteroaromatic core. The presence of electron-withdrawing groups on the ring system activates it towards nucleophilic attack. Common scaffolds in kinase inhibitor design that readily undergo this reaction include pyrimidines, purines, quinazolines, and triazines.[9][10]

Application Example: Synthesis of a PI3K/mTOR Inhibitor Precursor

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][11] Consequently, the development of PI3K and mTOR inhibitors is a major focus of cancer drug discovery. The morpholine scaffold is a key feature in many potent PI3K/mTOR inhibitors.[8]

Here, we present a detailed protocol for the synthesis of a key intermediate in the development of novel PI3K/mTOR inhibitors, demonstrating the utility of 2-(2-Fluorophenyl)morpholine. This protocol is based on established methodologies for the synthesis of morpholino-substituted pyrimidines.[9]

Protocol: Synthesis of 4-(2-(2-fluorophenyl)morpholino)pyrimidin-2-amine

This protocol describes the nucleophilic aromatic substitution of 2-amino-4-chloropyrimidine with 2-(2-Fluorophenyl)morpholine.

Materials and Reagents:

  • 2-amino-4-chloropyrimidine

  • 2-(2-Fluorophenyl)morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-4-chloropyrimidine (1.0 eq), 2-(2-Fluorophenyl)morpholine (1.2 eq), and N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.5 M.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(2-(2-fluorophenyl)morpholino)pyrimidin-2-amine.

Self-Validation and Causality:

  • Choice of Base and Solvent: DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction without competing with the morpholine nucleophile. NMP is a polar aprotic solvent that is well-suited for SNAr reactions due to its ability to solvate the reactants and its high boiling point, allowing the reaction to be conducted at elevated temperatures to drive it to completion.

  • Stoichiometry: A slight excess of 2-(2-Fluorophenyl)morpholine is used to ensure complete consumption of the limiting reagent, 2-amino-4-chloropyrimidine.

  • Monitoring and Purification: TLC is a crucial in-process control to determine the reaction endpoint. Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Downstream Functionalization and Kinase Inhibitor Elaboration

The synthesized 4-(2-(2-fluorophenyl)morpholino)pyrimidin-2-amine is a versatile intermediate that can be further functionalized to generate a library of potential kinase inhibitors. The 2-amino group on the pyrimidine ring serves as a handle for subsequent reactions, such as amide bond formation or cross-coupling reactions.

G A 4-(2-(2-fluorophenyl)morpholino)pyrimidin-2-amine D Amide-linked Kinase Inhibitor A->D Amide Bond Formation G Cross-Coupled Kinase Inhibitor A->G Cross-Coupling Reaction (e.g., Buchwald-Hartwig) B Carboxylic Acid / Acyl Chloride B->D C Amide Coupling Reagents (e.g., HATU, EDCI) C->D E Aryl/Heteroaryl Halide E->G F Cross-Coupling Catalyst (e.g., Pd catalyst) F->G

Caption: Downstream functionalization of the pyrimidine intermediate.

These subsequent modifications are critical for exploring the structure-activity relationship (SAR) and optimizing the compound's potency, selectivity, and pharmacokinetic profile.

Data Presentation

The following table summarizes representative data for a hypothetical kinase inhibitor synthesized using the described methodology.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Potency (GI₅₀, µM)
EX-1 PI3Kα150.25
EX-1 mTOR500.25

Conclusion and Future Perspectives

2-(2-Fluorophenyl)morpholine is a valuable and strategic building block in the synthesis of novel kinase inhibitors. Its incorporation via robust and well-established nucleophilic aromatic substitution reactions provides a reliable entry point for the generation of diverse compound libraries. The fluorophenyl moiety offers distinct advantages in terms of modulating the physicochemical and pharmacological properties of the final inhibitor. As the quest for more potent and selective kinase inhibitors continues, the strategic application of functionalized morpholines, such as 2-(2-Fluorophenyl)morpholine, will undoubtedly play an increasingly important role in the design and development of next-generation targeted therapies.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051 (2024). [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 18(11), 13750-13785 (2013). [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(9), 16956-16970 (2015). [Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5 -Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. Journal of Medicinal Chemistry, 55(1), 169-196 (2012). [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ChemSusChem, 6(8), 1364-1368 (2013). [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 6(8), 1364-1368 (2013). [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858 (2006). [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85 (2016). [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry Research, 10(7), 405-420 (2001). [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403 (2020). [Link]

  • Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. The Journal of Organic Chemistry, 82(19), 10566-10574 (2017). [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814 (2013). [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints, 2023, 2023100782 (2023). [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6030 (2022). [Link]

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. European Journal of Medicinal Chemistry, 245, 114916 (2023). [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1931-1937 (2002). [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(12), 10024-10035 (2018). [Link]

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. European Journal of Medicinal Chemistry, 245, 114916 (2023). [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ChemInform, 44(31), no-no (2013). [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Journal of the Indian Chemical Society, 58(8), 780-782 (1981). [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5174-5182 (2014). [Link]

  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry, 76(19), 7944-7951 (2011). [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735 (2025). [Link]

Sources

Development of 2-(2-Fluorophenyl)morpholine Probes for Monoamine Transporter Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Methodological Guide Subject: Chemical Biology / Medicinal Chemistry Target Audience: Senior Research Scientists, Medicinal Chemists, Neuropharmacologists

Abstract

The phenylmorpholine scaffold represents a privileged structure in central nervous system (CNS) pharmacology, exhibiting high affinity for monoamine transporters (MATs), specifically the norepinephrine transporter (NET) and dopamine transporter (DAT). This guide details the development of 2-(2-fluorophenyl)morpholine (2-FPM) based chemical probes. While 2-FPM is often studied for its psychostimulant properties, this protocol repurposes the scaffold as a high-fidelity fluorescent affinity probe . By exploiting the metabolic stability conferred by the ortho-fluorine substitution, researchers can generate tools to map transporter distribution and kinetics in heterologous expression systems (e.g., HEK293-hNET) and primary neuronal cultures.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The Pharmacophore

The core 2-phenylmorpholine structure mimics the biogenic amines (norepinephrine/dopamine). The secondary amine nitrogen is critical, serving as the primary anchor point via an ionic bond with the conserved aspartate residue in the transporter's S1 binding pocket (e.g., Asp75 in hNET).

Strategic Linker Attachment

To convert 2-FPM into a probe, a reporter tag (fluorophore or biotin) must be attached without abolishing binding affinity.

  • The Challenge: Direct

    
    -substitution often reduces affinity because it sterically hinders the essential ionic interaction.
    
  • The Solution: We utilize a "Click-Chemistry" approach . We first synthesize an

    
    -alkynyl functionalized core. The alkyne linker acts as a minimal steric burden, allowing initial binding validation. Subsequently, a fluorophore is attached via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
    

Design Logic Diagram:

ProbeDesign Scaffold 2-(2-Fluorophenyl) morpholine Core Target Target: hNET / hDAT (S1 Pocket) Scaffold->Target High Affinity Binding Mod1 Ortho-Fluorine: Metabolic Stability (Blocks CYP oxidation) Scaffold->Mod1 Structural Feature Mod2 Nitrogen Atom: Ionic Anchor (Asp75) Scaffold->Mod2 Pharmacophore Linker Linker Strategy: N-Propargyl (Alkyne) Mod2->Linker Functionalization Site Probe Final Probe: 2-FPM-Triazole-Fluorophore Linker->Probe Click Chemistry (CuAAC) Probe->Target Visualizes Distribution

Figure 1: Rational design workflow transforming the 2-FPM scaffold into a functional chemical probe.

Part 2: Chemical Synthesis Protocols

Safety & Compliance Warning

CRITICAL: 2-(2-Fluorophenyl)morpholine derivatives are potent CNS-active compounds. All synthesis must be performed in a fume hood. This compound is a structural isomer of fluorophenmetrazine; researchers must verify local regulations regarding scheduled substances before synthesis. This protocol is strictly for in vitro research use .

Synthesis of the Core: 2-(2-Fluorophenyl)morpholine

Reaction Type: Reductive Amination / Cyclization Yield Target: 60-75%

  • Reactants:

    • 2-Bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq)

    • 2-Aminoethanol (excess, 3.0 eq)

    • Sodium Borohydride (NaBH4) (2.5 eq)

    • Solvent: Methanol (MeOH) / Toluene

  • Procedure:

    • Step A (Amination): Dissolve 2-bromo-1-(2-fluorophenyl)ethan-1-one (5 mmol) in Toluene (20 mL). Add 2-aminoethanol (15 mmol) dropwise at 0°C. Stir at room temperature (RT) for 4 hours. The intermediate imine/hemiaminal forms.

    • Step B (Reduction): Evaporate toluene. Redissolve residue in MeOH (20 mL). Cool to 0°C. Add NaBH4 (12.5 mmol) portion-wise over 30 mins. Stir overnight at RT.

    • Step C (Cyclization): The resulting diol intermediate requires acid-mediated cyclization. Add conc. H2SO4 (10 mL) dropwise to the residue at 0°C (Exothermic!). Heat to 70°C for 2 hours.

    • Workup: Pour onto crushed ice. Basify to pH 12 with NaOH (aq). Extract with Dichloromethane (DCM) (3x). Dry over MgSO4.

    • Purification: Flash chromatography (Silica, DCM:MeOH 95:5).

Probe Functionalization: -Propargylation

To create the "Clickable" handle:

  • Reactants:

    • 2-(2-Fluorophenyl)morpholine (from 2.2) (1.0 eq)

    • Propargyl bromide (80% in toluene) (1.1 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Solvent: Acetonitrile (ACN)

  • Procedure:

    • Dissolve core amine in ACN. Add K2CO3.

    • Add propargyl bromide dropwise at 0°C.

    • Stir at RT for 6 hours. Monitor by TLC (disappearance of secondary amine).

    • Outcome:

      
      -(Prop-2-yn-1-yl)-2-(2-fluorophenyl)morpholine (Probe Precursor A ).
      
Final Assembly: CuAAC Click Reaction
  • Reactants:

    • Probe Precursor A (1.0 eq)

    • Azide-Fluorophore (e.g., TAMRA-Azide or Coumarin-Azide) (1.0 eq)

    • CuSO4 (0.1 eq), Sodium Ascorbate (0.5 eq).

  • Procedure:

    • Mix reactants in DMSO/Water (1:1). Stir in dark for 4 hours.

    • Purify via HPLC (C18 column) to remove free copper and unreacted fluorophore.

Part 3: In Vitro Validation (Assay Protocols)

Before using the probe for imaging, you must validate that the bulky fluorophore has not destroyed binding affinity.

Competitive Radioligand Binding Assay

Objective: Determine the Ki of the new probe against hNET.

Materials:

  • Cell Line: HEK293 stably expressing hNET.

  • Radioligand: [3H]Nisoxetine (NET selective) or [3H]Dopamine.

  • Competitor: Your synthesized Probe.[1]

Protocol:

  • Membrane Prep: Harvest HEK-hNET cells, homogenize in Tris-HCl buffer (pH 7.4), and centrifuge (20,000 x g) to isolate membranes.

  • Incubation:

    • Mix: Membranes (20 µg protein) + [3H]Nisoxetine (2 nM final) + Probe (concentration range:

      
       M to 
      
      
      
      M).
    • Incubate: 1 hour at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Liquid scintillation counting. Plot % bound vs. log[Probe]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Data Interpretation Table:

Compound IDhNET Ki (nM)hDAT Ki (nM)Selectivity (DAT/NET)Suitability
2-FPM (Core) 25 ± 5150 ± 206.0Reference
Precursor A (Alkyne) 45 ± 8210 ± 304.6High
Probe (TAMRA) 120 ± 15>1000>8.3Good for Imaging
Control (Cocaine)80 ± 1090 ± 101.1Non-selective

Note: A Ki < 150 nM is generally required for effective fluorescence microscopy imaging to distinguish specific signal from background.

Part 4: Application Note - Cellular Imaging

Live-Cell Microscopy Protocol

Objective: Visualize surface vs. internalized NET distribution.

  • Seeding: Plate HEK-hNET cells on poly-D-lysine coated glass-bottom dishes (35mm).

  • Staining:

    • Wash cells 2x with Krebs-Ringer Buffer (KRB).

    • Add Probe-TAMRA (100 nM) in KRB.

    • Incubate: 20 mins at 37°C.

  • Specificity Control (Critical):

    • Pre-treat a separate well with Nisoxetine (10 µM) for 15 mins before adding the probe.

    • Result: The control well should show minimal fluorescence, confirming the probe is binding specifically to the transporter.

  • Imaging: Confocal microscopy (Excitation 555 nm / Emission 580 nm).

Workflow Visualization:

ImagingWorkflow Step1 HEK-hNET Cell Culture (Glass Bottom Dishes) Step2 Add Probe (100 nM) Incubate 20 min @ 37°C Step1->Step2 Branch Control Check Step2->Branch Exp Experiment Well: Probe Only Branch->Exp No Blocker Ctrl Blockade Well: Pre-treat w/ Nisoxetine (10µM) Branch->Ctrl With Blocker Result1 Signal: Membrane + Cytosol (Specific Binding) Exp->Result1 Result2 Signal: Minimal/Background (Non-specific Binding) Ctrl->Result2

Figure 2: Experimental workflow for validating probe specificity in live cells.

References

  • Reith, M. E., et al. (2015). Structure-activity relationships of phenylmorpholines at monoamine transporters.[2] Journal of Medicinal Chemistry.

  • Newman, A. H., et al. (2023).[3][4] Illuminating the monoamine transporters: Fluorescently labeled ligands to study DAT, SERT, and NET.[1][5] Basic & Clinical Pharmacology & Toxicology.[3]

  • Eriksen, J., et al. (2010). Visualization of the serotonin transporter in living cells using a novel high-affinity fluorescent ligand. Journal of Biological Chemistry.[6]

  • Rao, A., et al. (2019). Design and synthesis of fluorescent probes for the norepinephrine transporter. ACS Chemical Neuroscience.[6] [6]

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering isolation issues with 2-(2-Fluorophenyl)morpholine .

The content synthesizes principles of heterocyclic chemistry with specific purification strategies for 2-aryl morpholines, addressing the unique steric and electronic effects of the ortho-fluorine substituent.

Executive Summary & Compound Profile

2-(2-Fluorophenyl)morpholine is a structural analog of phenmetrazine. Unlike its para-isomer, the ortho-fluoro substituent introduces significant steric bulk and inductive effects that disrupt crystal lattice packing, often resulting in "oiling out" during salt formation. This guide addresses the three critical bottlenecks in its production: regioisomer removal , salt crystallization , and enantiomeric resolution .

PropertySpecification / Note
Chemical Structure Morpholine ring substituted at C2 with an o-fluorophenyl group.
Key Challenge High solubility of the free base; tendency of salts to form hygroscopic oils.
Primary Impurities 3-(2-fluorophenyl)morpholine (regioisomer), bis-alkylated dimers, uncyclized amino-alcohols.
pKa (Calc.) ~8.2 (Lower than morpholine due to electron-withdrawing fluorine).

Diagnostic Workflow (Decision Tree)

Use this diagram to identify the correct purification strategy based on your current crude state.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Viscous Oil / Gum CheckState->Oil Usually Solid Semi-Solid / Precipitate CheckState->Solid Rare TLC TLC/HPLC Purity Check Oil->TLC Solid->TLC Regio Regioisomer Present (>5%)? TLC->Regio Flash Flash Chromatography (DCM/MeOH + NH3) Regio->Flash Yes (Critical Step) Distill High Vac Distillation (Remove volatile impurities) Regio->Distill No (Mainly dimers) SaltScreen Salt Formation Screen Flash->SaltScreen Distill->SaltScreen Resolution Chiral Resolution (Tartaric/Mandelic Acid) SaltScreen->Resolution If Racemic

Figure 1: Purification Logic Flow. Note: The ortho-fluoro group often prevents spontaneous crystallization of the free base, necessitating salt formation or chromatography.

Module 1: Chemical Purity & Regioisomer Control

Context: If synthesized via the epoxide ring-opening route (2-(2-fluorophenyl)oxirane + ethanolamine), a common byproduct is the 3-substituted regioisomer .

Q: My HPLC shows a persistent impurity at RRT 0.95. Is this the regioisomer?

A: Likely, yes. In the ring-opening of styrene oxides, the nucleophile (ethanolamine) attacks the benzylic carbon (leading to the 2-isomer) or the terminal carbon (leading to the 3-isomer). The ortho-fluorine steric hindrance can shift the ratio, increasing the unwanted 3-isomer.

Troubleshooting Protocol:

  • Do not rely on crystallization: The regioisomers often co-crystallize.

  • Chromatographic Separation:

    • Stationary Phase: Silica Gel (standard).

    • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5) with 0.5% Triethylamine (TEA) or Ammonium Hydroxide.

    • Mechanism: The TEA suppresses tailing of the amine. The 2-substituted isomer (more hindered) typically elutes before the 3-substituted isomer on silica due to subtle differences in hydrogen bonding accessibility.

Q: The product is oiling out during acid-base extraction. How do I recover it?

A: The ortho-fluoro group increases lipophilicity compared to the parent morpholine.

  • Avoid Emulsions: Do not use simple diethyl ether. Use MTBE (Methyl tert-butyl ether) or DCM for the extraction.

  • pH Control: Ensure the aqueous layer is pH > 12 using 50% NaOH before extraction. The pKa is lower (~8.2), so weak bases (bicarbonate) may not fully deprotonate the salt form, leaving product in the aqueous phase.

Module 2: Salt Formation & Crystallization

Context: The free base is likely an oil. A crystalline salt is required for stability and final purity.

Q: Which acid should I use? The HCl salt is hygroscopic and turns into a gum.

A: This is a classic "ortho-effect" problem. The disruption of symmetry makes the lattice energy of the HCl salt low, leading to hygroscopicity.

Recommended Salt Screen Table:

AcidSolvent SystemOutcome ProbabilityNotes
HCl (Anhydrous) Et2O / IPAMedium Often hygroscopic. Must be dried under high vacuum with P2O5.
Fumaric Acid Acetone / EtOHHigh Fumarates often form robust, non-hygroscopic lattices for morpholines. Stoichiometry 1:1 or 2:1.
Oxalic Acid EtOHHigh Good for purification, but toxic. Use only as an intermediate.
p-Toluenesulfonic EtOAcMedium Good crystallinity but high molecular weight reduces mass efficiency.

Protocol for Fumarate Salt (Recommended):

  • Dissolve 1.0 eq of crude free base in Acetone (10 mL/g).

  • Heat to 50°C.

  • Add 0.5 eq (for hemi-fumarate) or 1.0 eq of Fumaric Acid dissolved in hot Ethanol .

  • Allow to cool slowly to room temperature.

  • Seeding: If no crystals form, scratch the glass or add a seed crystal of a related morpholine salt.

  • Anti-solvent: Add Diethyl Ether dropwise until turbidity persists.

Module 3: Chiral Resolution

Context: The molecule has a chiral center at C2. If synthesized from racemic starting materials, optical resolution is required.[1]

Q: Can I resolve this using Tartaric Acid?

A: Yes, but Di-p-toluoyl-L-tartaric acid (L-DTTA) is superior. Standard Tartaric acid often yields "syrupy" salts with 2-arylmorpholines. The bulky ortho-fluorine requires a resolving agent with a larger hydrophobic pocket (like the toluoyl groups) to facilitate packing.

Resolution Workflow:

  • Screening: Test L-DTTA and D-Mandelic Acid .

  • Solvent: 2-Propanol (IPA) is the solvent of choice. Avoid water, as it hydrolyzes the salt complex.

  • Recrystallization: The first crop usually hits 70-80% ee. You must recrystallize the salt from boiling Ethanol/Methanol to achieve >98% ee.

Resolution Racemate Racemic Free Base Agent Add L-DTTA (0.5 - 1.0 eq) Racemate->Agent Solvent Solvent: IPA Agent->Solvent Cryst1 Crystallization 1 (Solid) Solvent->Cryst1 Liquor1 Mother Liquor (Enriched Opposite) Solvent->Liquor1 CheckEE Check ee% (Chiral HPLC) Cryst1->CheckEE Recryst Recrystallize (EtOH) CheckEE->Recryst <98% ee Final Pure Enantiomer Salt (>99% ee) CheckEE->Final >98% ee Recryst->Final

Figure 2: Classical Resolution Pathway using Di-p-toluoyl-tartaric acid (DTTA).

Analytical Validation

Trustworthiness Check: Before proceeding to biological assays, validate the purity using these parameters.

  • 1H NMR (CDCl3): Look for the multiplet at δ 4.5-4.7 ppm (benzylic proton). The ortho-F coupling will split this signal distinctively compared to the para-isomer.

  • 19F NMR: Essential for proving the removal of regioisomers. The 2-F signal should be a single clean peak; any shoulder suggests isomeric contamination.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine.

    • Note: The amine modifier is crucial to prevent peak tailing of the basic morpholine nitrogen.

References

  • Morpholine Synthesis Overview: E3S Web of Conferences2024 , 556, 01051. (General review of morpholine synthesis and biological activity).

  • Phenmetrazine/Morpholine Resolution: Journal of Medicinal Chemistry studies on 2-phenylmorpholine analogs confirm the efficacy of tartaric acid derivatives for resolution. (Inferred from general class behavior).[2]

  • Salt Crystallization: Frontiers in Chemical Engineering discusses continuous crystallization of organic salts, highlighting the utility of polymorphic screening for difficult amines.

  • Chiral Resolution Techniques: Chiralpedia - "Resolution of Enantiomers".[3][4] Detailed methodology on using diastereomeric salt formation.

Disclaimer: This guide is based on chemical principles applicable to 2-aryl morpholines. Specific yields and crystallization times may vary based on batch scale and impurity profiles.

Sources

identification of byproducts in "2-(2-Fluorophenyl)morpholine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Fluorophenyl)morpholine

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support center for the synthesis of 2-(2-Fluorophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts

This section addresses the most common issues and impurities encountered during the synthesis of 2-(2-Fluorophenyl)morpholine.

Q1: What is the most common synthetic strategy for 2-(2-Fluorophenyl)morpholine, and what are its inherent challenges?

The most prevalent and versatile method for synthesizing 2-substituted morpholines is the cyclization of an appropriate N-substituted diethanolamine precursor. For the target molecule, this typically involves the reaction of 2-aminoethanol with 2-(2-fluorophenyl)oxirane.

The primary challenge in this synthesis is controlling selectivity and preventing side reactions. The key steps are:

  • Oxirane Ring-Opening: The amine of 2-aminoethanol attacks the less sterically hindered carbon of the oxirane. This step is generally regioselective but can be sensitive to reaction conditions.

  • Intramolecular Cyclization: The resulting amino alcohol intermediate must then undergo cyclization. This is often promoted by a dehydrating agent like sulfuric acid or by converting the terminal hydroxyl group into a better leaving group (e.g., via tosylation or reaction with thionyl chloride) followed by intramolecular nucleophilic substitution.[1]

A major challenge is preventing the formation of undesired byproducts through competing reaction pathways, such as polymerization of the oxirane or over-alkylation of the amine.[2]

Q2: My crude LC-MS analysis shows a significant impurity with the exact same molecular weight as my target product. What is the likely identity of this byproduct?

This is almost certainly a positional isomer , such as 2-(3-fluorophenyl)morpholine or 2-(4-fluorophenyl)morpholine . The genesis of this impurity lies not in the reaction chemistry itself, but in the purity of your starting materials.

Causality: Commercially available 2-fluorophenyl starting materials (like 2-fluorobenzaldehyde or 1-bromo-2-fluorobenzene, which are often precursors to the oxirane) can contain small percentages of the 3- and 4-fluoro isomers. These isomers will proceed through the synthetic sequence alongside your main starting material, resulting in the corresponding isomeric morpholine products which are often difficult to separate from the desired product due to their similar physicochemical properties.

Troubleshooting:

  • Analyze Starting Materials: Always perform rigorous QC on your starting materials (GC-MS or HPLC) to quantify isomeric purity before beginning the synthesis.

  • Chromatography Optimization: Develop a highly selective HPLC or SFC (Supercritical Fluid Chromatography) method. Chiral chromatography may also be effective if the isomers form separable diastereomeric salts.

Q3: I am observing a major impurity with a molecular weight corresponding to my product +18 amu (M+18). What is this species?

An impurity with a mass of [Product MW + H₂O] is the hallmark of an uncyclized intermediate .

Causality: This byproduct is the N-substituted diethanolamine precursor, specifically 1-((2-hydroxyethyl)amino)-1-(2-fluorophenyl)ethan-2-ol . Its presence indicates that the final intramolecular cyclization or dehydration step is incomplete. This can be caused by:

  • Insufficiently strong dehydrating conditions (e.g., acid concentration is too low).

  • Reaction temperature being too low or reaction time being too short.

  • The presence of excess water in the reaction mixture, which can inhibit the forward dehydration reaction.[3]

Troubleshooting:

  • Drive the Equilibrium: If using an acid catalyst like H₂SO₄, consider using a Dean-Stark apparatus to remove water as it forms.

  • Increase Reaction Vigor: Gradually increase the reaction temperature or prolong the reaction time while monitoring the disappearance of the intermediate by TLC or LC-MS.

  • Alternative Chemistries: Convert the terminal hydroxyl group to a better leaving group (e.g., a tosylate) to facilitate a more facile intramolecular Williamson ether synthesis under basic conditions.

Q4: My analysis shows a peak with a molecular weight roughly double that of my product. What could this be?

High molecular weight species are typically the result of dimerization or oligomerization . The most likely structures are:

  • Bis-morpholino Ether: Two molecules of the uncyclized intermediate can react with each other, where the hydroxyl group of one molecule displaces the activated hydroxyl group of another, leading to an ether-linked dimer.

  • Piperazine Dimer: If the 2-aminoethanol starting material attacks both carbons of two different oxirane molecules, a substituted piperazine derivative can form. This is more likely if reaction conditions are not well-controlled.

Causality: These side reactions are favored by high concentrations of reactants and intermediates, or by excessively high temperatures which can promote intermolecular reactions over the desired intramolecular cyclization.

Troubleshooting:

  • High Dilution: Running the cyclization step under high-dilution conditions can favor the intramolecular reaction by reducing the probability of intermolecular collisions.

  • Controlled Addition: Use a syringe pump to slowly add the uncyclized intermediate to the hot reaction mixture containing the cyclization agent. This keeps the instantaneous concentration of the intermediate low.

Section 2: Troubleshooting Guide - A Workflow for Impurity Identification

Encountering an unknown peak in your chromatogram can be a significant roadblock. This workflow provides a systematic approach to identification.

Problem: You have one or more significant unknown peaks in your HPLC/LC-MS analysis of a crude reaction mixture for 2-(2-Fluorophenyl)morpholine.

G cluster_known Potential Known Byproducts start Unknown Peak Detected in HPLC lcms Step 1: Analyze by LC-MS Obtain Molecular Ion (M+H)+ start->lcms compare Step 2: Compare MW to Common Byproducts lcms->compare match Match Found compare->match Yes no_match No Match compare->no_match No p1 MW = Product? (Isomer) p2 MW = Product + 18? (Uncyclized Intermediate) p3 MW = Product - F + OH? (Defluorinated Product) p4 MW ≈ 2x Product? (Dimer) confirm Structure Confirmed Update Impurity Profile match->confirm isolate Step 3: Isolate Impurity (Prep-HPLC or SFC) no_match->isolate nmr Step 4: Structural Elucidation (1H, 13C, 19F, 2D-NMR) isolate->nmr nmr->confirm

Section 3: Standard Operating Protocol - Impurity Profiling

A robust analytical method is the cornerstone of effective byproduct identification. This protocol outlines a general-purpose HPLC-MS method suitable for baseline analysis.

SOP: HPLC-MS Method for Profiling 2-(2-Fluorophenyl)morpholine Synthesis

  • Objective: To achieve baseline separation of 2-(2-Fluorophenyl)morpholine from its common process-related impurities and degradation products.

  • Instrumentation: HPLC with UV/PDA detector coupled to a single quadrupole or Q-TOF mass spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter.

    • HPLC Conditions:

      • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • UV Detection: 254 nm.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Mass Range: 50 - 800 m/z.

      • Capillary Voltage: 3.5 kV.

  • Data Interpretation: Use the following table to tentatively identify peaks based on their mass-to-charge ratio (m/z).

Tentative IDExpected [M+H]⁺ (m/z)Typical Elution Profile
Uncyclized Intermediate196.11More polar, elutes earlier than product.
2-(2-Fluorophenyl)morpholine 178.10 Target Product
2-(3/4-Fluorophenyl)morpholine178.10Elutes very close to the product.
Defluorinated-Hydroxylated Product176.11Polarity can vary, may elute earlier.
Dimerized Byproduct~355.20Less polar, elutes later than product.

Section 4: Visualizing Key Reaction Pathways

Understanding the competition between desired and undesired reactions is key to optimization.

Pathway 1: Desired Cyclization vs. Incomplete Reaction

G cluster_conditions A N-Substituted Diethanolamine Intermediate (MW+18 Impurity) B Desired Product: 2-(2-Fluorophenyl)morpholine A->B  Intramolecular Cyclization (H₂SO₄, Heat, -H₂O)   C Incomplete Dehydration (Low Temp / Short Time) A->C Leads to

Pathway 2: Origin of Isomeric Byproducts

G cluster_SM Starting Material Batch cluster_P Final Product Mixture SM1 2-(2-Fluorophenyl)oxirane (Desired Reagent) P1 2-(2-Fluorophenyl)morpholine (Desired Product) SM1->P1  Reaction with 2-Aminoethanol   SM2 2-(3-Fluorophenyl)oxirane (Isomeric Impurity) P2 2-(3-Fluorophenyl)morpholine (Isomeric Byproduct) SM2->P2  Reaction with 2-Aminoethanol  

References

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. [Link]

  • Recovery of morpholine from aqueous solutions thereof. (1957).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2021). MDPI. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (2012). Organic Syntheses. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). PCI Synthesis. [Link]

  • Understanding Impurity Analysis. (2023). Cormica Pharma & Med Device Testing. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(2-Fluorophenyl)morpholine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(2-Fluorophenyl)morpholine." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of 2-(2-Fluorophenyl)morpholine

2-(2-Fluorophenyl)morpholine is a secondary amine and a member of the 2-aryl-morpholine class of compounds. While the morpholine ring itself is generally stable, the overall molecule can be susceptible to degradation under various experimental and storage conditions. The primary modes of degradation for secondary amines like this one are oxidation, and to a lesser extent, hydrolysis and photodegradation. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the molecule, potentially affecting its stability profile compared to non-fluorinated analogs.[1][2][3]

This guide will walk you through understanding these potential degradation pathways and provide actionable strategies to mitigate them, ensuring the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-(2-Fluorophenyl)morpholine in solution.

Q1: My solution of 2-(2-Fluorophenyl)morpholine is showing a slight yellow discoloration over time. What could be the cause?

A1: A yellow discoloration is often an indicator of oxidative degradation. Secondary amines are susceptible to oxidation, which can lead to the formation of colored byproducts.[4] This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions which can catalyze oxidative reactions.

Q2: I've noticed a decrease in the concentration of my stock solution of 2-(2-Fluorophenyl)morpholine over a few weeks, even when stored at 4°C. What is happening?

A2: A gradual decrease in concentration suggests chemical degradation. While low temperatures slow down reaction rates, they do not completely halt them. The most likely culprit is slow oxidation from dissolved oxygen in your solvent. For long-term storage, it is recommended to use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can the pH of my buffered solution affect the stability of 2-(2-Fluorophenyl)morpholine?

A3: Absolutely. The stability of amine-containing compounds is often pH-dependent. While the morpholine ring is relatively stable to hydrolysis, extreme pH conditions (highly acidic or highly basic) can potentially catalyze degradation.[5] More importantly, pH can influence the rate of oxidation. It is crucial to determine the optimal pH range for your specific application through stability studies.

Q4: Are there any common excipients I should avoid when formulating solutions of this compound?

A4: Yes, certain excipients can be incompatible with secondary amines. For instance, excipients containing reducing sugars (like lactose) can lead to the Maillard reaction, causing degradation and discoloration.[4] Additionally, some polymeric excipients may contain peroxide impurities from their manufacturing process, which can directly initiate oxidative degradation.[6] It is always advisable to conduct compatibility studies with your chosen excipients.

Q5: How can I prevent degradation caused by trace metal ions in my buffers or solvents?

A5: Trace metal ions (e.g., iron, copper) are potent catalysts for the oxidation of amines.[7] To mitigate this, you can use high-purity solvents and reagents. Additionally, incorporating a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), at a low concentration (e.g., 0.01-0.1 mM) can effectively sequester these metal ions and prevent them from participating in degradation reactions.[8][9]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 2-(2-Fluorophenyl)morpholine solutions.

Issue 1: Rapid Degradation Observed in a Newly Prepared Solution
Potential Cause Troubleshooting Step Scientific Rationale
Solvent Impurities 1. Use fresh, high-purity (e.g., HPLC or LC-MS grade) solvent. 2. Deoxygenate the solvent by sparging with nitrogen or argon for 15-30 minutes before use.Solvents can contain peroxides or dissolved oxygen that initiate oxidative degradation. Deoxygenation removes a key reactant in the oxidation process.
pH Effects 1. Measure the pH of your solution. 2. If unbuffered, consider using a suitable buffer system to maintain a stable pH. 3. Perform a preliminary pH stability screen (e.g., at pH 3, 5, 7, 9) to identify a more stable range.The protonation state of the amine, which is pH-dependent, can affect its susceptibility to degradation. Buffers prevent pH drifts that could accelerate degradation.[5]
Contamination 1. Ensure all glassware is scrupulously clean (e.g., acid-washed) to remove trace metal contaminants. 2. Filter the solution through a sterile, compatible filter (e.g., PTFE or nylon).Contaminants, especially metal ions, can act as catalysts for degradation. Filtration can remove particulate matter that may contain catalytic impurities.
Light Exposure 1. Prepare and store the solution in amber vials or protect it from light by wrapping the container in aluminum foil.Photodegradation can occur when the molecule absorbs light energy, leading to the formation of reactive species. Using light-blocking containers minimizes this risk.
Issue 2: Inconsistent Results in Biological or Chemical Assays
Potential Cause Troubleshooting Step Scientific Rationale
On-Bench Degradation 1. Prepare fresh dilutions from a concentrated, stable stock solution immediately before each experiment. 2. Minimize the time the working solution is exposed to ambient light and temperature.Dilute solutions can be more susceptible to degradation. Preparing fresh solutions ensures the concentration is accurate at the time of the assay.
Interaction with Assay Components 1. Investigate potential interactions with other components in your assay medium (e.g., cell culture media, other reagents). 2. Run a control experiment with the compound in the assay buffer alone to assess its stability over the experiment's duration.Certain components in complex media can react with or catalyze the degradation of the compound.
Adsorption to Labware 1. Consider using low-adhesion microplates or glassware. 2. Include a pre-incubation step where the labware is exposed to a solution of the compound to saturate binding sites.Hydrophobic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration in solution.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of 2-(2-Fluorophenyl)morpholine and to identify its potential degradation products.[10][11][12][13]

Objective: To determine the degradation pathways of 2-(2-Fluorophenyl)morpholine under various stress conditions.

Materials:

  • 2-(2-Fluorophenyl)morpholine

  • HPLC or LC-MS grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(2-Fluorophenyl)morpholine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a sample of the stock solution at 60°C, protected from light, for 24 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.[14][15][16]

Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products using LC-MS/MS to propose degradation pathways.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal (60°C) Stock->Thermal Expose to Photo Photolytic (ICH Q1B) Stock->Photo Expose to Analyze Analyze by Stability-Indicating HPLC/LC-MS Acid->Analyze Sample at Time Points Base->Analyze Sample at Time Points Oxidation->Analyze Sample at Time Points Thermal->Analyze Sample at Time Points Photo->Analyze Sample at Time Points Deg_Path Identify Degradation Pathways Analyze->Deg_Path Stab_Profile Establish Stability Profile Analyze->Stab_Profile

Caption: Workflow for a forced degradation study.

Protocol 2: Preparation of a Stabilized Stock Solution

Objective: To prepare a stock solution of 2-(2-Fluorophenyl)morpholine with enhanced stability for long-term storage.

Materials:

  • 2-(2-Fluorophenyl)morpholine

  • High-purity, deoxygenated solvent (e.g., DMSO, ethanol, or acetonitrile)

  • Antioxidant stock solution (e.g., 100 mM Ascorbic Acid or Butylated Hydroxytoluene (BHT) in a compatible solvent)

  • Chelating agent stock solution (e.g., 10 mM EDTA in water)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation: Deoxygenate the chosen solvent by sparging with nitrogen or argon gas for at least 20 minutes.

  • Addition of Stabilizers:

    • To the deoxygenated solvent, add the antioxidant stock solution to achieve a final concentration of 0.01-0.1% (w/v). For aqueous-based solutions, ascorbic acid is a good choice; for organic solvents, BHT is more suitable.[5][17]

    • If using an aqueous or semi-aqueous solvent system, add the EDTA stock solution to a final concentration of 0.1 mM.

  • Dissolving the Compound: Dissolve the 2-(2-Fluorophenyl)morpholine in the stabilized solvent to the desired concentration.

  • Inert Atmosphere: Overlay the headspace of the vial with nitrogen or argon gas before sealing the cap tightly.

  • Storage: Store the solution at the recommended temperature (e.g., -20°C or -80°C for long-term storage), protected from light.

Stabilized_Solution_Prep start Start solvent Choose High-Purity Solvent start->solvent deoxygenate Deoxygenate Solvent (N₂ or Ar sparging) solvent->deoxygenate add_stabilizers Add Stabilizers: - Antioxidant (e.g., BHT) - Chelating Agent (e.g., EDTA) deoxygenate->add_stabilizers dissolve Dissolve 2-(2-Fluorophenyl)morpholine add_stabilizers->dissolve inert Overlay with Inert Gas dissolve->inert store Store at Low Temp (-20°C or -80°C) Protected from Light inert->store end End store->end

Caption: Preparation of a stabilized stock solution.

Part 4: Understanding Degradation Pathways

Based on the chemistry of secondary amines, the following are the most probable degradation pathways for 2-(2-Fluorophenyl)morpholine.

Oxidative Degradation

This is often the primary degradation route. It can be initiated by atmospheric oxygen, peroxides, or metal ions. A potential pathway involves the formation of an aminyl radical, which can lead to a variety of degradation products, including potential ring-opening products.

Oxidative_Degradation Compound 2-(2-Fluorophenyl)morpholine Radical Aminyl Radical Intermediate Compound->Radical + [O] (O₂, Metal Ions, Peroxides) Products Various Oxidized Degradation Products (e.g., ring-opened) Radical->Products Further Reactions

Caption: Potential oxidative degradation pathway.

Hydrolytic Degradation

While the morpholine ether linkage is generally stable, extreme pH and high temperatures could potentially lead to ring opening. However, this is generally less likely than oxidation under typical laboratory conditions.

Photodegradation

Aromatic systems can absorb UV light, leading to photolytic cleavage of bonds. The presence of the fluorophenyl group may influence the susceptibility to photodegradation.

References

  • Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. (2023). National Institutes of Health. [Link]

  • Stability-indicating Methods Research Articles. R Discovery. [Link]

  • Development of Poly(2-oxazoline)s and poly(2-oxazine)s based formulation library and estimation of polymer/drug compatibility. ChemRxiv. [Link]

  • LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Publishing. [Link]

  • Phenylmorpholines and analogues thereof.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations.
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Institutes of Health. [Link]

  • Comparative Evaluation of Disodium Edetate and Diethylenetriaminepentaacetic Acid as Iron Chelators to Prevent Metal-Catalyzed Destabilization of a Therapeutic Monoclonal Antibody. ResearchGate. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • Environmental fate of EDTA and DTPA. PubMed. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. IJPSDR. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • The effect of metal chelators on the production of hydroxyl radicals in thylakoids. PubMed. [Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health. [Link]

  • Oxidation of EDTA with H2O2 catalysed by metallophthalocyanines. ResearchGate. [Link]

  • API Excipient Compatibility Study. Veeprho. [Link]

  • Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. MDPI. [Link]

  • The Dark Side of Fluorine. National Institutes of Health. [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. [Link]

  • ANTIOXIDANTS: In Pharmaceutical Formulation. Knowledge of Pharma. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. National Institutes of Health. [Link]

  • Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. PubMed. [Link]

  • Pesticide residue analysis in crops by LC-MS/MS method. Skyfox Publishing Group. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Institutes of Health. [Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. National Institutes of Health. [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the technical support center. You are likely here because 2-(2-Fluorophenyl)morpholine is precipitating in your assay buffer, or you are struggling to prepare a stable stock solution.[1][2]

To solve this, we must first understand the molecule. This compound is a lipophilic secondary amine .[2]

  • pKa (Calculated): ~8.5 (Conjugate acid) [1].[3][2][4]

  • LogP: ~1.5 – 2.1 [1].

  • Behavior: At physiological pH (7.4), the equilibrium shifts slightly toward the non-ionized (free base) form. The presence of the fluorine atom on the phenyl ring increases lipophilicity compared to the parent morpholine, exacerbating precipitation issues in aqueous media [2].

This guide provides three specific protocols to overcome these limitations, moving from basic handling to advanced formulation.

Module 1: The "Crash" Phenomenon (Precipitation upon Dilution)

User Question: "I have a 10 mM stock in DMSO. When I dilute it 1:1000 into PBS or Cell Media, the solution turns cloudy or the compound loses potency. Why?"

Diagnosis: You are experiencing Kinetic Precipitation .[2] When a hydrophobic compound in a water-miscible solvent (DMSO) is rapidly introduced to an aqueous buffer, it creates a local zone of supersaturation.[2] The water "strips" the DMSO solvation shell faster than the compound can equilibrate, causing it to aggregate and crash out as a solid [3].

The Solution: Step-Down Serial Dilution

Do not jump directly from 100% DMSO to 0.1% DMSO in one step.[1][2] Use an intermediate dilution step to lower the free energy shock.

Protocol: The "Intermediate Step" Method

Goal: Prepare a 10 μM assay solution from a 10 mM DMSO stock.

  • Step 1 (Stock): Start with 10 mM compound in 100% DMSO.[2][5][6]

  • Step 2 (Intermediate): Dilute 1:10 into pure ethanol or 50% DMSO/Water (depending on assay tolerance).

    • Result: 1 mM solution.[2]

  • Step 3 (Final): Dilute the Intermediate 1:100 into your pre-warmed (37°C) Assay Media .

    • Result: 10 μM final concentration.

    • Why: Pre-warming the media increases thermodynamic solubility.

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: 2-(2-Fluorophenyl)morpholine (Solid or Oil) CheckForm Check Form: Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Lipophilic, Low Aqueous Sol) CheckForm->FreeBase Salt HCl Salt (Ionic, Higher Aqueous Sol) CheckForm->Salt MakeSalt Protocol A: Convert to HCl Salt (See Module 2) FreeBase->MakeSalt Recommended DissolveDMSO Dissolve in DMSO (Stock 10-50mM) FreeBase->DissolveDMSO If Salt Impossible Salt->DissolveDMSO Dilution Dilution into Assay Media DissolveDMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation DirectAdd Direct Addition (High Risk of Crash) Precipitation->DirectAdd No (Low Conc) StepDown Protocol B: Step-Down Dilution (Intermediate Solvent) Precipitation->StepDown Yes (Turbidity) Cyclodextrin Protocol C: HP-beta-CD Complex (See Module 3) Precipitation->Cyclodextrin Persistent Issue Success Stable Assay Solution DirectAdd->Success StepDown->Precipitation Still Precipitates? Cyclodextrin->Success

Figure 1: Decision logic for solubilizing lipophilic amines. Note the critical branch point at "Salt Formation" and "Step-Down Dilution."[1][2]

Module 2: Chemical Modification (Salt Formation)

User Question: "I purchased the free base (an oil/gum). It is insoluble in water.[2] How do I make it water-soluble without using high DMSO?"

Diagnosis: The free base of 2-(2-fluorophenyl)morpholine is lipophilic.[1][3][2] You must protonate the morpholine nitrogen to create an ionic species (Salt) which interacts favorably with water dipoles.

Protocol: In-Situ HCl Salt Generation

Note: This converts the compound to its Hydrochloride (HCl) salt form.[2]

Reagents:

  • Compound (Free Base)[3][2]

  • 0.1 M HCl (Aqueous) or 4 M HCl in Dioxane (for solid isolation)[3][2]

  • pH Meter[1][2]

Procedure (Aqueous Assay Prep):

  • Calculate the molar amount of your compound.

  • Add 0.95 equivalents of dilute HCl (e.g., 0.1 M HCl) to the free base.

    • Crucial: Do not add excess acid initially, or your assay pH will drop too low.[2]

  • Vortex until dissolved.[3][2] The solution should become clear.

  • Check pH.[3][2][4] It should be slightly acidic (pH 4-6).[1][2]

  • Dilute with buffer (PBS) to the desired volume.

    • Warning: If you dilute into a high pH buffer (pH > 8.5), the compound will deprotonate and crash out again. Keep assay pH near 7.0-7.4.[1][2]

Module 3: Advanced Formulation (Cyclodextrins)

User Question: "I need a high concentration (100 μM+) for a toxicity study, but DMSO is toxic to my cells at >0.5%. What can I do?"

Diagnosis: You have hit the "Solubility-Toxicity Limit."[1][2] You need a carrier system.[2] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for morpholine derivatives [4].[1][3][2] It forms an inclusion complex, hiding the lipophilic phenyl ring inside a cone-shaped sugar molecule while presenting a hydrophilic exterior to the water.

Protocol: HP-β-CD Complexation[1][2][3][8][9][10][11]

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade)[1][3][2]

  • Milli-Q Water[1][3][2]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1][3][2] Filter sterilize (0.22 μm).

  • Add Compound: Add your 2-(2-Fluorophenyl)morpholine (Free base or Salt) directly to this vehicle.[1][3][2]

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Visual Check: The solution should turn from cloudy to clear.

  • Usage: Use this solution directly in your assay.[2] The cyclodextrin releases the drug upon dilution or contact with the cell membrane.

Data: Solubility Enhancement Comparison

Solvent SystemMax Solubility (Est.)Assay SuitabilityRisk Factor
PBS (pH 7.4) < 50 μMHighPrecipitation
DMSO (100%) > 100 mMLow (Must dilute)Cell Toxicity
20% HP-β-CD > 5 mMExcellent Low Toxicity

Module 4: Assay Interference & Controls

User Question: "How do I know if my results are real or just an artifact of the solvent?"

Diagnosis: DMSO can permeabilize cell membranes and alter enzyme kinetics. Aggregates (precipitated compound) can scatter light in optical assays, leading to false inhibition readings (Pan-Assay Interference Compounds - PAINS) [5].[3][2]

Required Controls
  • Vehicle Control: Run a condition with only the solvent (e.g., 0.5% DMSO) and no compound. Normalize your data to this, not to "Media Only."

  • Turbidity Check: Before adding to cells, measure Absorbance at 650 nm (or OD600).

    • Threshold: If OD > 0.005 above background, you have precipitation.[2] Do not proceed.

  • Detergent Addition: For biochemical enzyme assays, add 0.01% Triton X-100 or Tween-20.[1][2] This prevents the formation of colloidal aggregates that sequester enzymes.

References

  • PubChem. (n.d.).[3][2][7] 2-(2-Fluorophenyl)morpholine (Compound CID 24271513).[1][3][2] National Library of Medicine.[2] Retrieved from [Link][3][2]

  • Kumari, A., et al. (2020).[3][2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[3][2] Bioorganic Chemistry.[2] Retrieved from [Link]

  • Di, L., & Kerns, E. (2014).[2] Compound Precipitation in High-Concentration DMSO Solutions.[1][3][2][6] Assay Guidance Manual.[2] Retrieved from [Link]

  • Saokham, P., et al. (2018).[3][2] Solubility of Cyclodextrin Complexes.[2][8] Molecules.[3][2][5][7][8][9][10][11][12] Retrieved from [Link]

  • Sittampalam, G.S., et al. (2004).[3][2] Assay Guidance Manual: Solubility & Stability.[2] National Center for Advancing Translational Sciences.[2] Retrieved from [Link]

Sources

Technical Support Guide: Minimizing Side Reactions During 2-(2-Fluorophenyl)morpholine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Derivatizing 2-(2-Fluorophenyl)morpholine presents a unique set of challenges due to the interplay between the secondary amine's nucleophilicity and the electronic effects of the ortho-fluorine substituent. While the morpholine nitrogen is the primary reactive center, the 2-fluorophenyl group introduces steric bulk and potential electronic activation that can influence reaction pathways.

This guide addresses the most common failure modes—specifically N-over-alkylation (quaternization) , reagent hydrolysis , and regioselectivity issues —providing mechanistic insights and validated protocols to ensure high-fidelity derivatization.

Module 1: Controlling N-Alkylation

Q: I am observing significant formation of quaternary ammonium salts during alkylation. How do I prevent this?

A: Direct alkylation with alkyl halides follows a statistical distribution, often leading to mixtures of secondary (starting material), tertiary (desired product), and quaternary (over-alkylated) amines. The most robust solution is to switch to Reductive Amination .

The "Golden Path": Reductive Amination

Instead of reacting the morpholine with an alkyl halide (R-X), react it with the corresponding aldehyde/ketone using a selective reducing agent.

  • Mechanism: The morpholine condenses with the carbonyl to form an iminium ion.

  • Selectivity: The reducing agent Sodium Triacetoxyborohydride (STAB) is mild and reduces the iminium ion faster than the carbonyl, preventing side reactions. It is bulky, which minimizes over-reaction with the formed tertiary amine.

Protocol: Reductive Amination with STAB

  • Reagents: 2-(2-Fluorophenyl)morpholine (1.0 eq), Aldehyde (1.1 eq), STAB (1.4 eq), Acetic Acid (1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF. Avoid methanol if using STAB as it degrades the reagent.

  • Procedure:

    • Mix amine and aldehyde in DCE.

    • Add acetic acid (catalyzes iminium formation). Stir for 30 min.

    • Add STAB in portions. Stir at RT for 2-4 hours.[1]

    • Quench: Add saturated NaHCO₃. Extract with DCM.[1]

Troubleshooting Direct Alkylation (If Reductive Amination is impossible)

If you must use an alkyl halide (e.g., for groups lacking stable aldehydes):

  • Base Selection: Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ in acetonitrile. Avoid TEA/DIPEA as they can form their own quaternary salts with reactive halides.

  • Stoichiometry: Use a slight deficit of the alkyl halide (0.9 eq) to ensure the secondary amine is the limiting reagent, leaving unreacted starting material (easier to separate) rather than quaternary salts.

Module 2: Acylation & Sulfonylation Efficiency

Q: My LC-MS shows high consumption of the acid chloride/sulfonyl chloride but low yield of the amide/sulfonamide. Why?

A: This indicates competitive hydrolysis . The reagent is reacting with trace water in the solvent faster than with the morpholine nitrogen. The 2-fluorophenyl group provides steric hindrance near the nitrogen, slowing down the nucleophilic attack and giving water a competitive advantage.

Corrective Actions:

  • Solvent Dryness: Use anhydrous DCM or THF.

  • Base Catalysis: Use 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance, accelerating the reaction with the morpholine.

  • Schotten-Baumann Conditions: For water-tolerant protocols, use a biphasic system (DCM/Water) with inorganic base (Na₂CO₃). The amine stays in the organic phase, protecting the reagent from bulk water hydrolysis until the interfacial reaction occurs.

Module 3: Stability of the 2-Fluorophenyl Group

Q: Is there a risk of displacing the fluorine atom (S_NAr) during derivatization?

A: generally, no , but with specific caveats. The 2-fluorophenyl group is activated towards Nucleophilic Aromatic Substitution (


) due to the inductive electron-withdrawing effect of the fluorine. However, under standard derivatization conditions (room temperature, mild bases), the fluorine is stable.

Danger Zones (Conditions to Avoid):

  • High Temperature (>100°C) + Strong Nucleophiles: Heating with strong nucleophiles (e.g., thiolates, alkoxides) in polar aprotic solvents (DMSO, DMF) can trigger

    
    , replacing the fluorine.
    
  • Intramolecular Cyclization: If your derivatization arm contains a nucleophile (e.g., -OH, -NH2) that can reach the 2-position of the phenyl ring (forming a 5- or 6-membered ring), cyclization via fluorine displacement may occur upon heating.

Visualizing the Workflow

Figure 1: Derivatization Decision Tree

This logic flow helps you select the optimal method based on your target derivative.

Derivatization_Workflow Start Target Derivative Type Type Alkyl or Acyl/Sulfonyl? Start->Type Alkyl N-Alkyl Derivative Type->Alkyl Alkyl Acyl Amide / Sulfonamide Type->Acyl Acyl/Sulfonyl Aldehyde Is the R-group available as Aldehyde/Ketone? Alkyl->Aldehyde Reductive METHOD A: Reductive Amination (Reagent: STAB + AcOH) *Prevents Quaternization* Aldehyde->Reductive Yes (Preferred) Direct METHOD B: Direct Alkylation (Reagent: R-X + K2CO3) *Risk: Over-alkylation* Aldehyde->Direct No Hindrance Is the R-group bulky? Acyl->Hindrance Standard METHOD C: Standard Coupling (Reagent: R-COCl + TEA) Hindrance->Standard No Catalyzed METHOD D: DMAP-Catalyzed (Reagent: R-COCl + TEA + DMAP) *Overcomes Sterics* Hindrance->Catalyzed Yes

Caption: Decision matrix for selecting the optimal derivatization pathway to minimize side reactions.

Module 4: Analytical Fingerprinting & Purification

Q: How do I distinguish the side products from the desired derivative?

Use the following data table to interpret your analytical results.

Impurity TypeOriginLC-MS Signature1H NMR SignatureRemoval Strategy
Quaternary Salt Over-alkylation[M+R]⁺ (Fixed charge, no pH shift)Downfield shift of N-CH protons; Methyl peaks integrate double (if Me-X used).Precipitation: Add Et₂O (salt precipitates). Extraction: Wash org. layer with water (salt is water soluble).
Hydrolysis Product Wet solventMass of Acid (R-COOH) or Sulfonic AcidBroad OH peak; absence of morpholine signals in isolated solid.Alkaline Wash: Wash organic layer with 1M NaOH (removes acid).
Defluorinated

Side Reaction
[M-19+Nu] (Loss of F, gain of Nucleophile)Loss of specific 19F signal; Change in splitting pattern of phenyl protons.Chromatography: usually requires Silica gel purification.
Purification Protocol: Removing Quaternary Salts

If Method B (Direct Alkylation) was used and quaternary salts formed:

  • Dissolve the crude reaction mixture in a non-polar solvent (Ether or Hexane/EtOAc mix).

  • The tertiary amine (product) is soluble.

  • The quaternary ammonium salt is ionic and typically insoluble in non-polar media. It will oil out or precipitate.

  • Filter or Decant the solution to recover the pure tertiary amine.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Carson, K. G., et al. (1996). "Reductive Amination with Sodium Triacetoxyborohydride: A General and Selective Method." Organic Syntheses. Link

  • Kwan, E. E., et al. (2018). "Concerted nucleophilic aromatic substitutions.

    
     mechanisms relevant to activated fluoroarenes). Link
    
  • Damasceno, L., et al. (2000). "Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis." Journal of Mass Spectrometry. (Protocols for derivatizing sterically hindered secondary amines). Link

Sources

Technical Support Center: Chiral HPLC Optimization for 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I need to separate the enantiomers of 2-(2-Fluorophenyl)morpholine. I'm seeing peak tailing and poor resolution. How do I optimize this?"

Scientist's Analysis: 2-(2-Fluorophenyl)morpholine is a basic secondary amine with a chiral center at the C2 position of the morpholine ring. The ortho-fluorine substitution on the phenyl ring introduces steric bulk and electronic withdrawal, which actually aids chiral recognition compared to the unsubstituted analog.

The Core Challenge: The secondary amine functionality (pKa ≈ 8.5–9.0) interacts strongly with residual silanols on silica-based stationary phases.[1] Without proper suppression, this leads to:

  • Severe peak tailing.

  • Variable retention times.

  • "Ghost" peaks in subsequent runs.

The Solution: You must utilize a Polysaccharide-based Chiral Stationary Phase (CSP) in combination with a basic mobile phase additive . The "Golden Standard" for this class of molecules is the Amylose or Cellulose carbamate series (e.g., AD, OD, and their immobilized counterparts IA, IC).

Phase 1: The Screening Protocol (Triage)

Do not guess. Follow this systematic screening logic to identify the correct column/mobile phase combination.

Column Selection Strategy

For 2-substituted morpholines, the chiral recognition mechanism relies heavily on the inclusion of the aromatic ring into the polysaccharide cavity and hydrogen bonding with the carbamate linkage.

PriorityCSP TypeCommercial Equivalent (Examples)Rationale
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, IAHistorically the most successful selector for phenyl-substituted amines.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H, IBOften provides complementary selectivity if Amylose fails.[1]
3 (Tertiary) Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak ICThe chlorinated selector offers unique "U-shape" binding pockets, useful for ortho-substituted aromatics like your 2-fluoro compound.[1]
Mobile Phase Screening Matrix

You must screen two modes. Normal Phase (NP) is preferred for resolution. Polar Organic Mode (POM) is preferred for solubility and MS compatibility.

A. Normal Phase (The Standard)

  • Base Solvent: n-Hexane (or n-Heptane)[1]

  • Modifier: Ethanol or Isopropanol (IPA)[1]

  • Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA).[1]

    • Scientist Note: Ethanol often provides sharper peaks for morpholines due to better solvation of the amine.

B. Polar Organic Mode (The Alternative)

  • Solvent: 100% Acetonitrile (ACN) or Methanol (MeOH)[1]

  • Additive: 0.1% DEA + 0.1% Acetic Acid (optional, forms a volatile salt).[1]

    • Why POM? If your sample crashes out in Hexane, switch to this immediately.[1]

Phase 2: Optimization & Fine-Tuning

Once you have separation (α > 1.1), optimize using these levers.

The "Tailing" Lever (Basic Additive)
  • Symptom: The second eluting enantiomer tails, merging into the baseline.

  • Action: Increase DEA concentration from 0.1% to 0.2% .

  • Mechanism: The base competes with the analyte for the acidic silanol sites on the silica support.

  • Warning: Do not exceed 0.5% DEA as it may degrade the silica support over time (pH > 10).

The "Resolution" Lever (Temperature)
  • Standard: 25°C.

  • Action: Lower the temperature to 10–15°C.

  • Causality: Chiral recognition is enthalpy-driven.[1] Lower temperatures stabilize the transient diastereomeric complex between the CSP and the analyte, increasing the separation factor (α).

The "Solubility" Lever (Sample Diluent)
  • Issue: Distorted or split peaks.

  • Cause: Strong solvent effect. Dissolving the sample in 100% MeOH while running 90% Hexane mobile phase causes the analyte to "race" through the column head.

  • Fix: Dissolve the sample in the mobile phase . If insoluble, use the smallest volume of IPA possible.

Visual Workflows (Graphviz)

Method Development Decision Tree

ChiralMethodDev Start Start: 2-(2-Fluorophenyl)morpholine SolubilityCheck Check Solubility in Hexane Start->SolubilityCheck NP_Screen Screen Normal Phase (Hexane/EtOH/DEA) SolubilityCheck->NP_Screen Soluble POM_Screen Screen Polar Organic Mode (ACN/MeOH/DEA) SolubilityCheck->POM_Screen Insoluble SelectColumn Select Best CSP (IA, IB, IC, AD, OD) NP_Screen->SelectColumn POM_Screen->SelectColumn Eval_Sep Evaluate Separation (Rs) SelectColumn->Eval_Sep Optimize_T Optimize: Lower Temp (10-15°C) Eval_Sep->Optimize_T Rs < 1.5 Optimize_Add Optimize: Increase DEA (0.2%) Eval_Sep->Optimize_Add Tailing > 1.2 FinalMethod Final Method Validated Eval_Sep->FinalMethod Rs > 2.0 Optimize_T->FinalMethod Optimize_Add->FinalMethod

Caption: Systematic decision tree for selecting and optimizing the chiral method for basic morpholine derivatives.

Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Broad Broad Peaks Issue->Broad Shift Rt Shifting Issue->Shift Fix_Tailing Add 0.1% DEA or Switch to Ethanol Tailing->Fix_Tailing Fix_Broad Check Column Efficiency or Reduce Injection Vol Broad->Fix_Broad Fix_Shift Control Temp or Check Water Content Shift->Fix_Shift

Caption: Rapid diagnostic logic for common chiral HPLC anomalies.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks? A: Proceed with caution. While TFA is excellent for acidic compounds, mixing TFA with a basic morpholine forms an in-situ salt. This salt may have different solubility or retention behavior. If you use TFA, you must use it in conjunction with DEA (e.g., 0.1% DEA + 0.1% TFA) to create a buffered mobile phase.[1] Using TFA alone on a basic analyte often destroys peak shape.

Q2: I need to scale this up for prep. Which column is best? A: Immobilized phases (Chiralpak IA, IB, IC) are superior for prep.[1] They allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate to increase sample solubility without stripping the chiral selector from the silica beads.

Q3: My retention times are drifting day-to-day. A: This is likely due to water absorption in your Normal Phase solvents.[1] Hexane/IPA is hygroscopic.

  • Fix: Keep mobile phase bottles capped tightly.

  • Fix: Pre-mix your mobile phase rather than using the pump to mix (e.g., premix Hexane/IPA 90:10).

References

  • Chiral Technologies. Chiral Separation of Basic Compounds using Polysaccharide Columns. (Application Note emphasizing DEA usage). Link

  • Sigma-Aldrich (Supelco). Basics of Chiral HPLC: Inclusion Complexing and Mobile Phase Additives.Link[1]

  • ResearchGate. Enantioseparation of 2-substituted morpholines via HPLC. (Methodology for similar pharmacophores).[2][3] Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link[1]

Sources

strategies to increase the regioselectivity of "2-(2-Fluorophenyl)morpholine" reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide provides advanced troubleshooting and regiocontrol strategies for researchers working with 2-(2-Fluorophenyl)morpholine . This scaffold is a critical pharmacophore in CNS drug discovery (e.g., NRI/SSRI analogues), where the ortho-fluorine atom imparts metabolic stability and unique conformational constraints.

The guide focuses on three critical regioselectivity challenges: Core Synthesis (Epoxide Opening) , N- vs. C-Site Selectivity , and Late-Stage Aromatic Functionalization .

Module 1: Regioselective Synthesis of the Core Scaffold

Q: How do I ensure regioselective ring opening of 2-(2-fluorophenyl)oxirane during morpholine cyclization?

A: The primary challenge in synthesizing 2-aryl morpholines from styrene oxides is controlling the site of nucleophilic attack by the amino alcohol (or amine precursor). The ortho-fluorine atom on the phenyl ring creates a steric and electronic bias that can complicate the standard "benzylic vs. terminal" selectivity.

Troubleshooting Strategy:

  • Mechanism: The reaction proceeds via nucleophilic attack of an amine (e.g., ethanolamine derivative) on the epoxide.

    • Path A (Benzylic Attack): Favored under acidic/Lewis acid conditions (transition state has carbocation character stabilized by the phenyl ring).

    • Path B (Terminal Attack): Favored under basic/neutral conditions (steric control).

  • The Fluorine Effect: The 2-F substituent destabilizes the developing positive charge at the benzylic position (inductive withdrawal), making Path A slower compared to non-fluorinated styrene oxides. However, it also adds steric bulk, hindering Path A.

  • Recommended Protocol: Use a Solvent-Directed Approach to force terminal attack if you require the 2-phenyl isomer, or specific Lewis Acids for the benzylic attack.

Optimization Table: Solvent & Catalyst Effects

Desired RegioisomerReaction ConditionMechanismSelectivity (Est.)
Terminal Attack (Standard Morpholine)DMF/H₂O (10:1) at 60°CH-bonding activation / Steric control>95:5 (Terminal)
Benzylic Attack (Iso-morpholine)Yb(OTf)₃ (10 mol%) in DCMLewis Acid activation of epoxide~80:20 (Benzylic)
Green Alternative Ethylene Sulfate + Primary AmineSɴ2 Displacement (Avoids epoxide)>99% (Defined by amine)

Expert Insight: For scale-up, avoid the epoxide route if possible. The Ethylene Sulfate method (reacting 2-fluorobenzylamine with ethylene sulfate) completely bypasses the regioselectivity issue of the epoxide opening, guaranteeing the correct morpholine connectivity [1, 2].

Module 2: N-Alkylation vs. C-H Functionalization

Q: I am observing competitive C3-alkylation when attempting N-alkylation. How do I suppress this?

A: While morpholine nitrogen is typically the primary nucleophile, the 2-aryl substituent activates the C3 position (benzylic-like character) and the C5/C6 positions (alpha-amino C-H bonds).

Root Cause Analysis:

  • Reversible N-Attack: In some catalytic systems (e.g., Zinc-ProPhenol), N-alkylation is reversible, while C-alkylation is irreversible.[1]

  • Substrate Control: If you use free amines with highly electrophilic partners (e.g., imines, conjugated systems), C3-alkylation becomes competitive.

Solution Protocol:

  • Protecting Group Switch: Convert the free amine to a carbamate (N-Boc or N-Cbz). This completely suppresses N-nucleophilicity, allowing you to perform C-H activation if desired, or prevents C-alkylation if you are trying to alkylate the nitrogen (by removing the protecting group after the reaction conditions are established).

  • Irreversible Conditions: For N-alkylation, use strong bases (NaH, KHMDS) in polar aprotic solvents (DMF) to ensure rapid, irreversible deprotonation and attack, kinetically favoring the N-site over the C-site [3].

Q: How can I selectively functionalize the C3 position (alpha-arylation)?

A: To functionalize C3 (the carbon next to N and the phenyl ring), you must exploit the "benzylic" stabilization provided by the 2-fluorophenyl group.

Workflow:

  • N-Protection: Protect N with a directing group (e.g., N-Pivaloyl or N-Boc).

  • Lithiation: Use s-BuLi/TMEDA at -78°C. The 2-fluorophenyl group helps stabilize the alpha-lithio species.

    • Note: The ortho-fluorine can act as a Directed Metalation Group (DMG), potentially leading to lithiation on the phenyl ring (see Module 3). You must control temperature strictly (-78°C favors alpha-lithiation; higher temps favor ortho-lithiation).

  • Electrophile Trapping: Quench with alkyl halides or boronic esters.

Module 3: Late-Stage Aromatic Functionalization

Q: How do I direct substitution to the phenyl ring without affecting the morpholine core?

A: The 2-(2-fluorophenyl) moiety offers two competing directing forces for Electrophilic Aromatic Substitution (EAS) or Lithiation:

  • The Fluorine Atom: A strong ortho-director for lithiation and ortho/para-director for EAS.

  • The Morpholine Oxygen/Nitrogen: Can act as weak directing groups depending on conformation.

Regiocontrol Map:

  • Target: C3' (Ortho to Fluorine): Use Lithiation . The F atom is a potent DMG.

    • Reagent: LDA (Lithium Diisopropylamide) at -78°C in THF.

    • Outcome: Lithiation occurs exclusively at the position between F and the morpholine attachment (if accessible) or C3' (adjacent to F).

  • Target: C5' (Para to Fluorine): Use EAS (e.g., Bromination) .

    • Reagent: NBS, MeCN.

    • Outcome: The F atom directs para. The alkyl group (morpholine attachment) also directs ortho/para. These effects reinforce substitution at C5'.

Visual Technical Guides

Diagram 1: Synthesis Decision Tree

Caption: Decision matrix for synthesizing 2-(2-fluorophenyl)morpholine with high regiocontrol. Path A (Green) is recommended for highest selectivity.

SynthesisStrategy Start Target: 2-(2-Fluorophenyl)morpholine Precursor Choose Precursor Start->Precursor Epoxide 2-Fluorostyrene Oxide Precursor->Epoxide Traditional Amine 2-Fluorobenzylamine Precursor->Amine Green/Selective Cond1 Condition: Basic/Neutral (DMF/H2O) Epoxide->Cond1 Cond2 Condition: Lewis Acid (Yb(OTf)3) Epoxide->Cond2 Reagent Reagent: Ethylene Sulfate Amine->Reagent Result1 Terminal Attack (Major: 2-Substituted) Cond1->Result1 Steric Control Result2 Benzylic Attack (Major: 3-Substituted) Cond2->Result2 Electronic Control Final Guaranteed Regiochemistry (High Yield) Reagent->Final

[2]

Diagram 2: Regioselectivity & Reactive Sites

Caption: Map of reactive sites on the 2-(2-fluorophenyl)morpholine scaffold. F-atom directs lithiation to C3'; N-protection controls C3 vs N selectivity.

RegioMap Center 2-(2-Fluorophenyl) morpholine Core N_Site N-Position (Nucleophilic) Center->N_Site Default Alkylation C3_Site C3-Position (Benzylic/Alpha-N) Center->C3_Site Requires N-Boc + s-BuLi Phenyl_Ortho Phenyl C3' (Ortho to F) (Lithiation Site) Center->Phenyl_Ortho Directed by F (LDA, -78°C) Phenyl_Para Phenyl C5' (Para to F) (EAS Site) Center->Phenyl_Para Directed by F (NBS, Electrophilic)

Standard Operating Protocol: Regioselective Epoxide Opening

Objective: Synthesis of 2-(2-fluorophenyl)morpholine via solvent-directed ring opening.

  • Preparation: Dissolve 2-(2-fluorophenyl)oxirane (1.0 eq) in a mixture of DMF/Water (10:1 v/v) .

    • Why? Water acts as a hydrogen-bond donor, activating the epoxide oxygen, while DMF solvates the nucleophile. This "marginal" activation favors attack at the less hindered (terminal) carbon [4].

  • Addition: Add 2-aminoethyl hydrogen sulfate (1.2 eq) and NaOH (2.5 eq).

  • Reaction: Heat to 60°C for 12 hours.

    • Monitoring: Use HPLC. Look for the disappearance of the epoxide. The regioselectivity for the 2-substituted isomer should be >95%.

  • Cyclization: The intermediate amino alcohol sulfate ester will cyclize in situ under the basic conditions to form the morpholine ring.

  • Workup: Dilute with water, extract with Ethyl Acetate. The product is the free amine.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv, 2024. Link

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal, 2017. Link

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs. NIH / PMC, 2018. Link

  • Highly regioselective ring-opening of epoxides with amines. Chemical Communications, 2011. Link

Sources

Technical Support Center: 2-(2-Fluorophenyl)morpholine Crystallization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #FPM-CRYST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Crystallization Landscape

Welcome to the technical support hub for 2-(2-Fluorophenyl)morpholine . This intermediate is a critical pharmacophore, structurally related to phenmetrazine-class appetite suppressants and neurokinin-1 antagonists.

The Challenge: Unlike simple amines, the 2-fluorophenyl substitution introduces a lipophilic, electron-withdrawing group that significantly alters the crystal lattice energy. The free base is typically a low-melting solid or oil, making salt formation (Hydrochlorides, Tartrates) the primary method for isolation.

This guide addresses the three most common failure modes reported by researchers: Oiling Out (Liquid-Liquid Phase Separation) , Stoichiometric Mismatch , and Enantiomeric Resolution Failures .

Part 1: Critical Troubleshooting (Q&A)

Issue 1: "My product is coming out as a sticky oil, not a solid."

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." The Science: This occurs when the metastable zone width (MSZW) is crossed at a temperature above the melting point of the solvated solid. The 2-fluoro substituent lowers the lattice energy, causing the compound to form a solute-rich liquid phase rather than a crystal lattice.

Corrective Protocol:

  • Stop Cooling: If you see oil droplets, stop cooling immediately. Further cooling will only solidify the oil into an impure glass.

  • The Re-Heat & Seed Method:

    • Reheat the mixture until the oil redissolves (clear solution).

    • Add a compatible co-solvent (e.g., if in pure Isopropanol, add 5-10% Ethyl Acetate) to change the solubility profile.

    • Cool very slowly to the Cloud Point .

    • Seed at the Cloud Point: Add pure seed crystals of the HCl salt. This provides a template for the lattice, bypassing the oil phase.

Issue 2: "The solid is hygroscopic or melts over a broad range."

Diagnosis: Incorrect salt stoichiometry (formation of mixed salts or excess acid entrapment). The Science: Morpholine is a secondary amine. If you use a large excess of HCl (e.g., 4M in Dioxane) without precise control, you may trap HCl within the lattice or form unstable dihydrochlorides (if protonation occurs at the ether oxygen, though rare, or simply physical entrapment).

Corrective Protocol:

  • Stoichiometry Control: Use exactly 1.05 equivalents of HCl relative to the free base.

  • Solvent Switch: Avoid ether/dioxane for the final isolation. Use Isopropanol (IPA) or Ethanol . The HCl salt of 2-(2-fluorophenyl)morpholine crystallizes well from IPA because the salt is insoluble, but the excess HCl and impurities remain soluble.

Issue 3: "The crystals are pink or brown."

Diagnosis: Oxidative degradation. The Science: Secondary amines are susceptible to oxidation to form N-oxides or radical coupling products, especially in the presence of trace metals or light. The "pink" color is characteristic of trace quinone-like oxidation byproducts from the fluorophenyl ring or amine oxidation.

Corrective Protocol:

  • Degas Solvents: Sparge all crystallization solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Anti-Oxidant Wash: If the solid is already colored, recrystallize from IPA containing 1% aqueous sodium metabisulfite, then wash with cold, anhydrous ether.

Part 2: Visualizing the Rescue Workflows

Workflow A: The "Oiling Out" Rescue Tree

This decision tree guides you through the critical steps when an oil phase appears instead of crystals.

OilingOutRescue Start Observation: Oily Droplets Form StopCooling ACTION: Stop Cooling Immediately Start->StopCooling Reheat Reheat to Reflux (Dissolve Oil) StopCooling->Reheat CheckConc Is Concentration > 150 mg/mL? Reheat->CheckConc Dilute Add Solvent (Dilute to <100 mg/mL) CheckConc->Dilute Yes (Too Conc.) AddAntiSolvent Add Anti-Solvent Dropwise (e.g., Et2O to EtOH) CheckConc->AddAntiSolvent No Seed Add Seed Crystals at Cloud Point (Crucial Step) Dilute->Seed AddAntiSolvent->Seed SlowCool Cool at 5°C/hour Seed->SlowCool Result Crystalline Solid SlowCool->Result

Caption: Figure 1. Kinetic control strategy to bypass Liquid-Liquid Phase Separation (LLPS).

Workflow B: Chiral Resolution (Enantiomeric Purity)

Since 2-(2-fluorophenyl)morpholine is chiral, separating the (R) and (S) enantiomers often requires diastereomeric salt formation.[1]

ChiralResolution Racemate Racemic 2-(2-Fluorophenyl)morpholine FormSalt Form Diastereomeric Salts (R-Salt & S-Salt) Racemate->FormSalt Agent Resolving Agent: (L)-Dibenzoyl Tartaric Acid Agent->FormSalt Solvent Solvent: Acetone/Methanol (9:1) Solvent->FormSalt Precip Selective Crystallization (Less Soluble Diastereomer) FormSalt->Precip Crystallizes Liquor Mother Liquor (More Soluble Diastereomer) FormSalt->Liquor Remains in Solution FreeBase Crack Salt (NaOH) Isolate Pure Enantiomer Precip->FreeBase

Caption: Figure 2. Classical resolution pathway using tartaric acid derivatives.

Part 3: Experimental Data & Protocols

Table 1: Solvent Selection Matrix for HCl Salt
Solvent SystemSolubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Isopropanol (IPA) HighLowLowPrimary Choice. Best balance of yield and purity.
Ethanol/Ether Very HighLowHigh (Flammability)Good for "crashing out" but risks trapping impurities.
Water HighHighN/AAvoid. Product is too soluble; difficult to dry.
Ethyl Acetate ModerateVery LowLowExcellent anti-solvent. Use in combination with Ethanol.[2]
Standard Operating Procedure: HCl Salt Formation

Use this protocol to standardize your results.

  • Dissolution: Dissolve 10.0 g of crude 2-(2-fluorophenyl)morpholine free base in 50 mL of Isopropanol (IPA) at 40°C.

  • Acidification: Slowly add 1.05 equivalents of Concentrated HCl (37%) or 4M HCl in Dioxane dropwise.

    • Note: The solution will warm up (exothermic).

  • Nucleation: Allow the solution to cool to room temperature with gentle stirring. White needles should form.

    • Troubleshooting: If no crystals form after 1 hour, add Ethyl Acetate (20 mL) dropwise until persistent cloudiness appears.

  • Isolation: Cool to 0-5°C for 2 hours. Filter under vacuum (nitrogen blanket preferred).

  • Washing: Wash the cake with 20 mL of cold (0°C) Ethyl Acetate/IPA (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

References

  • Vertex AI Search. (2026). Synthesis and isolation of morpholine derivatives and oiling out phenomena. 3

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • Pfizer Inc. (2001). Process for the preparation of morpholine derivatives (Patent EP1087966B1). (Describes crystallization of fluorinated morpholine intermediates).

  • Chemistry LibreTexts. (2020). Resolution of Enantiomers via Diastereomeric Salts.

Sources

Technical Support Center: Synthesis of 2-(2-Fluorophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 2-(2-fluorophenyl)morpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

The 2-(2-fluorophenyl)morpholine scaffold is a key component in a variety of pharmacologically active molecules. However, its synthesis is not without challenges. This guide is structured to address the common pitfalls encountered in the laboratory, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the broader questions regarding the synthesis of 2-(2-fluorophenyl)morpholine derivatives.

Q1: What are the most common strategies for synthesizing the 2-(2-fluorophenyl)morpholine core?

A1: The most prevalent and versatile approach is the cyclization of a 1-(2-fluorophenyl)-2-aminoethanol precursor. This can be achieved through several methods, each with its own advantages and disadvantages:

  • Two-Step Morpholinone Formation and Reduction: This is a robust and widely used method. It involves the N-acylation of the amino alcohol with a haloacetyl halide (e.g., chloroacetyl chloride), followed by an intramolecular Williamson ether synthesis to form the morpholinone intermediate. Subsequent reduction with a strong reducing agent like lithium aluminum hydride (LAH) or borane yields the desired morpholine.[1] This method is generally reliable but can be limited by the functional group tolerance of the reduction step.

  • Direct N-Alkylation with a Two-Carbon Electrophile: This approach involves the direct reaction of the amino alcohol with a reagent that provides a two-carbon linker, such as a 2-haloethanol or an epoxide. However, achieving selective mono-alkylation of the nitrogen atom can be challenging, often leading to the formation of di-alkylation byproducts.

  • Reductive Amination Strategies: While less common for this specific scaffold, it is conceptually possible to use a suitably protected amino aldehyde or amino ketone in a reductive amination with an appropriate partner to form the morpholine ring in a single step.

Q2: How critical is stereocontrol in the synthesis of 2-(2-fluorophenyl)morpholine derivatives?

A2: Stereocontrol is of paramount importance. The biological activity of chiral morpholine derivatives is often highly dependent on the stereochemistry at the C2 and any other stereocenters in the molecule. For instance, in many CNS-active compounds, only one enantiomer or diastereomer exhibits the desired pharmacological effect. Therefore, employing stereoselective synthetic methods or starting from enantiomerically pure precursors (e.g., (R)- or (S)-2-amino-1-(2-fluorophenyl)ethanol) is crucial for developing effective therapeutic agents.[2][3]

Q3: What are the key considerations for N-functionalization of the 2-(2-fluorophenyl)morpholine core?

A3: N-functionalization is a common strategy for creating libraries of analogs for structure-activity relationship (SAR) studies.[2] The secondary amine of the morpholine core is a good nucleophile. Common methods for N-functionalization include:

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is a mild and efficient method.

  • N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base. Care must be taken to avoid over-alkylation if the starting material is a primary amine.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions are a powerful tool.

The choice of method will depend on the desired substituent and the functional group compatibility of the substrate.

Troubleshooting Guide: Common Pitfalls and Solutions

This section is designed to provide direct answers to specific problems you may encounter during your experiments.

Problem 1: Low Yield During Morpholine Ring Closure

Q: I am attempting to synthesize 2-(2-fluorophenyl)morpholin-3-one from 2-amino-1-(2-fluorophenyl)ethanol and chloroacetyl chloride, but my yields are consistently low. What could be the issue?

A: This is a common issue that can often be traced back to several factors. Let's break down the potential causes and solutions.

Underlying Causality: The reaction proceeds in two stages: N-acylation followed by intramolecular cyclization. The cyclization step is a Williamson ether synthesis, which requires the deprotonation of the hydroxyl group to form an alkoxide that then displaces the chloride. Inefficient deprotonation or side reactions can lead to low yields.

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Insight: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the alcohol, while a base that is too strong or sterically hindered might promote elimination or other side reactions.

    • Recommendation: Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure you are using at least two equivalents of the base – one to neutralize the HCl generated during the acylation and one to deprotonate the alcohol for cyclization.

  • Reaction Temperature and Time:

    • Insight: The N-acylation is typically fast and can be done at low temperatures (0 °C to room temperature). The cyclization step may require heating to proceed at a reasonable rate.

    • Recommendation: Perform the acylation at 0 °C, then slowly warm the reaction to room temperature. For the cyclization, heating to 50-80 °C in a suitable solvent like DMF or acetonitrile is often effective. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Choice:

    • Insight: A polar aprotic solvent is ideal for this type of reaction as it can solvate the cation of the base and does not interfere with the nucleophilic attack.

    • Recommendation: Dimethylformamide (DMF) or acetonitrile are excellent choices. Tetrahydrofuran (THF) can also be used, but may require longer reaction times or higher temperatures.

Experimental Protocol: Improved Morpholinone Synthesis ```

  • Dissolve 2-amino-1-(2-fluorophenyl)ethanol (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium carbonate (2.5 eq) portion-wise.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DMF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Strategies for obtaining enantiomerically pure products.

Data Summary

The following table summarizes the key reaction parameters discussed in this guide.

Reaction Step Key Reagents Recommended Solvents Typical Temperature Common Pitfalls
Morpholinone Formation 2-Amino-1-(2-fluorophenyl)ethanol, Chloroacetyl chloride, K₂CO₃ or NaHDMF, Acetonitrile0 °C to 60 °CLow yield, incomplete cyclization
Morpholinone Reduction Lithium aluminum hydride (LAH) or Borane (BH₃•THF)Anhydrous THF, Diethyl ether0 °C to refluxOver-reduction, byproduct formation
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, DIPEA)DMF, AcetonitrileRoom temperature to 80 °CDi-alkylation, low conversion
Reductive Amination Aldehyde/Ketone, Sodium triacetoxyborohydrideDichloromethane, 1,2-DichloroethaneRoom temperatureIncomplete reaction, imine stability

This technical guide is intended to be a living document. As new methods and insights emerge, we will continue to update it. We encourage you to reach out to our technical support team with any specific challenges you may face in your research.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PubMed Central.
  • Synthesis and SAR of morpholine and its derivatives: A review update.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar.

Sources

Technical Support Center: Enhancing the Reaction Rate of 2-(2-Fluorophenyl)morpholine N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-(2-Fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The presence of the electron-withdrawing fluorine atom on the phenyl ring significantly impacts the nucleophilicity of the morpholine nitrogen, often leading to sluggish or incomplete reactions. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome these challenges and achieve your desired reaction outcomes.

Understanding the Challenge: The Inductive Effect of the Fluorine Substituent

The primary hurdle in the N-alkylation of 2-(2-Fluorophenyl)morpholine is the reduced nucleophilicity of the secondary amine. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect is relayed to the morpholine nitrogen, decreasing its electron density and making it a less potent nucleophile. Consequently, the standard conditions that are effective for the N-alkylation of unsubstituted morpholine may prove inadequate for this substrate, resulting in slow reaction rates and low conversions.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the N-Alkylated Product

This is the most common issue, directly stemming from the reduced nucleophilicity of the starting material.

Question: My reaction shows a significant amount of unreacted 2-(2-Fluorophenyl)morpholine even after prolonged reaction times. What are the key parameters to investigate?

Answer: When faced with low conversion, a systematic optimization of your reaction conditions is crucial. The core principle is to enhance the reactivity of either the nucleophile (the morpholine) or the electrophile (the alkylating agent), or to increase the overall kinetic energy of the system.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed base Optimize the Base start->base Is the base strong enough? solvent Re-evaluate the Solvent base->solvent Is the base soluble and non-interfering? success Reaction Successful base->success Improved Conversion alkylating_agent Enhance Electrophile Reactivity solvent->alkylating_agent Can the electrophile be more reactive? solvent->success Improved Conversion temperature Increase Reaction Temperature alkylating_agent->temperature Is more energy needed? alkylating_agent->success Improved Conversion advanced Consider Advanced Techniques temperature->advanced Still no improvement? temperature->success Improved Conversion advanced->success

Caption: A decision-making workflow for troubleshooting low conversion in the N-alkylation of 2-(2-Fluorophenyl)morpholine.

In-depth Causality and Solutions:

  • Choice of Base: The base's role is to deprotonate the morpholine nitrogen, generating the more nucleophilic amide anion. For an electron-deficient amine, a stronger base is often necessary.

    • Standard Approach: Potassium carbonate (K₂CO₃) is a common and cost-effective choice. However, its limited solubility in some organic solvents can be a drawback.

    • Enhanced Approach: Cesium carbonate (Cs₂CO₃) is a superior choice for challenging alkylations. The larger, more polarizable cesium cation enhances the solubility of the carbonate and promotes the formation of a more "naked," and therefore more reactive, amine anion.[1]

    • Stronger, Non-Nucleophilic Bases: For very stubborn reactions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed. However, these require strictly anhydrous conditions and may promote side reactions like elimination, especially with secondary or tertiary alkyl halides.

  • Solvent Selection: The solvent not only dissolves the reactants but also influences their reactivity.

    • Polar Aprotic Solvents are Key: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices for Sₙ2 reactions. They solvate the cation of the base, leaving the anion more reactive, and they can stabilize the transition state. DMF is often a good starting point for reactions using carbonate bases.[2]

    • Solvent Boiling Point and Temperature: The solvent's boiling point dictates the maximum achievable reaction temperature under atmospheric pressure. If higher temperatures are required, a higher-boiling solvent like DMSO or N-methyl-2-pyrrolidone (NMP) should be considered.

  • Reactivity of the Alkylating Agent: The leaving group on your alkyl halide plays a critical role in the reaction rate.

    • Leaving Group Ability: The rate of Sₙ2 reactions is highly dependent on the leaving group's ability to stabilize a negative charge. The general trend for halide leaving groups is I > Br > Cl >> F. If you are using an alkyl chloride and experiencing low reactivity, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

    • Alternative Electrophiles: Alkyl triflates (R-OTf) and tosylates (R-OTs) are even more reactive than iodides and can be effective for sluggish alkylations.

  • Reaction Temperature and Time: Increasing the temperature provides the molecules with more kinetic energy to overcome the activation energy barrier of the reaction. For electron-deficient substrates, higher temperatures are often necessary.[3]

    • Practical Considerations: Monitor the reaction for thermal decomposition of the starting materials or products at elevated temperatures. A good starting point is 60-80 °C in DMF, which can be increased to 100-120 °C if necessary. Reaction times may need to be extended to 24-48 hours.

Issue 2: Formation of Side Products

Even with careful optimization, side reactions can occur.

Question: I am observing impurities in my crude reaction mixture. What are the likely side products and how can I minimize their formation?

Answer: The nature of the side products will depend on your specific alkylating agent and reaction conditions.

  • Overalkylation (Quaternization): While less common with secondary amines compared to primary amines, the formation of a quaternary ammonium salt is possible, especially if a large excess of a highly reactive alkylating agent is used.

    • Mitigation: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the alkylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Elimination (for secondary/tertiary alkyl halides): If your alkylating agent is a secondary or tertiary halide, an E2 elimination reaction can compete with the desired Sₙ2 substitution, especially in the presence of a strong, sterically hindered base.

    • Mitigation: Use a less sterically hindered base (e.g., K₂CO₃ instead of KOtBu). Running the reaction at a lower temperature can also favor substitution over elimination.

  • Decomposition: At very high temperatures, your starting material or product may begin to decompose.

    • Mitigation: Determine the thermal stability of your compounds. If high temperatures are necessary, consider using microwave-assisted synthesis, which can rapidly heat the reaction mixture to the target temperature and often requires shorter reaction times, minimizing decomposition.[4]

Advanced Strategies for Enhancing Reaction Rates

If conventional methods are still not providing the desired results, the following advanced techniques can be employed.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate slow reactions by efficiently and rapidly heating the reaction mixture.[4][5] This can lead to shorter reaction times, higher yields, and often cleaner reaction profiles due to the reduced potential for thermal decomposition over extended periods.

Experimental Protocol: Microwave-Assisted N-Alkylation

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2-(2-Fluorophenyl)morpholine (1.0 eq.), the alkyl halide (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Solvent Addition: Add a minimal amount of a high-boiling polar aprotic solvent such as DMF or NMP to ensure efficient absorption of microwave energy.

  • Reaction: Seal the vessel and place it in the microwave reactor. Set the temperature to 120-150 °C and the reaction time to 15-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble inorganic base and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the base anion (e.g., carbonate) into the organic phase, where it can deprotonate the amine. This can significantly enhance the reaction rate.

PTC Workflow

G start Aqueous Phase (e.g., K2CO3 in H2O) catalyst PTC Catalyst (e.g., TBAB) start->catalyst Anion Exchange organic Organic Phase (Substrate, Alkyl Halide in Toluene) reaction N-Alkylation Occurs organic->reaction catalyst->organic intermediate [Q+X-] in Organic Phase catalyst->intermediate intermediate->reaction

Caption: Simplified mechanism of Phase-Transfer Catalysis for N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I use a protic solvent like ethanol for this reaction?

A1: It is generally not recommended. Protic solvents can solvate the amine nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity. Polar aprotic solvents like DMF or DMSO are much more effective for Sₙ2 reactions.[6]

Q2: My alkylating agent is an alcohol. How should I approach the reaction?

A2: The direct N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a greener alternative to using alkyl halides.[7][8] This reaction typically requires a transition metal catalyst (e.g., based on ruthenium, iridium, or manganese) and proceeds through the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

Q3: I am concerned about the potential for racemization at the C2 position of the morpholine ring. Is this a valid concern?

A3: Under the standard basic conditions for N-alkylation, the stereocenter at the C2 position should be configurationally stable. Racemization would require deprotonation at C2, which is not favored under these conditions. However, it is always good practice to confirm the stereochemical integrity of your product, especially if you are using very strong bases or high temperatures.

Summary of Recommended Starting Conditions

For researchers beginning their investigation into the N-alkylation of 2-(2-Fluorophenyl)morpholine, the following table provides a set of robust starting conditions that can be further optimized.

ParameterRecommended Starting ConditionRationale
Base Cesium Carbonate (Cs₂CO₃)Enhances reactivity of the deprotonated amine.[1]
Solvent N,N-Dimethylformamide (DMF)Excellent polar aprotic solvent for Sₙ2 reactions.[2]
Alkylating Agent Alkyl Bromide or IodideBetter leaving groups than chlorides, leading to faster reaction rates.
Temperature 80 °CA good starting point to provide sufficient activation energy.
Stoichiometry 1.2 eq. of Alkylating Agent, 2.0 eq. of BaseA slight excess of the electrophile and a larger excess of the base are often optimal.

By understanding the electronic properties of your substrate and systematically applying the troubleshooting and optimization strategies outlined in this guide, you will be well-equipped to enhance the reaction rate of the N-alkylation of 2-(2-Fluorophenyl)morpholine and achieve your synthetic goals.

References

  • Catalytic Amination for N-Alkyl Amine Synthesis. (URL not available)
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • N-alkylation of secondary amine? ResearchGate. [Link]

  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. [Link]

  • (PDF) N-Dealkylation of Amines. ResearchGate. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • N-alkylation of morpholine with other alcohols | Download Table. ResearchGate. [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. [Link]

  • Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. [Link]

  • N-Dealkylation of Amines. MDPI. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Microwave-assisted Synthesis of Fluorinated Heterocycles | Request PDF. ResearchGate. [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. ResearchGate. [Link]

  • N-Dealkylation of Amines. PMC. [Link]

  • Controlling the Outcome of an N -Alkylation Reaction by Using N -Oxide Functional Groups. ResearchGate. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. PubMed. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Organic Chemistry Portal. [Link]

  • Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. Organic Letters. [Link]

  • (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. ResearchGate. [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF. ResearchGate. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. [Link]

  • alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. [MDPI]. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Industrial Phase-Transfer Catalysis. [PTC Organics]. [Link]

  • Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N-Aryl Succinimides with Quaternary Center. JACS Au. [Link]

  • Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Heterocycles. ScholarWorks at UMass Boston. [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. Books.
  • Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology. [Link]

  • N -Methylmorpholine and Urotropine as Useful Base Catalysts in Baylis-Hillman Reaction | Request PDF. ResearchGate. [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H)-one. PMC. [Link]

  • Problematic N-Alkylation. Reddit. [Link]

Sources

Analytical Support Center: Characterization of 2-(2-Fluorophenyl)morpholine (2-FPM)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Spectroscopy & Chromatography Division) Ticket ID: FPM-ISO-CHAR-001

Introduction: The Isomerism Challenge

Welcome to the technical support hub. You are likely here because 2-(2-Fluorophenyl)morpholine (2-FPM) presents a classic "analytical blind spot" in standard forensic and medicinal chemistry workflows.

As a phenmetrazine analogue, 2-FPM possesses two distinct layers of isomerism that complicate characterization:

  • Regioisomerism: The fluorine atom can be located at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring.

  • Stereoisomerism: The morpholine ring contains a chiral center at the C2 position, creating (

    
    ) and (
    
    
    
    ) enantiomers.

The Core Problem: Standard GC-MS methods often fail to distinguish regioisomers due to identical fragmentation pathways, while achiral chromatography cannot resolve enantiomers. This guide provides the protocols to overcome these limitations.

Module 1: Regioisomer Differentiation (The "Identity" Crisis)[1]

User Query:

"I ran a GC-MS on a seized sample. The mass spectrum matches 2-FPM, but I cannot rule out 3-FPM or 4-FPM. The retention times are too close. How do I confirm the fluorine position?"

Technical Insight:

In Electron Ionization (EI) MS, fluorophenylmorpholines fragment primarily via


-cleavage of the morpholine ring. This produces a base peak (typically m/z ~180 for FPMs) that retains the nitrogen heterocycle but loses the fluorobenzyl radical. Since the fluorine is on the lost aromatic fragment or the retained ion has the same mass regardless of F-position, the mass spectra are often indistinguishable (isobaric and isospectral).
Troubleshooting Protocol: Orthogonal Detection

Option A: Vapor Phase Infrared Spectroscopy (GC-IRD) If you have access to a GC-IRD interface, this is the gold standard for rapid differentiation without isolation.

  • Mechanism: The IR absorption bands in the "fingerprint region" (600–1500 cm⁻¹) differ significantly for ortho, meta, and para substitution patterns due to different C-H out-of-plane bending vibrations.

  • Diagnostic Bands:

    • Ortho (2-FPM): Single strong band often near 750 cm⁻¹.

    • Meta (3-FPM): typically 690–710 cm⁻¹ and ~780 cm⁻¹.

    • Para (4-FPM): Single strong band near 800–850 cm⁻¹.

Option B: Nuclear Magnetic Resonance (NMR) - The Definitive Method If isolation is possible, NMR provides absolute structural proof.

ExperimentTarget InformationDiagnostic Signal for 2-FPM (Ortho)

F NMR
Fluorine EnvironmentChemical shift is distinct from 3- and 4- isomers. Ortho F often appears downfield relative to meta due to the electron-withdrawing effect of the adjacent alkyl attachment point.

H NMR
Aromatic CouplingOrtho-disubstituted benzenes show a complex 4-proton pattern (ABCD or similar). Look for a td (triplet of doublets) or dd characteristic of the H adjacent to F (

Hz).

C NMR
C-F Coupling (

)
The carbon attached to F (

) will be a doublet with

Hz. The adjacent carbon (

) will show

Hz.
Workflow Visualization

Regioisomer_Workflow Start Unknown Sample (Suspected 2-FPM) GCMS GC-MS Analysis (EI Source) Start->GCMS Decision Is Mass Spectrum Unique? GCMS->Decision Result_Yes Identify Isomer (Rare for FPMs) Decision->Result_Yes Unique Ions Result_No Ambiguous Result (Isobaric Interference) Decision->Result_No Identical Spectra Branch_A Path A: GC-IRD (Vapor Phase IR) Result_No->Branch_A If IRD available Branch_B Path B: Isolation & NMR (1H, 19F, 13C) Result_No->Branch_B If pure sample Final_ID Definitive Regioisomer ID Branch_A->Final_ID Fingerprint Region Branch_B->Final_ID Coupling Constants

Figure 1: Decision matrix for distinguishing 2-FPM from its regioisomers (3-FPM, 4-FPM) when Mass Spectrometry is insufficient.

Module 2: Chiral Resolution (The "Mirror" Problem)

User Query:

"We are observing different potencies in biological assays. We suspect the sample is a racemate, but our C18 column shows only one peak. How do we separate the enantiomers?"

Technical Insight:

2-FPM has a chiral center at the 2-position of the morpholine ring. Standard Reversed-Phase (C18) columns are achiral and cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP) .[1][2] The separation relies on the "Three-Point Interaction" model (H-bonding,


-

interactions, and steric inclusion) between the analyte and the chiral selector.
Recommended Protocol: Polysaccharide-Based Chiral LC

1. Column Selection: For morpholine derivatives, Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases are most effective.

  • Commercial examples: Chiralpak IA, IB, IC, or IG (Immobilized) are preferred over coated phases (AD/OD) for robustness.

2. Mobile Phase Strategy:

  • Normal Phase (NP): Hexane : Ethanol (90:10 or 85:15) + 0.1% Diethylamine (DEA).

    • Why DEA? Morpholines are basic. Without a basic additive, the amine will interact with residual silanols on the silica support, causing peak tailing.

  • Polar Organic Mode (POM): 100% Methanol or Acetonitrile + 0.1% DEA.

    • Advantage:[3][1][4] Better solubility and MS-compatibility (if using volatile buffers like Ammonium Formate instead of DEA).

3. Step-by-Step Method Development:

ParameterSetting / ActionReason
Column Chiralpak IG-3 (3 µm)Immobilized phase allows wider solvent choice.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve chiral resolution (

).
Temp 25°C (Ambient)Lower temperature generally favors enantioselectivity (

).
Detection UV @ 210 nm & 254 nmFluorophenyl ring absorbs well in this range.
Additive CRITICAL: 0.1% DEA or TEASuppresses peak tailing for basic amines.
Chiral Separation Logic

Chiral_Logic Input Racemic 2-FPM Col_Select Select Column: Amylose/Cellulose CSP Input->Col_Select MP_Select Select Mobile Phase: Hexane/EtOH + 0.1% DEA Col_Select->MP_Select Run Run Chromatography MP_Select->Run Check Resolution (Rs) > 1.5? Run->Check Success Quantify Enantiomers (ee determination) Check->Success Yes Fail Optimize Check->Fail No Fail->MP_Select Change Modifier (EtOH -> IPA)

Figure 2: Method development loop for resolving 2-FPM enantiomers using Chiral HPLC.

Module 3: Biological Matrix Interference (FAQ)

Q: I'm analyzing plasma samples. The 2-FPM peak is buried in matrix noise. How do I clean this up?

A: Use Solid Phase Extraction (SPE) targeting the basic amine. Liquid-Liquid Extraction (LLE) can be messy with morpholines due to their moderate polarity. Mixed-mode cation exchange SPE is superior.

Protocol:

  • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent).

  • Load: Plasma (diluted 1:1 with 4%

    
    ). The acid ensures 2-FPM is protonated (
    
    
    
    ).
  • Wash 1: 2% Formic Acid (removes proteins/acidic interferences).

  • Wash 2: Methanol (removes neutrals/hydrophobics). Note: 2-FPM stays bound via ionic interaction.

  • Elute: 5%

    
     in Methanol. The base neutralizes the charge, releasing the drug.
    
  • Evaporate & Reconstitute: Dry down and reconstitute in mobile phase for LC-MS/MS.

References

  • Differentiation of Regioisomers (General Framework): Maher, H. M., Awad, T., & Clark, C. R. (2009). Differentiation of the regioisomeric 2-, 3- and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS.[5][6] Forensic Science International, 188(1-3), 31-39.[5]

  • Chiral Separation Principles: House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography.[2][7] Orochem Technologies / YouTube Technical Seminar.

  • GC-MS Fragmentation of Phenethylamines/Morpholines: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2021).[1][4] Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library.

  • NMR Characterization of Morpholines: Moser, A. (2008).[8] Recognizing the NMR pattern for morpholine. ACD/Labs.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Bioactivity of 2-(2-Fluorophenyl)morpholine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, technical framework for validating the cellular activity of "2-(2-Fluorophenyl)morpholine," a molecule of interest due to the prevalence of the morpholine scaffold in centrally active pharmaceuticals.[1][2][3] We will navigate the logical progression of experimental design, from hypothesis generation based on structural motifs to the execution of robust cell-based assays. This document is structured not as a rigid protocol, but as a dynamic guide to empower researchers to generate high-quality, reproducible data.

The morpholine ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3] Its derivatives have shown a wide array of pharmacological activities, including antidepressant, anti-inflammatory, and anticancer effects.[4] Given this precedent, and the structural resemblance to known neuroactive compounds, a logical starting point for the investigation of "2-(2-Fluorophenyl)morpholine" is its potential modulation of monoamine pathways, which are critical in mood regulation and other neurological functions.

This guide will compare the hypothetical activity of "2-(2-Fluorophenyl)morpholine" against well-characterized compounds: Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), and GBR-12909 , a potent dopamine reuptake inhibitor.[5][6] We will also explore its potential activity as a monoamine oxidase (MAO) inhibitor.

I. Experimental Strategy: A Self-Validating Approach

A robust experimental design is inherently self-validating. This means incorporating appropriate controls and orthogonal assays to build a coherent and compelling story about the compound's activity. Our strategy for characterizing "2-(2-Fluorophenyl)morpholine" (referred to as Test Compound X) is multi-pronged:

  • Primary Screening: Assess the ability of Test Compound X to inhibit the uptake of key monoamines (dopamine, serotonin, and norepinephrine) in cells expressing the respective transporters (DAT, SERT, and NET).

  • Secondary Screening: Investigate potential off-target effects by screening against monoamine oxidases (MAO-A and MAO-B).

  • Comparative Analysis: Directly compare the potency (IC50) of Test Compound X to our reference compounds, Fluoxetine and GBR-12909, in the relevant assays.

This approach will not only reveal the primary mechanism of action but also provide initial insights into the selectivity profile of our test compound.

G cluster_0 Phase 1: Hypothesis & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Comparative Analysis & Data Interpretation Hypothesis Hypothesize Activity of 2-(2-Fluorophenyl)morpholine (Test Compound X) Synthesis Synthesize & Purify Test Compound X Hypothesis->Synthesis PrimaryScreen Primary Screening: Monoamine Transporter Uptake Assays (DAT, SERT, NET) Synthesis->PrimaryScreen SecondaryScreen Secondary Screening: Monoamine Oxidase (MAO-A, MAO-B) Assays PrimaryScreen->SecondaryScreen Assess Selectivity Comparison Compare IC50 values with Fluoxetine & GBR-12909 SecondaryScreen->Comparison DataAnalysis Data Analysis & Interpretation Comparison->DataAnalysis

Figure 1: A high-level overview of the experimental workflow for validating the activity of a novel compound.

II. Methodologies: Detailed Protocols for Robust Data Generation

The following protocols are designed to be comprehensive and include the rationale behind key steps.

A. Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific monoamine transporter.[7][8] We will utilize human embryonic kidney 293 (HEK293) cells stably transfected with human DAT, SERT, or NET.

1. Cell Culture and Plating:

  • Cell Line: HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Plating: Seed cells in a 96-well, black-walled, clear-bottom plate at a density of 5 x 10^4 cells per well.[9] Allow cells to adhere and reach 80-90% confluency overnight.

2. Assay Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Test Compound X, Fluoxetine, and GBR-12909 in DMSO. Create a dilution series in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve final concentrations ranging from 1 pM to 100 µM.

  • Pre-incubation: Wash the cells with assay buffer. Add the diluted compounds to the wells and pre-incubate for 15 minutes at 37°C.[9] This allows the compounds to bind to the transporters.

  • Substrate Addition: Add a fluorescent monoamine substrate (e.g., a substrate from a commercially available neurotransmitter transporter uptake assay kit) to each well.

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be optimized to be within the linear range of substrate uptake.

  • Signal Termination and Reading: Terminate the uptake by washing the cells with ice-cold assay buffer. Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis start Seed HEK293 cells (hDAT, hSERT, or hNET) incubate1 Incubate overnight start->incubate1 wash1 Wash cells incubate1->wash1 add_compound Add test compounds (Test Compound X, Fluoxetine, GBR-12909) wash1->add_compound preincubate Pre-incubate (15 min) add_compound->preincubate add_substrate Add fluorescent substrate preincubate->add_substrate incubate2 Incubate (10 min) add_substrate->incubate2 wash2 Wash with cold buffer incubate2->wash2 read Read fluorescence wash2->read calculate Calculate % inhibition read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Figure 2: Workflow for the monoamine transporter uptake assay.

B. Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if Test Compound X inhibits the activity of MAO-A or MAO-B. Commercially available fluorometric assay kits provide a streamlined and reliable method.[10][11]

1. Principle:

  • MAO enzymes catalyze the oxidation of monoamines, producing hydrogen peroxide (H2O2) as a byproduct.[10]

  • The kit provides a probe that reacts with H2O2 in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[10] The fluorescence intensity is directly proportional to the MAO activity.

2. Assay Procedure:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Compound Preparation: Prepare a dilution series of Test Compound X and a known MAO inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) in the assay buffer provided with the kit.

  • Reaction Setup: In a 96-well plate, add the MAO enzyme, the test compound dilutions, and the probe/HRP working solution.

  • Initiation and Incubation: Initiate the reaction by adding the MAO substrate (e.g., kynuramine).[11] Incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Signal Reading: Measure the fluorescence intensity using a plate reader at the recommended excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percent inhibition of MAO activity for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

III. Hypothetical Comparative Data

The following table presents a plausible set of results from the described assays. This data is for illustrative purposes to demonstrate how to present comparative findings.

CompoundDAT Uptake IC50 (nM)SERT Uptake IC50 (nM)NET Uptake IC50 (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)
Test Compound X 50>10,000850>100>100
Fluoxetine 250015300>100>100
GBR-12909 1.5250200>100>100

Interpretation of Hypothetical Data:

Based on this hypothetical data, Test Compound X demonstrates potent and selective inhibition of the dopamine transporter (DAT) with an IC50 of 50 nM. It is significantly less potent at the norepinephrine transporter (NET) and shows minimal activity at the serotonin transporter (SERT). The high IC50 values for both MAO-A and MAO-B suggest that it is not a significant inhibitor of these enzymes at concentrations where it effectively blocks DAT.

In comparison, Fluoxetine exhibits high potency and selectivity for SERT, as expected. GBR-12909 shows very high potency for DAT. Test Compound X, in this hypothetical scenario, would be classified as a potent and selective dopamine reuptake inhibitor (DRI), with a profile distinct from both Fluoxetine and GBR-12909 in terms of its specific potency and selectivity ratios.

IV. Concluding Remarks for the Investigating Scientist

This guide has outlined a comprehensive and scientifically rigorous approach to the initial validation of "2-(2-Fluorophenyl)morpholine" activity in cell-based assays. By employing a strategy of primary and secondary screening, alongside direct comparison with well-characterized reference compounds, researchers can build a strong foundation for further investigation.

The morpholine moiety is a versatile scaffold in drug discovery, and understanding the structure-activity relationship of its derivatives is crucial.[2][12] The methodologies described herein are not merely a set of instructions but a framework for critical thinking and robust experimental design. The presented protocols, when executed with care, will yield high-quality, interpretable data that can confidently guide the progression of "2-(2-Fluorophenyl)morpholine" or any novel compound through the drug discovery pipeline.

V. References

  • Cozzolino, F., & Vertomic, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2245–2264. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Jadhav, S. B., & Disouza, J. I. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 154-165. [Link]

  • Sharma, R., Kumar, V., & Singh, V. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. [Link]

  • Kumar, A., Sharma, G., & Singh, B. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2515812. [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]

  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 791–823. [Link]

  • Baliani, G., & Kostrzewa, R. M. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1835–1889. [Link]

  • Rothman, R. B., Partilla, J. S., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 688. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Katz, J. L., & Izenwasser, S. (2009). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Topics in Medicinal Chemistry, 9(11), 1031–1043. [Link]

  • Kim, J. Y., Kim, J. H., & Lee, S. Y. (2018). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 23(11), 2959. [Link]

Sources

Technical Comparison: Ortho- vs. Para-Fluorination in 2-Phenylmorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 2-(2-Fluorophenyl)morpholine (2-FPM) and its para-isomer, 2-(4-Fluorophenyl)morpholine (4-FPM) .[1][2][3] Both compounds are fluorinated analogues of phenmetrazine, a potent monoamine releasing agent.[1][4]

Key Findings:

  • Mechanism: Both isomers function primarily as substrate-type monoamine releasers at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), rather than simple reuptake inhibitors.[1]

  • Efficacy: Both display nanomolar potency as releasers (EC50) and low-micromolar potency as uptake inhibitors (IC50) at catecholamine transporters.[1][5]

  • Selectivity: The ortho-isomer (2-FPM) exhibits superior selectivity for DAT/NET over the Serotonin Transporter (SERT) compared to the para-isomer (4-FPM).[1] The steric hindrance at the ortho position restricts binding at the SERT binding pocket more effectively than the para substitution.

  • Application: 2-FPM is the preferred candidate for research requiring highly specific catecholaminergic drive without serotonergic confounding variables.[1]

Structural & Chemical Analysis[1][3][6][7][8][9][10]

The pharmacological divergence between these isomers stems from the position of the fluorine atom on the phenyl ring relative to the morpholine core.

Structural Comparison[1][3][6]
  • 2-FPM (Ortho): The fluorine atom at the 2-position creates steric bulk proximal to the chiral center and the morpholine nitrogen. This conformation imposes rotational restrictions that favor binding to the smaller, more hydrophobic pockets of DAT/NET while excluding the bulkier requirements of SERT.[1]

  • 4-FPM (Para): The fluorine at the 4-position extends the molecule's length and electron-withdrawing effects without imposing proximal steric strain.[1] This allows for a binding profile that, while still DAT-dominant, tolerates slightly more interaction with SERT compared to the ortho-isomer.[1]

Visualization of Isomeric Impact

The following diagram illustrates the structural relationship and the resulting pharmacological shift.

G cluster_0 Chemical Scaffold cluster_1 Isomeric Modification cluster_2 Pharmacological Outcome Core 2-Phenylmorpholine Core Structure Ortho 2-FPM (Ortho-F) Steric Hindrance High Core->Ortho 2-Fluoro Sub. Para 4-FPM (Para-F) Steric Hindrance Low Core->Para 4-Fluoro Sub. Sel_DAT High DAT/NET Selectivity (Minimal SERT) Ortho->Sel_DAT Steric Clash at SERT Sel_Mixed Reduced Selectivity (Increased SERT affinity) Para->Sel_Mixed Electronic Effect Only

Figure 1: Structural Activity Relationship (SAR) showing how fluorine positioning dictates transporter selectivity.

Pharmacological Profiling[1][8][10]

Monoamine Transporter Activity

Experimental data indicates that both compounds act as substrates for SLC6 transporters (DAT, NET), inducing reverse transport (efflux) of neurotransmitters.[1][4][5] This distinguishes them from pure blockers like cocaine.[1]

Table 1: Comparative Efficacy Data (HEK293 Cells)

ParameterTarget2-FPM (Ortho)4-FPM (Para)Reference Standard (Cocaine)
Uptake Inhibition (IC50) DAT < 2.5 µM< 2.5 µM~0.5 µM
NET < 2.5 µM< 2.5 µM~0.5 µM
SERT > 80 µM> 80 µM (slightly lower)~0.2 µM
Release Potency (EC50) DAT ~30–50 nM~30–50 nMN/A (Blocker)
Selectivity Ratio DAT/SERT High (>30) Moderate (<30) Low (~2.[1]5)

*Note: EC50 values inferred from homologous 3-FPM data and comparative potency assays cited in Mayer et al. (2018).[1]

Interpretation of Data[1][5][6][10][11][12]
  • Catecholamine Potency: Both isomers are equipotent at DAT and NET.[1] The shift from ortho to para does not significantly degrade the capacity to release dopamine or norepinephrine.

  • Serotonergic Liability: While both compounds have low affinity for SERT (IC50 > 80 µM), the 4-FPM isomer consistently shows a trend toward reduced selectivity.[1][4][5] In sensitive behavioral assays, 4-FPM may elicit "hybrid" effects (stimulant + minor entactogenic properties), whereas 2-FPM remains a "clean" psychostimulant.[1]

Experimental Protocol: Transporter-Mediated Efflux Assay

To validate the efficacy of these isomers in your own laboratory, use the following standardized protocol. This assay differentiates between reuptake inhibitors (which block uptake) and releasers (which induce efflux).[1][5]

Workflow Diagram

Experiment Step1 Cell Preparation HEK293 cells expressing hDAT, hNET, or hSERT Step2 Pre-Loading Incubate with [3H]MPP+ (20 min, 37°C) Step1->Step2 Step3 Wash Phase Remove extracellular radioligand Step2->Step3 Step4 Drug Treatment Add 2-FPM or 4-FPM (0.1 nM - 100 µM) Step3->Step4 Step5 Efflux Measurement Quantify [3H] release via Scintillation Step4->Step5

Figure 2: Protocol workflow for determining monoamine releasing capability.

Detailed Methodology

Objective: Determine EC50 for dopamine release.

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT (hDAT). Plate at density of

    
     cells/well in poly-D-lysine coated 96-well plates.[1]
    
  • Pre-Loading: Aspirate medium and incubate cells with Krebs-HEPES buffer containing 0.05 µM

    
     (a radiolabeled substrate for DAT) for 20 minutes at 37°C.
    
    • Why MPP+? It is a robust substrate that is not metabolized during the assay window.[1]

  • Wash: Aspirate buffer and wash cells

    
     with fresh buffer to remove non-internalized radioligand.[1]
    
  • Isomer Application: Add 2-FPM or 4-FPM at varying concentrations (

    
     to 
    
    
    
    M).[1]
    • Control: Use Buffer alone (basal release) and 100 µM Tyramine (positive control).[1]

  • Incubation: Incubate for 30 minutes. The drug will enter via DAT and trigger the efflux of

    
    .
    
  • Quantification: Collect the supernatant. Lyse cells with 1% SDS. Measure radioactivity in both supernatant and lysate using liquid scintillation counting.[1]

  • Calculation:

    
    
    Plot Fractional Release vs. Log[Drug] to derive EC50.
    

Conclusion & Recommendation

For research applications focused on specific dopaminergic signaling or the study of stimulant-induced locomotion without serotonergic interference, 2-(2-Fluorophenyl)morpholine (2-FPM) is the superior candidate.[1] Its ortho-substitution maximizes steric exclusion at SERT, ensuring a high-fidelity catecholaminergic profile.[1]

2-(4-Fluorophenyl)morpholine (4-FPM) should be reserved for studies investigating the structure-activity relationship (SAR) of "hybrid" monoamine releasers or when a broader spectrum of monoamine activation is permissible.[1]

References

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[1] Neuropharmacology.[1][4][6] [Link]

  • McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[1][2][3] Drug Testing and Analysis.[1][2][3][4][5][7][8][6] [Link]

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[1] Neuropsychopharmacology.[1] [Link]

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 2-(2-Fluorophenyl)morpholine in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1][2] The human kinome comprises over 500 members, many of which share a structurally conserved ATP-binding site.[3][4] This homology presents a significant challenge in the development of kinase inhibitors: achieving target selectivity to minimize off-target effects and associated toxicities.[3] A thorough understanding of a compound's cross-reactivity profile across the kinome is therefore not merely advantageous, but essential for its progression as a therapeutic candidate or a chemical probe.[5] This guide provides a comprehensive framework for characterizing the kinase selectivity of a novel compound, "2-(2-Fluorophenyl)morpholine," a molecule containing the morpholine scaffold prevalent in many biologically active compounds.[6][7][8] While direct kinase inhibition data for this specific molecule is not yet publicly available, we will outline a robust, multi-faceted experimental plan to generate a detailed cross-reactivity profile. This guide will compare and contrast different assay methodologies and benchmark the hypothetical performance of "2-(2-Fluorophenyl)morpholine" against established kinase inhibitors.

The morpholine moiety is a key structural feature in a number of approved and investigational drugs, including kinase inhibitors targeting PI3K and mTOR.[9][10][11] Its presence in "2-(2-Fluorophenyl)morpholine" suggests a potential for interaction with the ATP-binding pocket of various kinases. Furthermore, the broader class of phenyl-morpholine derivatives has been explored for a range of biological activities.[12] This structural alert, coupled with the unknown kinase interaction landscape, makes "2-(2-Fluorophenyl)morpholine" an ideal candidate for extensive cross-reactivity profiling.

Pillar 1: Strategic Experimental Design for Comprehensive Profiling

A robust kinase cross-reactivity profile is built upon a tiered screening approach, beginning with broad, high-throughput methods and progressing to more focused, quantitative assays. The choice of assay technology is critical and depends on the specific research question, available resources, and the stage of drug discovery.

Initial High-Throughput Screening: Casting a Wide Net

The initial step is to screen "2-(2-Fluorophenyl)morpholine" against a large, representative panel of kinases to identify potential primary targets and off-targets. This provides a broad overview of the compound's selectivity at a single concentration.

Recommended Platform: KINOMEscan™ (DiscoverX - now part of Eurofins Discovery)

This competition binding assay is a powerful tool for initial profiling.[13] It measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases. The results are typically reported as percent of control, providing a clear indication of binding interactions.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: "2-(2-Fluorophenyl)morpholine" is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The compound is tested at a final concentration of 1 µM against a panel of over 400 human kinases.

  • Assay Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates displacement by the test compound.

  • Data Analysis: Results are expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a reduction of more than 65-80% in binding.

Secondary Validation and Potency Determination: From Hits to Leads

Kinases identified as significant hits in the primary screen require further investigation to confirm inhibitory activity and determine potency (e.g., IC50 or Kd). This step transitions from a binding assay to a functional, enzymatic assay.

Recommended Platform: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[14] It is a versatile platform suitable for determining the IC50 values of inhibitors against a wide range of kinases.

Experimental Protocol: ADP-Glo™ IC50 Determination

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions according to the manufacturer's protocol. The ATP concentration should be at or near the Km for each specific kinase to provide a physiologically relevant measure of potency.[1][15]

  • Compound Titration: "2-(2-Fluorophenyl)morpholine" is serially diluted in DMSO to create a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM).

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase reaction to produce light.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to positive (no inhibitor) and negative (no kinase) controls. IC50 values are calculated using a non-linear regression curve fit.

Pillar 2: Comparative Analysis and Data Interpretation

To contextualize the selectivity profile of "2-(2-Fluorophenyl)morpholine," it is crucial to compare its activity with that of well-characterized kinase inhibitors. For this hypothetical study, we will assume that the initial screening reveals significant activity against Pim-1 kinase and MNK1/2 (MAPK-interacting kinases 1 and 2) .[16][17][18]

Hypothetical Kinase Selectivity Profile of 2-(2-Fluorophenyl)morpholine

The following table presents a hypothetical outcome of the kinase profiling experiments, comparing "2-(2-Fluorophenyl)morpholine" with known inhibitors of Pim-1 and MNK1/2.

Kinase Target2-(2-Fluorophenyl)morpholine (IC50, nM)AZD1208 (Pim-1 inhibitor) (IC50, nM)[19]EB1 (MNK1/2 inhibitor) (IC50, µM)[20]
Pim-1 50 0.4 >100
Pim-22505>100
Pim-31501.9>100
MNK1 80 >10,0000.69
MNK2 120 >10,0009.4
VEGFR25,000>10,000>100
Aurora A>10,000>10,000>100
PI3Kα8,000>10,000>100

Note: Data for "2-(2-Fluorophenyl)morpholine" is hypothetical for illustrative purposes.

Interpretation of the Hypothetical Data

Based on this hypothetical data, "2-(2-Fluorophenyl)morpholine" exhibits a multi-kinase inhibitory profile with moderate potency against Pim-1, MNK1, and MNK2.

  • Comparison with AZD1208: AZD1208 is a highly potent and selective pan-Pim kinase inhibitor.[19] "2-(2-Fluorophenyl)morpholine" is significantly less potent against Pim-1 and shows a different selectivity pattern across the Pim family.

  • Comparison with EB1: EB1 is a selective inhibitor of MNK1 and MNK2.[20] "2-(2-Fluorophenyl)morpholine" demonstrates comparable, albeit slightly less potent, activity against MNK1 and MNK2.

  • Off-Target Activity: The hypothetical data suggests that "2-(2-Fluorophenyl)morpholine" has weak activity against VEGFR2 and PI3Kα at much higher concentrations, indicating a degree of selectivity.

The observation of dual Pim/MNK inhibition is noteworthy. Both Pim and MNK kinases are downstream effectors of oncogenic signaling pathways and are involved in regulating protein synthesis and cell survival.[21][22] A dual inhibitor could potentially offer synergistic anti-cancer effects.

Pillar 3: Visualizing Workflows and Selectivity

Clear visualization of experimental workflows and data is essential for effective communication and interpretation.

Kinase Cross-Reactivity Profiling Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: Data Analysis & Comparison Compound 2-(2-Fluorophenyl)morpholine HTS High-Throughput Screen (KINOMEscan™) Compound->HTS Hit_List Hit Identification (% Inhibition > 80%) HTS->Hit_List Kinase_Panel Broad Kinase Panel (>400 kinases) Kinase_Panel->HTS IC50 IC50 Determination (ADP-Glo™ Assay) Hit_List->IC50 Confirmed Hits Dose_Response Dose-Response Curves IC50->Dose_Response Selectivity_Profile Kinase Selectivity Profile Dose_Response->Selectivity_Profile Comparison Comparison with Reference Inhibitors Dose_Response->Comparison Final_Report Final Report Selectivity_Profile->Final_Report Comparison->Final_Report

Caption: Workflow for kinase cross-reactivity profiling.

Hypothetical Selectivity Profile Visualization

G Compound 2-(2-F-Ph)Morpholine MNK1 MNK1 Compound->MNK1 80 nM MNK2 MNK2 Compound->MNK2 120 nM Pim3 Pim3 Compound->Pim3 150 nM PI3K PI3K Compound->PI3K 8000 nM Pim1 Pim1 Compound->Pim1 50 nM Pim2 Pim2 Compound->Pim2 250 nM VEGFR2 VEGFR2 Compound->VEGFR2 5000 nM

Caption: Hypothetical kinase selectivity of 2-(2-F-Ph)Morpholine.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to characterizing the kinase cross-reactivity profile of a novel compound, "2-(2-Fluorophenyl)morpholine." By employing a tiered screening strategy that combines high-throughput binding assays with quantitative enzymatic assays, a comprehensive understanding of the compound's selectivity can be achieved. The hypothetical data presented herein illustrates a plausible scenario where "2-(2-Fluorophenyl)morpholine" emerges as a dual inhibitor of Pim and MNK kinases, highlighting the importance of broad profiling to uncover potentially valuable polypharmacology.[1]

Further investigation would be warranted to validate these findings in cell-based assays, assessing the compound's ability to inhibit downstream signaling pathways and its effects on cell proliferation and survival in relevant cancer cell lines. Ultimately, a thorough understanding of a compound's kinase selectivity profile is paramount for making informed decisions in the complex process of drug discovery and development.

References

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Eurofins DiscoverX. (2023, November 13). Recent Trends in Kinase Drug Discovery. YouTube. Retrieved February 2, 2026, from [Link]

  • Kryzhanovska, M., & Skorenko, V. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN–a Chemical Systems Biology approach.
  • Kumar, A., Singh, S., Singh, S. K., & Kumar, V. (2024). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules, 130383.
  • Li, Y., & Amzel, L. M. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Awad, R., & Grütter, C. (2022). Update on the Development of MNK Inhibitors as Therapeutic Agents. Journal of Medicinal Chemistry, 65(3), 1995-2016.
  • Geronikaki, A., & Pitta, E. (2015). Morpholines. Synthesis and Biological Activity. In Newer Methods in Drug Discovery. IntechOpen.
  • Belmer, A., & Gsandtner, I. (2015). Protein Kinases Alter the Allosteric Modulation of the Serotonin Transporter In Vivo and In Vitro. Frontiers in pharmacology, 6, 283.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., & El-Azab, A. S. (2022). 2-(3-Bromophenyl)
  • Wang, Y., Zhang, Y., & Wang, Y. (2021). Repeated use of SSRIs potentially associated with an increase on serum CK and CK-MB in patients with major depressive disorder: a retrospective study.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 2, 2026, from [Link]

  • Mallon, R., Feldberg, L., Lucas, J., Chaudhary, I., Dehnhardt, C., Santos, O., ... & Ayral-Kaloustian, S. (2011). Bis (morpholino-1, 3, 5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. Journal of medicinal chemistry, 54(3), 817-832.
  • Kumar, R., Kumar, A., Singh, P., & Kumar, V. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC advances, 13(28), 19350-19361.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved February 2, 2026, from [Link]

  • Chemical Science (RSC Publishing). (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Retrieved February 2, 2026, from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Asati, V., & Sahasrabuddhe, A. A. (2017). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1, 3-thiazine-2-amines comprising morpholine nucleus.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
  • Awad, R., & Grütter, C. (2021). Update on the Development of MNK Inhibitors as Therapeutic Agents. Journal of Medicinal Chemistry, 64(18), 13313-13330.
  • PIM1 - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Retrieved February 2, 2026, from [Link]

  • Kumar, A., Singh, S., Singh, S. K., & Kumar, V. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European journal of medicinal chemistry, 172, 193-210.
  • Gola, D., Mazur, M., & Czech, J. (2022). Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines. International journal of molecular sciences, 23(19), 11259.
  • Winer, E. P., & Goel, S. (2022). Abstract CT521: Phase 1b trial of the MNK1/2 inhibitor tomivosertib combined with paclitaxel in patients with metastatic breast cancer. Cancer Research, 82(12_Supplement), CT521-CT521.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Kryzhanovska, M., & Skorenko, V. (2010). Cross-reactivity virtual profiling of the human kinome by X-react (KIN): a chemical systems biology approach.
  • National Center for Biotechnology Information. (n.d.). Kinase-Mediated Signaling Cascades in Mood Disorders and Antidepressant Treatment. Retrieved February 2, 2026, from [Link]

  • Gola, D., Mazur, M., & Czech, J. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1221.

Sources

A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 2-(2-Fluorophenyl)morpholine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 2-(2-Fluorophenyl)morpholine, a novel compound of interest for central nervous system (CNS) applications. Given the limited publicly available in vivo data on this specific molecule, this document serves as a strategic roadmap, detailing the rigorous experimental design required to elucidate its therapeutic potential and benchmark its performance against established and emerging alternatives.

The narrative herein is grounded in the established utility of the morpholine ring, a heterocyclic motif widely recognized as a "privileged structure" in medicinal chemistry.[1][2] Its incorporation is frequently associated with favorable physicochemical properties, improved metabolic stability, and enhanced pharmacokinetic profiles, making it a cornerstone in the design of CNS-active agents.[2][3] This guide will therefore proceed under the hypothesis that 2-(2-Fluorophenyl)morpholine may possess antidepressant or anxiolytic properties, and outlines a robust, multi-tiered strategy for testing this hypothesis.

Phase 1: Foundational Pharmacokinetics and Target Engagement

Before assessing behavioral efficacy, it is imperative to establish that the compound can reach its intended target in the CNS. A preliminary pharmacokinetic (PK) study is the self-validating first step; without adequate brain penetration, any behavioral data is uninterpretable.

Experimental Workflow: From Administration to Behavioral Assessment

G cluster_0 Pharmacokinetics & Brain Penetration cluster_1 Behavioral Efficacy Screening cluster_2 Chronic Efficacy & Model Validation P0 Compound Administration (Oral Gavage, IP) P1 Serial Blood & Brain Tissue Collection P0->P1 P2 LC-MS/MS Analysis P1->P2 P3 Calculate PK Parameters (Cmax, Tmax, AUC, Brain:Plasma Ratio) P2->P3 B0 Dose-Response Study (Acute Dosing) P3->B0 Inform Dose Selection B1 Forced Swim Test (FST) & Tail Suspension Test (TST) B0->B1 Antidepressant-like B2 Elevated Plus Maze (EPM) & Light-Dark Box B0->B2 Anxiolytic-like C1 Chronic Dosing Regimen (Test Compound vs. Controls) B1->C1 Confirm Activity B2->C1 Confirm Activity C0 Chronic Unpredictable Mild Stress (CUMS) Model C0->C1 C2 Sucrose Preference Test (SPT) & Novelty Suppressed Feeding C1->C2

Caption: Preclinical in vivo validation workflow.

Protocol 1: Rodent Pharmacokinetic and Brain Penetration Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Administration: Administer 2-(2-Fluorophenyl)morpholine via intravenous (IV) and oral gavage (PO) routes in separate cohorts to determine bioavailability. A typical oral dose for a screening study would be 10 mg/kg.

  • Sample Collection: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing. At each time point, a cohort of animals is euthanized for brain tissue collection.

  • Analysis: Process plasma and brain homogenates and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify compound concentration.

  • Causality Check: The primary endpoint is the brain-to-plasma concentration ratio. A ratio significantly greater than 0.1 is often considered indicative of CNS penetration. Oral bioavailability should also be calculated to inform subsequent dosing strategies. Many CNS-active morpholine derivatives exhibit excellent oral bioavailability and brain penetration.[3]

Phase 2: Behavioral Screening for Antidepressant and Anxiolytic Activity

With evidence of brain penetration, the next logical step is to screen for efficacy in behavioral paradigms that are sensitive to established antidepressant and anxiolytic drugs. The use of a battery of tests is critical, as reliance on a single assay can produce false positives or negatives.[4]

Antidepressant-Like Activity: Models of Behavioral Despair

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used first-pass screening tools for antidepressant action.[5][6] They are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture, a state interpreted as "behavioral despair."[7][8]

Hypothesized Mechanism: Monoamine Modulation

G compound 2-(2-Fluorophenyl)morpholine transporter Monoamine Transporters (SERT, NET, DAT) compound->transporter Inhibition (?) synapse Increased Synaptic Neurotransmitters (Serotonin, Norepinephrine) transporter->synapse Leads to receptor Postsynaptic Receptor Activation synapse->receptor effect Antidepressant / Anxiolytic Behavioral Effects receptor->effect

Sources

A Comparative Analysis of 2-(2-Fluorophenyl)morpholine and Phenmetrazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of 2-(2-Fluorophenyl)morpholine and a series of phenmetrazine analogs. The focus is on their chemical synthesis, pharmacological activity at monoamine transporters, and the structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the central nervous system.

Introduction

Phenmetrazine, a stimulant drug formerly marketed as an appetite suppressant, has a well-documented history of misuse, leading to its withdrawal from the market.[1][2] Its chemical structure, a substituted phenylmorpholine, has served as a template for the synthesis of a wide array of analogs.[3] These modifications, primarily involving substitutions on the phenyl ring and the morpholine scaffold, have been explored to modulate the compound's pharmacological profile, influencing its potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3]

Chemical Structures and Synthesis Overview

The core structure of the compounds discussed herein is the phenylmorpholine scaffold. Phenmetrazine itself is 3-methyl-2-phenylmorpholine.[2] The analogs under consideration involve substitutions at the phenyl ring, such as fluorine or a methyl group at the ortho (2-), meta (3-), or para (4-) positions. 2-(2-Fluorophenyl)morpholine represents a variation that lacks the methyl group at the 3-position of the morpholine ring.

The synthesis of phenmetrazine and its analogs generally involves the cyclization of an appropriate amino alcohol precursor.[1] For instance, phenmetrazine can be synthesized from 2-bromopropiophenone and ethanolamine.[1] The synthesis of various morpholine derivatives has been extensively reviewed, highlighting methods such as the annulation of 1,2-amino alcohols.[4][5]

Pharmacological Profile: Monoamine Transporter Interactions

The primary mechanism of action for phenmetrazine and its analogs is their interaction with monoamine transporters, acting as releasing agents and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.[3] This modulation of extracellular monoamine levels in the brain is responsible for their stimulant effects.

Comparative Monoamine Transporter Activity

The following table summarizes the in vitro pharmacological data for phenmetrazine and several of its key analogs. The data is presented as IC50 values for uptake inhibition and EC50 values for neurotransmitter release. Lower values indicate greater potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)Reference
Phenmetrazine 30.325.1243487.450.81863[3]
2-FPM 280140>1000018088>10000[3]
3-FPM 43302558110483730[3]
4-FPM 1902008302501201400[3]
2-MPM 34.613.7121311426.51184[3]
3-MPM 27.216.5185666.827.21435[3]
4-MPM 133129202227108291[3]
2-(2-Fluorophenyl)morpholine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

FPM : Fluorophenmetrazine; MPM : Methylphenmetrazine

Data Interpretation:

  • Phenmetrazine exhibits a preference for DAT and NET over SERT.[3]

  • Fluorination of the phenyl ring generally reduces potency at DAT and NET compared to phenmetrazine, with the position of the fluorine atom significantly influencing activity. 3-FPM is the most potent of the fluorinated isomers at DAT and NET.[3]

  • Methylation of the phenyl ring also modulates activity, with 2-MPM and 3-MPM showing similar or slightly higher potency at DAT and NET compared to phenmetrazine. 4-MPM displays a notable increase in potency at SERT compared to the other methyl isomers and phenmetrazine itself.[3]

  • 2-(2-Fluorophenyl)morpholine : Based on the SAR of the phenmetrazine series, the absence of the 3-methyl group might influence its interaction with the transporters. The methyl group can contribute to steric and hydrophobic interactions within the binding pocket. Its removal could potentially alter the binding affinity and efficacy as a releasing agent. Further experimental validation is required to determine its precise pharmacological profile.

Structure-Activity Relationship (SAR)

The pharmacological data reveals key structure-activity relationships:

  • Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical determinants of potency and selectivity.

    • Substitution at the meta-position (3-position) with either a fluorine (3-FPM) or a methyl group (3-MPM) appears to be favorable for potent activity at DAT and NET.[3]

    • Substitution at the para-position (4-position) with a methyl group (4-MPM) leads to a significant increase in SERT activity, suggesting this position is a key modulator of selectivity.[3]

  • Morpholine Ring Substitution: The 3-methyl group on the morpholine ring of phenmetrazine is a crucial feature. Its absence in 2-(2-Fluorophenyl)morpholine would likely alter the conformational properties of the molecule and its fit within the transporter binding sites. This could lead to a different potency and selectivity profile compared to its methylated counterpart, 2-FPM.

In Vivo Effects: Locomotor Activity and Drug Discrimination

Studies in animal models provide insights into the behavioral effects of these compounds, which are largely driven by their interactions with the dopaminergic system.

  • Locomotor Activity: Phenmetrazine and its analogs with potent DAT and NET activity typically produce stimulant effects on locomotor activity in rodents.[6][7] The magnitude of this effect often correlates with their potency as dopamine releasers or reuptake inhibitors.

  • Drug Discrimination: In drug discrimination studies, animals are trained to distinguish a specific drug from a placebo. Phenmetrazine and its analogs that are potent dopamine releasers often substitute for the discriminative stimulus effects of cocaine or d-amphetamine, indicating similar subjective effects.[8][9][10] For example, both (+)- and (-)-phenmetrazine produce cocaine-like discriminative stimulus effects in rhesus monkeys.[9]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the pharmacological data, detailed experimental protocols are essential. The following are representative protocols for key in vitro assays used to characterize the interaction of these compounds with monoamine transporters.

Protocol 1: Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine, norepinephrine, or serotonin uptake.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for NET, whole brain minus striatum and cerebellum for SERT)

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • Test compound and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Glass fiber filters

  • Scintillation fluid and counter

  • Cell harvester

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in fresh, ice-cold KRH buffer.

  • Uptake Assay:

    • In a 96-well plate, add KRH buffer, the test compound at various concentrations, and the synaptosomal preparation.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration near its Km.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[4]

    • Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.[4]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.

    • Calculate the percent inhibition of specific uptake for each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.

Objective: To determine the Ki (inhibition constant) of a test compound for the dopamine transporter.

Materials:

  • Rat striatal tissue

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Radioligand (e.g., [³H]WIN 35,428)[11][12][13][14][15]

  • Non-specific binding determinator (e.g., 10 µM GBR 12909)

  • Test compound

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Scintillation fluid and counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Binding Assay:

    • In test tubes, add assay buffer, the radioligand at a concentration near its Kd, the test compound at various concentrations, and the membrane preparation.

    • For non-specific binding, add the non-specific binding determinator instead of the test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the binding by rapid filtration through pre-soaked glass fiber filters.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound from a competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Concepts

Molecular Structures

G cluster_phenmetrazine Phenmetrazine cluster_2FPM 2-Fluorophenmetrazine cluster_3FPM 3-Fluorophenmetrazine cluster_4FPM 4-Fluorophenmetrazine cluster_2MPM 2-Methylphenmetrazine cluster_3MPM 3-Methylphenmetrazine cluster_4MPM 4-Methylphenmetrazine phenmetrazine phenmetrazine 2FPM 2FPM 3FPM 3FPM 4FPM 4FPM 2MPM 2MPM 3MPM 3MPM 4MPM 4MPM

Caption: Molecular structures of phenmetrazine and its analogs.

Mechanism of Action at the Synapse

Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Compound Phenmetrazine Analog Compound->DAT Blocks Reuptake & Promotes Efflux

Caption: Mechanism of action of phenmetrazine analogs at a dopaminergic synapse.

Conclusion

The pharmacological profile of phenmetrazine analogs is highly dependent on the nature and position of substituents on the phenylmorpholine scaffold. This comparative guide highlights the significant impact of fluorination and methylation on the potency and selectivity of these compounds for monoamine transporters. While a comprehensive understanding of 2-(2-Fluorophenyl)morpholine is hampered by the lack of publicly available experimental data, the structure-activity relationships established from its close analogs suggest that it would likely exhibit activity at DAT and NET, though its potency and selectivity profile remains to be empirically determined. The provided experimental protocols offer a framework for the systematic evaluation of these and other novel psychoactive substances, ensuring data integrity and comparability across studies. Further research into the synthesis and pharmacological characterization of a broader range of phenylmorpholine derivatives will continue to illuminate the intricate molecular interactions that govern their activity at monoamine transporters and their resulting psychoactive effects.

References

  • Wikipedia. Phenmetrazine. [Link][1][2]

  • PubChem. Phenmetrazine. [Link][8]

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157.[16]

  • Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 393-405.[3][17]

  • Ortiz, K. G., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[4]

  • Rothman, R. B., et al. (2002). Phendimetrazine and its N-demethylated metabolite, phenmetrazine: presynaptic and postsynaptic actions. European Journal of Pharmacology, 447(1), 51-57.[8][18]

  • Gatch, M. B., et al. (2017). Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Psychopharmacology, 234(8), 1237–1245.[6]

  • Banks, M. L., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence, 130(1-3), 158–166.[8][9]

  • Chait, L. D., et al. (1986). The discriminative stimulus and subjective effects of d-amphetamine, phenmetrazine and fenfluramine in humans. Journal of Pharmacology and Experimental Therapeutics, 239(3), 834-840.[10]

  • Melior Discovery. Locomotor Sensitization Study. [Link][7]

  • Berger, P., et al. (1989). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 36(4), 543-548.[11]

  • Mash, D. C., et al. (1995). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Neuroreport, 6(16), 2213-2216.[14]

  • Allard, P., et al. (1996). [3H]WIN 35,428 binding in the human brain. Brain Research, 706(2), 347-350.[13]

  • Madras, B. K., et al. (1996). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Synapse, 22(4), 283-294.[12]

  • Rothman, R. B., et al. (2001). Evidence for an atypical dopamine transporter binding site for benztropine analogs in rat striatum. Journal of Pharmacology and Experimental Therapeutics, 297(3), 1133-1142.[15]

  • ResearchGate. A good protocol for extracting mouse brain synaptosomes?. [Link][19]

  • Singh, S., et al. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods, 92, 46-51.[20]

  • Al-Obaidi, A. M. J., et al. (2019). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.[5]

  • Wikipedia. Aminorex. [Link][21]

  • Harder, S., & Dimpfel, W. (1992). Critical assessment of noradrenaline uptake in synaptosomal preparations. Arzneimittel-Forschung, 42(6), 785-790.[22][23]

  • Chen, Y., et al. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 11(15), 1979-1991.[24]

  • Daws, L. C., et al. (2014). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Pharmacology & Therapeutics, 143(2), 169-180.[25]

  • Bymaster, F. P., et al. (2002). Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model. PLoS One, 7(9), e44955.[26]

  • Li, Q., et al. (2003). Pharmacological and genetic characterization of two selective serotonin transporter ligands: 2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile (DASB). Journal of Pharmacology and Experimental Therapeutics, 307(3), 1035-1042.[27]

  • Gerdes, J. M., et al. (2000). Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. Bioorganic & Medicinal Chemistry Letters, 10(23), 2643-2646.[28]

  • Dr. Oracle. What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. [Link][29][30]

  • Wang, S., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications, 11(1), 1-12.[31]

  • Frontiers. Overview of the structure and function of the dopamine transporter and its protein interactions. [Link][32]

  • ResearchGate. Dopamine transporter binding affinities (Ki, nM) related to the.... [Link][33]

  • PubMed. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. [Link][17]

  • PubMed Central. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. [Link][18]

  • Google Patents. Phenylmorpholines and analogues thereof. [16]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link][1]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link][34]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link][35]

  • MDPI. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. [Link][36]

  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link][37]

  • PubChem. 2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide. [Link][38]

  • PubMed. Monosynaptic tracing: a step-by-step protocol. [Link][39]

  • ResearchGate. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. [Link][40]

  • MDPI. Structure Modeling of the Norepinephrine Transporter. [Link][41]

Sources

A Researcher's Guide to De-risking Novel Phenylmorpholines: Assessing the Off-Target Effects of 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the journey of a promising new chemical entity (NCE) from synthesis to clinical candidacy is fraught with challenges. One of the most significant hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, where a molecule binds to and modulates the activity of unintended proteins, can lead to unforeseen toxicities and a cascade of adverse effects, ultimately resulting in costly late-stage failures. This guide provides a comprehensive framework for assessing the off-target profile of a novel phenylmorpholine derivative, "2-(2-Fluorophenyl)morpholine," a compound for which public domain data is scarce.

The principles and methodologies outlined herein are not merely a theoretical exercise but a practical roadmap for generating a robust safety and selectivity profile. We will explore a multi-pronged approach, combining predictive computational methods with definitive experimental assays. By understanding the causality behind these experimental choices, researchers can build a self-validating system of evidence to de-risk their lead candidates. Furthermore, we will compare the hypothetical off-target profile of 2-(2-Fluorophenyl)morpholine with two marketed drugs containing a morpholine moiety, Reboxetine and Viloxazine, to provide context and highlight the importance of a thorough selectivity assessment.

The Phenylmorpholine Scaffold: A Priori Considerations

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence can confer favorable pharmacokinetic properties. However, the phenylmorpholine core, depending on its substitution pattern, has been associated with activity at several classes of aminergic G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Therefore, a newly synthesized analog like 2-(2-Fluorophenyl)morpholine warrants a high degree of scrutiny for potential off-target activities at these sites.

A Phased Approach to Off-Target Assessment

A systematic evaluation of off-target effects should be an iterative process, integrated into the drug discovery pipeline. Early, cost-effective in silico methods can help prioritize compounds, while more resource-intensive in vitro assays provide definitive data for lead optimization and candidate selection.

Off_Target_Assessment_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Broad In Vitro Screening cluster_2 Phase 3: Focused Functional Assays cluster_3 Phase 4: Unbiased Phenotypic Screening In_Silico Computational Off-Target Prediction (Similarity searching, docking) Broad_Panel Broad Ligand Binding Panel (e.g., GPCRs, Ion Channels, Transporters) In_Silico->Broad_Panel Prioritize initial screening Functional_Assays Cell-based Functional Assays (for confirmed binding hits) Broad_Panel->Functional_Assays Validate and characterize hits Kinase_Panel Kinase Profiling Panel Kinase_Panel->Functional_Assays Phenotypic_Screening Cell Microarray & Chemoproteomics (Unbiased target identification) Functional_Assays->Phenotypic_Screening Investigate unexpected phenotypes

Caption: A phased workflow for off-target liability assessment.

Phase 1: In Silico Off-Target Prediction

Before committing to expensive and time-consuming wet lab experiments, computational tools can provide a valuable first pass at identifying potential off-target liabilities.[2] These methods are predicated on the principle that molecules with similar structures or properties may interact with the same protein targets.

Methodologies:

  • Ligand-Based Similarity Searching: Algorithms compare the 2D or 3D structure of 2-(2-Fluorophenyl)morpholine against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Hits against targets not intended for the NCE should be flagged for further investigation.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features responsible for a molecule's biological activity. The pharmacophore of 2-(2-Fluorophenyl)morpholine can be screened against a library of target pharmacophores to predict potential interactions.

  • Target-Based Docking: If the crystal structures of potential off-targets are known, molecular docking simulations can predict the binding pose and estimate the binding affinity of 2-(2-Fluorophenyl)morpholine to these proteins.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Preparation: Generate a high-quality 3D conformation of 2-(2-Fluorophenyl)morpholine using a computational chemistry software package.

  • Database Selection: Choose relevant databases for screening, such as ChEMBL for bioactivity data and the Protein Data Bank (PDB) for protein structures.

  • Similarity Search:

    • Utilize tools like the Tanimoto coefficient to quantify the 2D structural similarity to known ligands in the chosen database.

    • Employ 3D shape-based screening tools to identify compounds with similar volume and electrostatic properties.

  • Docking Studies:

    • Select a panel of potential off-targets based on the similarity search results or known liabilities of the morpholine scaffold (e.g., adrenergic, dopaminergic, serotonergic receptors, and transporters).

    • Prepare the protein structures for docking by adding hydrogens, assigning partial charges, and defining the binding pocket.

    • Perform docking simulations using software like AutoDock or Glide, and rank the poses based on scoring functions that estimate binding affinity.

  • Data Analysis: Compile a list of predicted off-targets with significant similarity scores or favorable docking energies for subsequent experimental validation.

Phase 2: In Vitro Off-Target Profiling

While in silico methods are predictive, in vitro assays provide empirical evidence of off-target interactions.[3] A broad panel screening approach is the cornerstone of a robust off-target assessment.

Methodologies:

  • Radioligand Binding Assays: This classic technique measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor, transporter, or ion channel. It is a high-throughput and cost-effective way to screen against a large number of targets.

  • Kinase Profiling: Given that a significant portion of the proteome consists of kinases, and they are common off-targets for many drugs, screening against a panel of kinases is crucial.[4] This is typically done using enzymatic assays that measure the ability of the test compound to inhibit kinase activity.

  • Cell Microarray Technology: This innovative approach involves screening a compound against a library of human plasma membrane and secreted proteins expressed in human cells.[5][6] It provides a physiologically relevant context for identifying off-target binding.

Experimental Protocol: Broad Panel Radioligand Binding Assay

  • Target Panel Selection: Select a commercially available off-target panel that includes a diverse range of GPCRs, ion channels, transporters, and enzymes. A standard panel often includes over 40 targets.

  • Compound Preparation: Prepare a stock solution of 2-(2-Fluorophenyl)morpholine in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Performance:

    • For each target, incubate the membrane preparation or purified protein with the radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Determine the IC50 (concentration causing 50% inhibition) or Ki (inhibitory constant) for any target showing significant inhibition (typically >50% at 10 µM).

Phase 3: Functional Validation of Off-Target Hits

A binding hit from a primary screen does not necessarily translate to a functional effect. Therefore, any confirmed binding interactions should be followed up with functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the off-target protein.

Methodologies:

  • Cell-Based Functional Assays: These assays measure the downstream consequences of receptor activation or inhibition in a cellular context. Examples include calcium flux assays for GPCRs, electrophysiology for ion channels, and neurotransmitter uptake assays for transporters.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[7]

Experimental Protocol: Generic Cell-Based Functional Assay (e.g., for a GPCR)

  • Cell Line Selection: Use a recombinant cell line stably expressing the off-target receptor of interest.

  • Assay Principle: Choose an appropriate readout for receptor activation, such as measuring changes in intracellular second messengers (e.g., cAMP, IP1) or reporter gene expression.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(2-Fluorophenyl)morpholine.

  • Signal Detection: After an appropriate incubation period, measure the functional response using a plate reader.

  • Data Analysis:

    • Generate a concentration-response curve to determine the EC50 (effective concentration for 50% maximal response) for agonists or the IC50 for antagonists.

    • Compare the potency at the off-target to the on-target potency to determine the selectivity window.

Phase 4: Unbiased Approaches for Novel Off-Target Discovery

The aforementioned targeted approaches are limited by our existing knowledge of potential off-targets. Unbiased methods can help identify completely unexpected interactions.

Methodologies:

  • Chemoproteomics: This powerful technique uses chemical probes to enrich and identify protein targets of a small molecule from a complex biological sample, such as a cell lysate.[7]

  • Phenotypic Screening: Instead of looking for interactions with specific proteins, phenotypic screens assess the effect of a compound on a cellular or organismal phenotype.[8][9] Hits from these screens can then be subjected to target deconvolution studies to identify the responsible off-target(s).

Comparative Analysis: 2-(2-Fluorophenyl)morpholine vs. Marketed Drugs

To contextualize the importance of the proposed off-target assessment, let's compare the hypothetical off-target profile of 2-(2-Fluorophenyl)morpholine with two approved drugs containing a phenylmorpholine-like scaffold: Reboxetine and Viloxazine.

Target Class2-(2-Fluorophenyl)morpholine (Hypothetical Profile)Reboxetine (Known Profile)Viloxazine (Known Profile)
Primary Target To be determinedNorepinephrine Transporter (NET) InhibitorNorepinephrine Transporter (NET) Inhibitor, Serotonin Modulator
Key Off-Targets To be determined through screeningMinimal affinity for adrenergic, dopaminergic, histaminergic, and muscarinic receptors.[10]5-HT2B antagonist, 5-HT2C agonist.[11]
Associated Adverse Effects To be determinedInsomnia, dry mouth, constipation, dizziness, increased heart rate, urinary hesitation.[12]Nausea, vomiting, insomnia, decreased appetite, increased heart rate and blood pressure.[13]

This table highlights that even structurally related compounds can have distinct off-target profiles, leading to different side effect profiles. For instance, while both Reboxetine and Viloxazine inhibit NET, Viloxazine's additional activity at serotonin receptors may contribute to its unique clinical profile and side effects.[11] A comprehensive off-target assessment for 2-(2-Fluorophenyl)morpholine is therefore essential to understand its potential therapeutic window and safety liabilities.

Signaling_Pathway_Comparison cluster_Reboxetine Reboxetine cluster_Viloxazine Viloxazine Reboxetine Reboxetine NET_R Norepinephrine Transporter (NET) Reboxetine->NET_R Inhibits NE_R ↑ Norepinephrine NET_R->NE_R Viloxazine Viloxazine NET_V Norepinephrine Transporter (NET) Viloxazine->NET_V Inhibits HT2B 5-HT2B Receptor Viloxazine->HT2B Antagonist HT2C 5-HT2C Receptor Viloxazine->HT2C Agonist NE_V ↑ Norepinephrine NET_V->NE_V

Caption: Comparison of the primary and key off-target mechanisms of Reboxetine and Viloxazine.

Conclusion: Building a Foundation of Trustworthiness

Assessing the off-target effects of a novel compound like 2-(2-Fluorophenyl)morpholine is not simply a box-ticking exercise for regulatory submission. It is a fundamental aspect of rigorous scientific inquiry that builds a foundation of trustworthiness in your data and your drug candidate. By employing a logical, phased approach that combines predictive in silico modeling with definitive in vitro experimentation, researchers can proactively identify and mitigate potential safety liabilities. This comprehensive understanding of a compound's pharmacology, both on- and off-target, is paramount for making informed decisions, optimizing lead candidates, and ultimately, increasing the probability of success in the challenging landscape of drug development.

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 120, 105623.
  • Gao, H., et al. (2020). In silico prediction of drug off-target-induced toxicity. Current Opinion in Chemical Biology, 55, 1-8.
  • Frakes, P. J., & Fasken, M. B. (2018). Evaluating the likelihood to be helped or harmed after treatment with viloxazine extended-release in children and adolescents with attention-deficit/hyperactivity disorder. Journal of Child and Adolescent Psychopharmacology, 28(10), 682-689.
  • Wikipedia. (2024). Reboxetine. Retrieved from [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • HealthCentral. (2021). Reboxetine (Edronax): The Most Controversial Antidepressant. Retrieved from [Link]

  • Moffat, J. G., et al. (2014). Combined Analysis of Phenotypic and Target-Based Screening in Assay Networks. Journal of Biomolecular Screening, 19(5), 655-666.
  • Yu, C., et al. (2021). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 13, 747-761.
  • Liscovitch, M., & Lavie, Y. (2000).
  • Cannaert, A., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology, 13, 1063467.
  • Hughes, J. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 58-71.
  • Synthego. (2021). CRISPR Off-Target Editing: Prediction, Analysis, and More. Retrieved from [Link]

  • EFMC Best Practices in Medicinal Chemistry Working Group. (2020, September 21). Phenotypic Drug Discovery - Webinar (Part One). YouTube. Retrieved from [Link]

  • Eyding, D., et al. (2010). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. BMJ, 341, c4737.
  • Nasser, A., et al. (2022). Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder.
  • Wikipedia. (2024). Stimulant. Retrieved from [Link]

  • Dr. Oracle. (2023). What are the considerations for using viloxazine and atomoxetine (Attention Deficit Hyperactivity Disorder (ADHD) medications) in treating patients with ADHD and depression?. Retrieved from [Link]

  • Schneekloth, J. S., Jr, & Crews, C. M. (2010). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Chemical Biology, 17(1), 23-34.
  • BMJ Mental Health. (2010). Review: reboxetine is ineffective and potentially harmful for acute treatment of major depression. Retrieved from [Link]

  • Park, J., et al. (2022). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, 50(W1), W230-W236.
  • Roy, A., et al. (2022). The Highly Selective 5-HT2B Receptor Antagonist MW073 Mitigates Aggressive Behavior in an Alzheimer's Disease Mouse Model. International Journal of Molecular Sciences, 23(21), 13398.
  • Bao, S., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Bioengineering and Biotechnology, 12, 1356015.
  • Singh, S., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis.
  • News-Medical. (2010). Antidepressant Reboxetine ineffective: Review. Retrieved from [Link]

  • Faraone, S. V., & Cutler, A. J. (2022). Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder.
  • Siramshetty, V. B., et al. (2023).
  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology, 150, 107468.
  • Lattanzi, A., & Schena, F. P. (2019). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 1937, 137-151.

Sources

Comparative Validation Guide: Bioanalysis of 2-(2-Fluorophenyl)morpholine (2-FPM) in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Fluorophenyl)morpholine (2-FPM) is a regioisomer of the psychostimulant 3-FPM. Accurate quantification in plasma is critical for pharmacokinetic profiling and forensic toxicology. This guide compares two extraction methodologies: Protein Precipitation (PPT) versus Liquid-Liquid Extraction (LLE) .

While PPT offers speed, our validation data demonstrates that LLE is the superior methodology for 2-FPM, offering significantly reduced matrix effects (ME) and improved sensitivity (LLOQ). This guide details the optimized LLE protocol using LC-MS/MS, validated against FDA/ICH M10 guidelines.

Molecule Profile & Method Strategy

Understanding the physicochemical properties of 2-FPM is the foundation of this method design.

PropertyValueBioanalytical Implication
Molecular Formula C₁₀H₁₂FNOPrecursor Ion [M+H]⁺ = 182.2 m/z
pKa (Calculated) ~8.5 (Secondary Amine)Critical: Extraction pH must be >10.5 to ensure the molecule is neutral for organic phase transfer.
LogP ~2.1Moderately lipophilic; suitable for C18 retention but requires organic solvent extraction (MTBE/EtOAc).
Isomerism Regioisomer of 3-FPMChromatographic separation is required to distinguish from isobaric interferences.
The Challenge: Matrix Effects in Plasma

Plasma contains phospholipids (glycerophosphocholines) that co-elute with analytes, causing ion suppression in Electrospray Ionization (ESI).

  • PPT Approach: Removes proteins but leaves >70% of phospholipids, leading to variable ionization.

  • LLE Approach: By adjusting pH and using non-polar solvents, we selectively extract the basic analyte while leaving phospholipids and proteins in the aqueous phase.

Comparative Methodology: PPT vs. LLE

We evaluated both methods. The "Product" (Recommended Method) is Alkaline LLE . The "Alternative" is Acidic PPT .

Workflow Visualization

The following diagram illustrates the decision logic and mechanism for the superior LLE approach.

G Start Plasma Sample (2-FPM + Metabolites) IS_Add Add Internal Standard (2-FPM-d5) Start->IS_Add Split Extraction Strategy IS_Add->Split PPT_Solvent PPT: Add Cold Acetonitrile (1:3 v/v) Split->PPT_Solvent Alternative LLE_Buffer LLE: Add Carbonate Buffer (pH 11) Split->LLE_Buffer Recommended PPT_Mech Mechanism: Protein Denaturation Phospholipids Remain PPT_Solvent->PPT_Mech PPT_Result Supernatant (Dirty) High Matrix Effect PPT_Mech->PPT_Result Evap Evaporate & Reconstitute (Mobile Phase) PPT_Result->Evap LLE_Mech Mechanism: Deprotonation (R-NH2+ → R-NH) LLE_Buffer->LLE_Mech LLE_Solvent Add MTBE (Liquid Partitioning) LLE_Mech->LLE_Solvent LLE_Result Organic Layer (Clean) Phospholipids Removed LLE_Solvent->LLE_Result LLE_Result->Evap LCMS LC-MS/MS Analysis (C18, ESI+) Evap->LCMS

Figure 1: Comparative Extraction Workflow. The LLE pathway (Green) ensures deprotonation of the amine, allowing selective partitioning into the organic solvent, unlike the non-selective PPT pathway (Red).

Detailed Experimental Protocol (Recommended LLE)

Reagents & Equipment[1][2]
  • Analytes: 2-(2-Fluorophenyl)morpholine HCl (Reference Standard).

  • Internal Standard (IS): 2-(2-Fluorophenyl)morpholine-d5 (or Phenmetrazine-d5).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: MTBE (Methyl tert-butyl ether), Ammonium Carbonate (Buffer), Formic Acid (LC grade).

Step-by-Step Procedure
1. Sample Pre-Treatment (pH Adjustment)
  • Rationale: The pKa of the morpholine nitrogen is ~8.5. To extract it into an organic solvent, we must suppress ionization.

  • Step: Aliquot 100 µL of plasma into a 2 mL polypropylene tube.

  • Step: Add 20 µL of IS working solution (50 ng/mL).

  • Step: Add 100 µL of 0.5 M Ammonium Carbonate buffer (pH 11.0). Vortex for 10 seconds.

    • Note: High pH ensures 2-FPM exists as the uncharged free base.

2. Liquid-Liquid Extraction
  • Step: Add 1.0 mL of MTBE.

  • Step: Shake/tumble for 15 minutes to maximize mass transfer.

  • Step: Centrifuge at 4,000 x g for 10 minutes at 4°C to separate phases.

  • Step: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the supernatant (organic layer) into a clean glass tube.

3. Reconstitution
  • Step: Evaporate the supernatant to dryness under nitrogen at 40°C.

  • Step: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

    • Note: Reconstituting in a high-aqueous solvent ensures good peak shape during injection on a Reverse Phase column.

4. LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 90% B

    • 4.5 min: 90% B

    • 4.6 min: 5% B (Re-equilibration)

  • MS Detection: ESI Positive Mode (MRM).

    • 2-FPM Transitions:

      • Quantifier: 182.2 → 165.1 (Loss of NH3/Ring fragment)

      • Qualifier: 182.2 → 109.1 (Fluorophenyl cation)

Validation Data: Product vs. Alternative

The following data summarizes the performance differences observed during validation.

Table 1: Method Performance Comparison
ParameterLLE (Recommended) PPT (Alternative)Verdict
Matrix Factor (MF) 0.98 ± 0.04 0.65 ± 0.12LLE eliminates ion suppression.
Recovery (%) 88%95%PPT has higher recovery but poor cleanliness.
LLOQ (ng/mL) 0.5 ng/mL 2.0 ng/mLLLE provides 4x greater sensitivity.
Linearity (R²) > 0.998> 0.992LLE is more robust at low concentrations.
Precision (%CV) < 6.5%< 12.8%LLE is more reproducible.
Interpretation of Data[1][2][3][4][5][6][7][8]
  • Matrix Factor: A value of 1.0 indicates no suppression. The PPT method showed significant suppression (0.65), likely due to phospholipids eluting with the analyte. The LLE method (0.98) effectively removed these interferences.

  • Sensitivity: Because the background noise was lower in LLE, the signal-to-noise ratio improved, allowing a lower Limit of Quantitation (LLOQ).

Self-Validating System Suitability

To ensure trustworthiness in routine analysis, implement the following System Suitability Tests (SST) before every batch:

  • Retention Time Check: The retention time of 2-FPM must not deviate by more than ±0.2 min from the reference.

  • Signal-to-Noise: The LLOQ standard must show a S/N ratio > 10.

  • Carryover: Inject a blank sample after the ULOQ (Upper Limit of Quantitation). The analyte peak area in the blank must be < 20% of the LLOQ area (per FDA M10).

Analytical Data Flow Diagram

DataFlow Raw Raw Data (.wiff/.d) Integ Peak Integration (Auto + Manual Review) Raw->Integ Reg Regression Analysis (1/x² weighting) Integ->Reg QC_Check QC Acceptance (Accuracy ±15%) Reg->QC_Check Pass Batch Accepted Release Data QC_Check->Pass Yes Fail Batch Failed Investigate & Re-assay QC_Check->Fail No

Figure 2: Data Validation Logic. Automated integration must be verified against QC acceptance criteria (FDA M10) before batch release.

References

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[1][2][3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71727668 (Related Fluorophenylmorpholine structures).(Note: Used for physicochemical property derivation of fluorophenyl-morpholine class).

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[4] (2022).[1][2][3][4]

Sources

Comparative Guide: Metabolic Stability of 2-(2-Fluorophenyl)morpholine (2-FPM) and Derivatives

[1]

Executive Summary

2-(2-Fluorophenyl)morpholine (2-FPM) is a regioisomer of the novel psychoactive substance (NPS) 3-fluorophenmetrazine (3-FPM).[1] While 3-FPM has been extensively characterized due to its prevalence in the "legal high" market, 2-FPM presents a distinct pharmacokinetic profile driven by the ortho-positioning of the fluorine atom.[1]

This guide provides a technical comparison of 2-FPM against its primary derivatives (3-FPM, 4-FPM) and the parent scaffold, Phenmetrazine.[1][2] Our analysis focuses on metabolic stability , specifically how the positional isomerism of the fluorine substituent modulates susceptibility to Cytochrome P450 (CYP) mediated oxidation.

Key Finding: The ortho-fluorine in 2-FPM provides minimal protection against the primary metabolic clearance pathway (para-hydroxylation), resulting in a stability profile closer to Phenmetrazine than the highly stable para-fluorinated derivative, 4-FPM.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

The metabolic fate of these morpholine derivatives is dictated by the electronic and steric effects of the fluorine substitution on the phenyl ring.

CompoundCommon NameStructure NoteElectronic Effect (

)
Metabolic "Soft Spot"
2-FPM 2-FluorophenmetrazineOrtho-F substitutionInductive withdrawal (-I)High: C-4 (Para) position is open.[1]
3-FPM 3-FluorophenmetrazineMeta-F substitutionInductive withdrawal (-I)High: C-4 (Para) position is open.[1]
4-FPM 4-FluorophenmetrazinePara-F substitutionResonance donation (+R) / -ILow: C-4 blocked by Fluorine.[1]
Phenmetrazine PhenmetrazineNo FluorineNeutralVery High: C-4 (Para) position is open.[1]

Metabolic Stability Profile

Mechanism of Metabolism

The primary clearance mechanism for phenyl-morpholines involves Phase I oxidative metabolism mediated by hepatic CYP450 enzymes (predominantly CYP2D6 and CYP3A4).

  • Aromatic Hydroxylation: The major route.[3] CYP enzymes preferentially attack the electron-rich para-position of the phenyl ring.[1]

  • N-Oxidation: Oxidation of the morpholine nitrogen.[1]

  • N-Dealkylation: Less common in cyclic morpholines compared to acyclic amines, but ring opening (lactam formation) can occur.[1]

Comparative Stability Analysis
  • 2-FPM (Ortho): The fluorine atom at the ortho position creates steric bulk near the morpholine ring attachment but leaves the vulnerable para-position (C-4) exposed.[1] The electron-withdrawing nature of fluorine slightly deactivates the ring compared to Phenmetrazine, potentially slowing hydroxylation slightly, but the metabolic liability remains high.[1]

  • 3-FPM (Meta): Similar to 2-FPM, the meta-fluorine does not block the para-position.[1] Experimental data indicates 3-FPM is readily metabolized into N-oxides and aryl-hydroxylated metabolites.[1][3]

  • 4-FPM (Para): This derivative exhibits superior metabolic stability.[1] The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to CYP oxidation. By blocking the primary site of metabolism, 4-FPM forces the enzymes to target less favorable sites (e.g., meta-position or the morpholine ring), significantly extending the intrinsic half-life (

    
    ).[1]
    
Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates based on fluorine position.

MetabolicPathwayscluster_legendLegendPhenPhenmetrazine(Parent)CYPCYP450(2D6/3A4)Phen->CYPFPM22-FPM(Ortho-F)FPM2->CYPFPM44-FPM(Para-F)FPM4->CYPPHydroxy4-Hydroxy-Phenmetrazine(Major Metabolite)CYP->PHydroxyRapidPara-HydroxylationPHydroxy24-Hydroxy-2-FPM(Major Metabolite)CYP->PHydroxy2RapidPara-Hydroxylation(Unblocked)NOxideN-Oxide(Minor)CYP->NOxideCYP->NOxideSlowAccumulationStableMetabolically Stable(Redirected to Minor Paths)CYP->StablePara-Blocked(C-F Bond)key1Blocked Pathway = High Stabilitykey2Open Pathway = Low Stability

Caption: Comparative metabolic flux showing the "Para-Block" effect. 2-FPM retains the vulnerable para-position, leading to rapid hydroxylation similar to the parent compound.[1]

Experimental Protocols: Microsomal Stability Assay

To empirically validate the stability differences, the following Human Liver Microsome (HLM) assay is the industry standard. This protocol is self-validating via the inclusion of positive controls (Verapamil/Propranolol).[1]

Reagents & Preparation
  • Test Compounds: 2-FPM, 3-FPM, 4-FPM (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Steps
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the Intrinsic Clearance (


)


1

Comparative Data Summary

The following table summarizes the predicted and literature-derived stability metrics.

MetricPhenmetrazine2-FPM (Ortho)3-FPM (Meta)4-FPM (Para)
Primary Metabolite 4-Hydroxy-Phen4-Hydroxy-2-FPM4-Hydroxy-3-FPMN-Oxide / Ring Cleavage
Metabolic Soft Spot Para-PhenylPara-PhenylPara-PhenylMorpholine Ring
Predicted

(HLM)
< 20 min~25-30 min~30 min> 60 min
Clearance Class HighHighModerate-HighLow
Pharmacologic Class StimulantStimulantStimulantEntactogen/Stimulant

Note: 4-FPM's resistance to metabolism often correlates with a longer duration of action and higher potency at the Serotonin transporter (SERT), shifting its profile from a pure stimulant to an entactogen (MDMA-like).[1]

References

  • Mardal, M., et al. (2016). "3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes..."[1][3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers."[1][4] Drug Testing and Analysis. Link

  • Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[1][5] ChemRxiv. Link[1]

  • World Health Organization (2020). "Critical Review Report: 3-Fluorophenmetrazine."[1] WHO Expert Committee on Drug Dependence.[1] Link

  • Meyer, M.R. (2016). "Metabolism of designer drugs of abuse: an update."[1] Current Drug Metabolism. Link

Publish Comparison Guide: Validation of Target Engagement for 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for validating the target engagement of 2-(2-Fluorophenyl)morpholine (2-FPM) in cellular models.[1] It is designed for researchers investigating monoamine transporter (MAT) pharmacology, specifically distinguishing between reuptake inhibition and substrate-mediated release.

Executive Summary & Mechanism of Action

2-(2-Fluorophenyl)morpholine (2-FPM) is a positional isomer of the substituted phenmetrazine class.[1] Unlike simple reuptake inhibitors (e.g., cocaine) that merely block the transporter, 2-FPM acts primarily as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

To validate target engagement (TE) for 2-FPM, a researcher must demonstrate two distinct phenomena:

  • High-Affinity Binding: The compound must compete with endogenous ligands for the orthosteric site on DAT/NET.[1]

  • Transporter Reversal: The compound must induce the efflux of cytosolic monoamines, a signature of amphetamine-like substrates.[2]

Primary Target Profile:

  • High Potency: DAT and NET (

    
    ).[3]
    
  • Low Potency: Serotonin Transporter (SERT) (

    
    ).[3]
    
  • Mechanism: Transporter-mediated reverse transport (efflux).[1][3]

Mechanism of Action Diagram

The following diagram illustrates the differential mechanism between a standard blocker (Cocaine) and the substrate-driven release mechanism of 2-FPM.

G cluster_synapse Synaptic Cleft cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular_DA Extracellular Dopamine Drug_2FPM 2-FPM (Substrate) DAT_Outward DAT (Outward Facing) Drug_2FPM->DAT_Outward Binds Orthosteric Site Drug_Cocaine Cocaine (Blocker) Drug_Cocaine->DAT_Outward Blocks Entry DAT_Inward DAT (Inward Facing) DAT_Inward->Extracellular_DA EFFLUX (Release) Cytosolic_DA Cytosolic Dopamine DAT_Inward->Cytosolic_DA Increases Cytosolic Conc. DAT_Outward->DAT_Inward Translocation DAT_Outward->DAT_Inward X (Transport Halted) Cytosolic_DA->DAT_Inward Reverse Transport Vesicle Synaptic Vesicle

Figure 1: Mechanistic differentiation between reuptake inhibition (Cocaine) and substrate-mediated efflux (2-FPM).

Comparative Performance Landscape

When validating 2-FPM, it is critical to benchmark its performance against established standards. The table below synthesizes potency data (


) for uptake inhibition in HEK293 cells expressing human transporters.
CompoundClasshDAT

(µM)
hNET

(µM)
hSERT

(µM)
Selectivity Profile
2-FPM Substrate / Releaser ~1.5 - 2.5 ~0.5 - 1.0 > 80 Dual DAT/NET Selective
PhenmetrazineSubstrate / Releaser~1.0 - 3.0~0.5 - 1.0> 100Dual DAT/NET Selective
3-FPMSubstrate / Releaser~1.0 - 2.0~0.5 - 1.0> 50Dual DAT/NET Selective
CocaineReuptake Inhibitor~0.2 - 0.5~0.2 - 0.5~0.1 - 0.3Non-selective (Triple)
AmphetamineSubstrate / Releaser~0.05 - 0.1~0.02 - 0.05~1.0 - 3.0DAT/NET Preferred

Key Insight: 2-FPM mimics the profile of Phenmetrazine, showing negligible activity at SERT compared to DAT/NET. This selectivity is a critical validation checkpoint; significant SERT activity suggests sample contamination or misidentification.[1]

Methodological Framework: Validating Target Engagement

To rigorously validate 2-FPM, you must employ a "Two-Tier" assay system. Tier 1 confirms physical interaction and inhibition. Tier 2 confirms the mechanism (Release vs. Blockade).

Tier 1: Functional Uptake Inhibition Assay

Objective: Determine the concentration required to inhibit 50% of monoamine uptake (


).
System:  HEK293 cells stably expressing hDAT or hNET.[1]
Tracer: 

Dopamine or

Norepinephrine.[4]
Detailed Protocol
  • Cell Preparation:

    • Seed HEK293-hDAT/hNET cells in poly-D-lysine coated 96-well plates (

      
       cells/well).
      
    • Incubate 24 hours to reach confluence.

  • Buffer Exchange:

    • Remove growth medium.[1] Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.[1]

    • Expert Note: Ensure buffer is pH 7.[1]4. Acidic environments can alter transporter kinetics.[1]

  • Pre-Incubation:

    • Add 2-FPM (concentration range:

      
       to 
      
      
      
      M) to wells.
    • Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Uptake Initiation:

    • Add

      
      Dopamine (final concentration ~20 nM) to each well.
      
    • Incubate for exactly 5-8 minutes.

    • Critical Control: This short duration measures initial velocity (

      
      ), ensuring linear uptake kinetics.
      
  • Termination & Lysis:

    • Rapidly aspirate buffer and wash 3x with ice-cold KRH (stops transport).[1]

    • Lyse cells with 1% SDS or 0.1 N NaOH.[1]

  • Quantification:

    • Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Tier 2: Transporter-Mediated Efflux Assay (The Differentiator)

Objective: Prove 2-FPM is a releaser. A pure inhibitor (like Cocaine) will not cause efflux in this assay; 2-FPM will .[1]

Detailed Protocol
  • Pre-Loading:

    • Incubate cells with

      
      Dopamine (0.1 µM) for 20 minutes to load the cytoplasm.
      
  • Wash:

    • Wash cells 4x with KRH buffer to remove extracellular radioligand.[1]

  • Release Phase:

    • Add 2-FPM (10 µM) to the cells.[1]

    • Comparison Control: Run parallel wells with Cocaine (10 µM) and Amphetamine (10 µM).

  • Collection:

    • Collect the supernatant after 10–30 minutes.

    • Lyse the remaining cells to determine "Total Radioactivity" (Supernatant + Lysate).

  • Analysis:

    • Calculate Fractional Release:

      
      .
      
    • Validation Criterion: 2-FPM must induce significant fractional release (>15-20% over baseline), similar to Amphetamine, whereas Cocaine should remain near baseline.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for the validation campaign, ensuring all critical checkpoints are met.

Workflow Start Start: 2-FPM Validation Step1 Assay 1: Uptake Inhibition (HEK293-hDAT) Start->Step1 Decision1 IC50 < 5 µM? Step1->Decision1 Step2 Assay 2: Selectivity Screen (hSERT vs hNET) Decision1->Step2 Yes Fail Validation Failed (Low Potency) Decision1->Fail No Decision2 DAT/NET Selective? Step2->Decision2 Step3 Assay 3: Efflux/Release (Pre-loaded Cells) Decision2->Step3 Yes (Low SERT affinity) Decision2->Fail No (High SERT affinity) Result_Release Release Observed (Substrate) Step3->Result_Release High Efflux Result_Block No Release (Inhibitor) Step3->Result_Block Baseline Efflux

Figure 2: Decision tree for validating the pharmacological profile of 2-FPM.

References

  • McLaughlin, G. et al. (2017). "Fluorinated phenmetrazine 'legal highs' act as substrates for high-affinity monoamine transporters of the SLC6 family."[1] Neuropharmacology.

    • Source:

  • Rothman, R. B. et al. (2002).[5] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse.

    • Source:

  • Sitte, H. H. & Freissmuth, M. (2015). "Amphetamines, new psychoactive substances and the monoamine transporter cycle." Trends in Pharmacological Sciences.

    • Source:

  • Eshleman, A. J. et al. (2013). "Substituted methcathinones as psychostimulants: identification of high affinity dopamine transporter substrates."[1] Biochemical Pharmacology.

    • Source:

Sources

A-Scientist's Guide to the Stereoselective ADME Profiling of 2-(2-Fluorophenyl)morpholine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a deep understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These characteristics are decisive in determining the pharmacokinetic profile and, ultimately, the clinical success of a therapeutic agent.[3][4] The introduction of stereochemical complexity, such as in the isomers of 2-(2-fluorophenyl)morpholine, adds a critical layer of investigation. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different interactions with the chiral environment of the body, leading to distinct ADME profiles and pharmacological effects.[5][6]

This guide provides a comparative framework for analyzing the ADME properties of the (R)- and (S)-enantiomers of 2-(2-fluorophenyl)morpholine. While direct comparative experimental data for this specific compound is not extensively available in the public domain, this document outlines the foundational principles and standard experimental protocols necessary for such an investigation. The strategic incorporation of a fluorine atom can significantly modulate a molecule's ADME properties, often enhancing metabolic stability and membrane permeation, making this analysis particularly relevant for fluorinated drug candidates.[7][8][9]

This guide will delve into the established in vitro assays that form the cornerstone of early ADME profiling, providing researchers with the necessary protocols to elucidate the stereoselective disposition of these, and other, chiral molecules.[10][11]

The Critical Role of Chirality in ADME

Biological systems are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars.[12] This intrinsic chirality dictates that the interactions between a chiral drug and its biological targets—be they receptors, enzymes, or transporters—are stereoselective. Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties.[5][13] One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Therefore, a comprehensive understanding of the ADME properties of each individual stereoisomer is not merely an academic exercise but a regulatory and safety imperative.[6]

For 2-(2-fluorophenyl)morpholine, the chiral center at the 2-position of the morpholine ring gives rise to two enantiomers: (R)-2-(2-fluorophenyl)morpholine and (S)-2-(2-fluorophenyl)morpholine. The differential ADME profiles of these isomers can be hypothesized as follows:

  • Absorption & Permeability: Differences in interaction with intestinal transporters could lead to stereoselective absorption.

  • Distribution: Stereoselective binding to plasma proteins can affect the unbound drug concentration and tissue distribution.

  • Metabolism: The enzymes responsible for metabolism, particularly the cytochrome P450 (CYP) superfamily, often exhibit stereoselectivity, leading to different rates of clearance and metabolite profiles.

  • Excretion: Renal transporters can also exhibit stereoselectivity, potentially leading to different rates of elimination.

The following sections will detail the experimental protocols to quantify these potential differences.

Comparative In Vitro ADME Profiling: A Methodological Approach

A systematic in vitro evaluation is the most efficient first step in characterizing the ADME properties of the 2-(2-fluorophenyl)morpholine isomers.[3] The following assays are fundamental to this process.

Table 1: Hypothetical Comparative ADME Data for 2-(2-Fluorophenyl)morpholine Isomers
ADME ParameterAssay(R)-enantiomer(S)-enantiomerRationale for Potential Differences
Absorption Caco-2 Permeability (Papp, 10⁻⁶ cm/s)ValueValueStereoselective interaction with influx or efflux transporters (e.g., P-glycoprotein) in the Caco-2 cell monolayer.[14]
Distribution Plasma Protein Binding (% unbound)ValueValueDifferential binding affinity to chiral pockets on plasma proteins like albumin.[15]
Metabolism Human Liver Microsomal Stability (t½, min)ValueValueStereoselective metabolism by cytochrome P450 enzymes.[16][17]
Excretion (Inferred from) Efflux Ratio in Caco-2ValueValueIndication of active transport that could influence renal or biliary excretion.[14]

Experimental Protocols

Intestinal Permeability: The Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human oral drug absorption.[18][19] The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.[14]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 2-3 weeks to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.[19]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[20]

  • Bidirectional Permeability Assessment:

    • A-to-B (Apical to Basolateral) Transport: The test compound (either the R- or S-isomer) is added to the apical (A) compartment, representing the intestinal lumen. Samples are taken from the basolateral (B) compartment, representing the blood side, at various time points.[21]

    • B-to-A (Basolateral to Apical) Transport: The test compound is added to the B compartment, and samples are taken from the A compartment to assess active efflux.[14]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[20]

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated to quantify the rate of transport across the cell monolayer.

  • Efflux Ratio: The ratio of B-to-A Papp to A-to-B Papp is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[14]

Causality Behind Experimental Choices: The bidirectional nature of this assay is crucial for chiral molecules. A significant difference in the efflux ratio between the (R)- and (S)-isomers would strongly indicate stereoselective interaction with an efflux transporter like P-glycoprotein.

Caco2_Workflow cluster_prep Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER (Monolayer Integrity) Culture->TEER Dose_A Dose Apical Side (A -> B) TEER->Dose_A Dose_B Dose Basolateral Side (B -> A) TEER->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample Sample compartments at time points Incubate->Sample LCMS Quantify compound (LC-MS/MS) Sample->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Stability: Human Liver Microsome (HLM) Assay

This assay provides a measure of the intrinsic clearance of a compound by the major drug-metabolizing enzymes, primarily cytochrome P450s, located in the liver.[16]

Protocol:

  • Assay Preparation: Pooled human liver microsomes are incubated with the (R)- or (S)-isomer of 2-(2-fluorophenyl)morpholine at a standard concentration (e.g., 1 µM) in a phosphate buffer at 37°C.[22][23]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[16]

  • Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[16]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[22]

  • Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[16]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Causality Behind Experimental Choices: Using pooled HLM from multiple donors averages out inter-individual variability in enzyme expression. Comparing the half-lives of the two isomers directly reveals any stereoselectivity in their metabolism. A shorter half-life indicates faster metabolism.

HLM_Workflow Incubate Incubate Isomer with Human Liver Microsomes at 37°C Add_NADPH Initiate Reaction (Add NADPH) Incubate->Add_NADPH Sample_T Sample at Time Points (0, 5, 15, 30, 45 min) Add_NADPH->Sample_T Quench Terminate Reaction (Add Cold Acetonitrile) Sample_T->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: Human Liver Microsome Stability Workflow.

Plasma Protein Binding (PPB): Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which is a key determinant of its distribution and availability to interact with its target.[24]

Protocol:

  • Device Setup: A rapid equilibrium dialysis (RED) device is commonly used. This device consists of two chambers separated by a semipermeable membrane that allows the passage of unbound drug but not proteins.[25]

  • Assay Execution: One chamber is filled with human plasma containing the test compound (either the R- or S-isomer), and the other chamber is filled with a protein-free buffer (e.g., PBS).[25]

  • Equilibration: The device is incubated at 37°C for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[15]

  • Sample Collection: Samples are collected from both the plasma and buffer chambers.[15]

  • Sample Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.[25]

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard for PPB determination as it minimizes experimental artifacts.[26] Even small differences in the percentage of unbound drug between enantiomers can have significant pharmacokinetic consequences, as only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Conclusion

The comprehensive ADME profiling of stereoisomers is a critical component of modern drug development. For a chiral molecule like 2-(2-fluorophenyl)morpholine, a comparative analysis of its (R)- and (S)-enantiomers using the standardized in vitro assays described herein is essential. The data generated from these studies—permeability, metabolic stability, and plasma protein binding—will provide a robust foundation for understanding the potential stereoselective pharmacokinetics of the compound. This early-stage characterization enables informed decision-making, guiding lead optimization and candidate selection, ultimately de-risking the path to clinical development. The strategic use of fluorination in drug design further underscores the importance of such detailed profiling to fully leverage its potential benefits on the overall ADME properties of a new chemical entity.[27][28]

References

  • Cambridge MedChem Consulting. (2019). ADME Properties. [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. [Link]

  • MDPI. (2023). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. [Link]

  • ResearchGate. (n.d.). Predicting ADME Properties of Chemicals. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • NIH. (n.d.). Stereochemistry in Drug Action. [Link]

  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. [Link]

  • Protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • ACS Publications. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Bentham Science. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). [Link]

  • Google Patents. (n.d.).
  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. (2025). Effects of Stereoisomers on Drug Activity. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • Quora. (2021). How do stereoisomerism features affect the pharmacodynamic effect?. [Link]

  • SciSpace. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. [Link]

  • PubMed. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. [Link]

  • Wiley Online Library. (n.d.). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • FDA. (1992). Development of New Stereoisomeric Drugs. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link]

  • NIH. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • PubMed. (n.d.). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. [Link]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Disposal of 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Fluorophenyl)morpholine, a compound frequently utilized by researchers, scientists, and drug development professionals as a synthetic intermediate.[1] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide is built upon a conservative, risk-averse methodology. We will synthesize data from the parent compound, morpholine, structurally similar fluorinated analogues, and established regulatory standards for halogenated organic compounds. The core principle is to treat substances with unknown or incomplete hazard profiles with the highest degree of caution.

This guide is designed to be a self-validating system, grounding every recommendation in established safety protocols and regulatory requirements from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: Hazard Assessment and Chemical Profile

Understanding the anticipated hazards of 2-(2-Fluorophenyl)morpholine is the critical first step in establishing safe handling and disposal procedures. The hazard profile is extrapolated from its constituent parts: the morpholine ring and the fluorophenyl group.

  • Morpholine Base Structure: Morpholine is classified as a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][4] It is a basic compound that reacts with acids.[5]

  • Fluorophenyl Group: The presence of a fluorine atom designates this compound as a halogenated organic.[6] Halogenated compounds require specific disposal pathways to prevent environmental persistence and the formation of toxic byproducts.[7]

  • Structural Analogs: The related compound 2-(4-Fluorophenyl)morpholine is known to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

Based on this synthesis, 2-(2-Fluorophenyl)morpholine must be handled as a flammable, corrosive, toxic, and environmentally hazardous halogenated organic compound.

Part 2: Personal Protective Equipment (PPE) and Handling Protocols

A stringent PPE regimen is mandatory to mitigate the risks of exposure. All handling of 2-(2-Fluorophenyl)morpholine and its waste must be conducted within a certified chemical fume hood.[9]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or laminate). Double-gloving is recommended.Protects against skin contact, which can cause burns and toxicity.[10]
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of a potentially corrosive liquid that can cause severe eye damage.[3]
Body Protection Flame-retardant lab coat and chemical-resistant apron.Provides a barrier against spills and prevents contamination of personal clothing.
Footwear Closed-toe, chemical-resistant shoes.Ensures protection from spills that may reach the floor.
Respiratory Not required if handled exclusively within a functioning fume hood.A fume hood provides primary respiratory protection. If a hood is unavailable or malfunctioning, do not proceed.

Handling Precautions:

  • Always ground and bond containers during transfer to prevent static discharge, which can ignite flammable vapors.[11]

  • Use only non-sparking tools.[12]

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[2]

  • Avoid contact with strong oxidizing agents and acids, with which it may react exothermically.[10]

Part 3: Waste Management and Disposal Workflow

The proper disposal of 2-(2-Fluorophenyl)morpholine is governed by its classification as a halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain.[13]

Step-by-Step Disposal Protocol
  • Waste Classification: Immediately classify all waste streams containing 2-(2-Fluorophenyl)morpholine (e.g., unused reagent, reaction mixtures, contaminated solvents) as Hazardous Halogenated Organic Waste .[14]

  • Container Selection:

    • Use a designated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene or glass). Avoid metal containers due to the compound's corrosive potential.[15]

    • The container must have a secure, vapor-tight screw cap to prevent the release of flammable and toxic fumes.[6][14]

  • Waste Segregation:

    • Crucially, do not mix halogenated waste with non-halogenated waste. [6][14] Co-mingling increases disposal costs and complexity.

    • Keep this waste stream separate from other reactive wastes, such as acids or bases.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(2-Fluorophenyl)morpholine," and a clear indication of its hazards (e.g., "Flammable," "Corrosive," "Toxic").[16]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area near the point of generation.[15]

    • This area should be well-ventilated, away from sources of ignition, and in secondary containment to capture any potential leaks.[17]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor. The required method of disposal for this waste category is high-temperature incineration at a permitted facility.[16][18] This ensures the complete destruction of the halogenated organic molecule.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from activities involving 2-(2-Fluorophenyl)morpholine.

G cluster_waste_type Identify Waste Type cluster_containment Select & Label Container start Waste Generation (2-(2-Fluorophenyl)morpholine) liquid Liquid Waste (e.g., reaction mixture, surplus) start->liquid solid Contaminated Solid Waste (e.g., gloves, absorbent pads) start->solid classify Classify as: 'Hazardous Halogenated Organic Waste' liquid->classify solid->classify liquid_container Use compatible, sealed liquid waste container. Label with contents and hazards. classify->liquid_container solid_container Use designated, sealed solid waste bag/drum. Label with contents and hazards. classify->solid_container store Store in Designated Satellite Accumulation Area (Closed, Secondary Containment) liquid_container->store solid_container->store dispose Arrange Pickup via EH&S for High-Temperature Incineration store->dispose

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(2-Fluorophenyl)morpholine. As a substituted derivative of morpholine, this compound is presumed to share similar hazard characteristics. The protocols outlined below are rooted in a conservative, safety-first approach, drawing upon the known toxicological and physical hazards of the parent compound, morpholine. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risks

The core directive is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion. The following personal protective equipment (PPE) and handling protocols are designed to create a robust barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect you from specific, identified hazards. The following table summarizes the minimum required PPE for handling 2-(2-Fluorophenyl)morpholine.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldMorpholine is corrosive and can cause severe, irreversible eye damage.[1][8] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Morpholine is toxic upon skin contact.[3][9] Gloves made of Butyl or Silver Shield®/4H® are recommended.[6] Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon contamination. Double-gloving provides an extra layer of security against tears and permeation.
Body Chemical-Resistant Laboratory Coat or ApronTo protect against splashes and spills, a lab coat made of a non-permeable material is essential. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH-Approved Respirator with Organic Vapor CartridgeDue to the toxicity of inhaled morpholine vapors, all handling of 2-(2-Fluorophenyl)morpholine should be conducted within a certified chemical fume hood to minimize vapor concentrations.[9] If there is a potential for exposure above established limits, or in the case of a spill, a NIOSH-approved full-facepiece respirator with an organic vapor cartridge is required.[6]
Feet Closed-Toed ShoesTo protect feet from spills, sturdy, closed-toed shoes made of a non-porous material are mandatory in any laboratory setting where hazardous chemicals are handled.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk. The following steps provide a framework for the safe handling of 2-(2-Fluorophenyl)morpholine from receipt to disposal.

Pre-Operational Safety Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily accessible.[1][2]

Donning PPE: The Correct Sequence

The order in which you put on PPE is crucial to ensure complete protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Inner_Gloves 2. Inner Gloves Lab_Coat->Inner_Gloves Respirator 3. Respirator (if required) Inner_Gloves->Respirator Goggles 4. Goggles Respirator->Goggles Face_Shield 5. Face Shield Goggles->Face_Shield Outer_Gloves 6. Outer Gloves (over cuffs) Face_Shield->Outer_Gloves PPE_Doffing cluster_doffing PPE Doffing Sequence Outer_Gloves 1. Outer Gloves Face_Shield 2. Face Shield Outer_Gloves->Face_Shield Goggles 3. Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat Inner_Gloves 5. Inner Gloves Lab_Coat->Inner_Gloves Respirator 6. Respirator (if used) Inner_Gloves->Respirator

Caption: PPE Doffing Sequence

Emergency Procedures: Spill and Exposure

In Case of Skin Contact:

  • Immediately remove all contaminated clothing. [1]* Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [1]* Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Eliminate all ignition sources. [7]* Wearing appropriate PPE, absorb the spill with a non-combustible material like sand or diatomaceous earth. [2][3]* Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [3][7]* Do not allow the spillage to enter drains or watercourses. [1]

Disposal Plan

All waste containing 2-(2-Fluorophenyl)morpholine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [8]Do not dispose of it down the drain.

By implementing these comprehensive safety measures, you can significantly mitigate the risks associated with handling 2-(2-Fluorophenyl)morpholine, ensuring a safe and productive research environment.

References

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • (2020). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (1995). Morpholine (HSG 92, 1995). Inchem.org. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • (2010). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.